molecular formula C10H22O B1670017 5-Decanol CAS No. 5205-34-5

5-Decanol

Cat. No.: B1670017
CAS No.: 5205-34-5
M. Wt: 158.28 g/mol
InChI Key: SZMNDOUFZGODBR-SNVBAGLBSA-N
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Description

Decan-5-ol is a biochemical.

Properties

IUPAC Name

decan-5-ol
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InChI

InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3
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InChI Key

SZMNDOUFZGODBR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID201318612
Record name 5-Decanol
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Molecular Weight

158.28 g/mol
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Physical Description

Colorless liquid; [Chem Service MSDS]
Record name 5-Decanol
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CAS No.

5205-34-5
Record name 5-Decanol
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Record name Decan-5-ol
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Foundational & Exploratory

An In-depth Technical Guide to 5-Decanol: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-decanol, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly within the pharmaceutical and drug development sectors.

Chemical Structure and Identification

This compound, a secondary alcohol, is characterized by a ten-carbon aliphatic chain with a hydroxyl group located at the fifth carbon position.

IdentifierValue
IUPAC Name decan-5-ol[1][2]
Chemical Formula C₁₀H₂₂O[1][3]
CAS Number 5205-34-5[1][3]
Molecular Weight 158.28 g/mol [2]
SMILES CCCCCC(O)CCCC
InChI InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3[1]

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its physical and chemical properties are summarized in the table below.

PropertyValueUnit
Appearance Colorless to light yellow liquid-
Boiling Point 216 (at 760 mmHg)°C
80 (at 5 mmHg)[3]°C
Melting Point 9[3]°C
Density 0.826g/cm³
Flash Point 87.1[3]°C
Refractive Index 1.434-
Solubility Moderately soluble in water, soluble in ethanol (B145695) and ether.[4]-
logP (Octanol/Water Partition Coefficient) 3.1178-

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is through the Grignard reaction, which involves the reaction of an appropriate Grignard reagent with an aldehyde. An alternative route is the reduction of the corresponding ketone, 5-decanone.

Synthesis of this compound via Grignard Reaction

G cluster_reactants Reactants cluster_reaction1 Grignard Reagent Formation cluster_reaction2 Grignard Addition cluster_workup Acidic Workup pentyl_bromide 1-Bromopentane (B41390) grignard_reagent Pentylmagnesium Bromide pentyl_bromide->grignard_reagent mg Magnesium mg->grignard_reagent ether Anhydrous Diethyl Ether ether->grignard_reagent pentanal Pentanal alkoxide Magnesium Alkoxide Intermediate pentanal->alkoxide grignard_reagent->alkoxide product This compound alkoxide->product acid Aqueous Acid (e.g., H₃O⁺) acid->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Experimental Procedure (Grignard Synthesis):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to initiate the formation of pentylmagnesium bromide.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise with vigorous stirring.

  • Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound does not typically show a strong molecular ion peak (m/z 158). Common fragmentation patterns include the loss of water and alpha-cleavage, leading to fragment ions at m/z 87 and 59.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH) around 3.6 ppm. The methyl protons will appear as a triplet around 0.9 ppm, and the methylene (B1212753) protons will be observed as a series of multiplets in the region of 1.2-1.6 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group (C-OH) around 72 ppm. The carbons of the alkyl chain will resonate in the range of 14-40 ppm.

Applications in Drug Development

Long-chain alcohols, including this compound, have garnered interest in the pharmaceutical field, primarily for their role as penetration enhancers in transdermal drug delivery systems.

Mechanism of Action as a Penetration Enhancer

This compound enhances the permeation of drugs through the skin by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the epidermis. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and allowing for greater drug penetration.

Mechanism of Skin Penetration Enhancement by this compound

G cluster_enhancer Enhancer cluster_barrier Skin Barrier cluster_effect Effect decanol (B1663958) This compound sc Stratum Corneum (Lipid Bilayers) decanol->sc interacts with disruption Disruption of Lipid Packing sc->disruption fluidity Increased Lipid Fluidity disruption->fluidity permeation Enhanced Drug Permeation fluidity->permeation

Caption: Mechanism of this compound as a skin penetration enhancer.

Experimental Protocol for In Vitro Skin Permeation Studies

The efficacy of this compound as a penetration enhancer can be evaluated using in vitro skin permeation studies with Franz diffusion cells.[5][6][7]

Experimental Workflow for In Vitro Skin Permeation Study

G prep Skin Membrane Preparation (e.g., porcine ear skin) setup Franz Diffusion Cell Setup prep->setup dosing Dosing of Formulation (with/without this compound) setup->dosing sampling Sampling from Receptor Chamber dosing->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis data Data Analysis (Permeation Profile) analysis->data

Caption: Workflow for an in vitro skin permeation study.

Experimental Procedure:

  • Skin Preparation: Excised skin (e.g., porcine ear skin) is prepared by removing subcutaneous fat and hair.[6]

  • Franz Diffusion Cell Setup: The prepared skin is mounted between the donor and receptor compartments of the Franz diffusion cell. The receptor compartment is filled with a suitable buffer solution and maintained at 32°C.[5][7]

  • Dosing: The drug formulation, with or without this compound, is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.[5]

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the flux and enhancement ratio.

Other Potential Applications

Beyond its role as a penetration enhancer, this compound and other long-chain alcohols have been investigated for their antimicrobial properties. Studies have shown that decanol exhibits antibacterial activity against various bacteria, which may be attributed to its ability to disrupt the cell membrane. This suggests potential applications in the development of topical antiseptic formulations.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin and eye irritation.[4] Personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.

Conclusion

This compound is a secondary alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through established organic chemistry reactions. The primary application of this compound in the field of drug development is as a penetration enhancer for transdermal drug delivery, a role that is attributed to its ability to fluidize the lipid bilayers of the stratum corneum. Further research into its antimicrobial properties may unveil additional therapeutic applications. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and pharmaceutical formulation development.

References

Physicochemical and Toxicological Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Decanol (CAS 5205-34-5)

This technical guide provides a comprehensive overview of this compound (CAS 5205-34-5), intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, synthesis, analytical methods, and known biological activities of this secondary fatty alcohol.

This compound is a colorless to pale yellow liquid with a mild, pleasant odor.[1] It is a straight-chain secondary alcohol.[1] The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5205-34-5[2]
Molecular Formula C₁₀H₂₂O[3]
Molecular Weight 158.28 g/mol [4]
Appearance Colorless to light yellow, clear liquid[1][5]
Density 0.826 - 0.83 g/mL[3][5]
Melting Point 9 °C[3][6][7]
Boiling Point 213.4 °C (at 760 mmHg, est.)[2]
80 °C (at 5 mmHg)[3]
Flash Point 87.1 °C[3]
Vapor Pressure 0.037 mmHg at 25 °C (est.)[2]
Water Solubility 151.8 mg/L at 25 °C (est.)[2]
logP (Octanol/Water) 3.11 - 3.74 (est.)[2][3]
Refractive Index 1.432 - 1.434[3][5]

Table 2: Toxicological Data for Decanol (B1663958) Isomers

Note: Specific toxicological data for this compound is limited. The data below is for its isomer, 1-decanol, and should be considered indicative.

ParameterValueTest Organism/ConditionsSource(s)
GHS Hazard Statements H319: Causes serious eye irritationECHA C&L Inventory[4]
Acute Toxicity (Oral) LD50: > 5000 mg/kgRat[8]
Repeated Dose Toxicity NOAEL: 1000 mg/kg/dayRat (Oral, OECD 422)[9]
Aquatic Toxicity LC50: 2.160 mg/LDaphnia magna (48h)[9]

Biological Activity and Applications

Antibacterial Activity

While specific studies on this compound are scarce, its isomer, 1-decanol, has demonstrated notable antibacterial activity, particularly against mycobacteria.[5][10] Long-chain fatty alcohols are believed to exert their antimicrobial effects by nonspecifically damaging the bacterial cell envelope, leading to a loss of membrane integrity and subsequent cell death.[10][11] This mechanism involves the intercalation of the alcohol's hydrophobic chain into the lipid bilayer, disrupting its structure and increasing permeability.[11][12]

Table 3: Antibacterial Activity of 1-Decanol (Isomer of this compound)

Test OrganismMIC (mM)MIC (µg/mL)MBC (µg/mL)Source(s)
Mycobacterium smegmatis mc²1550.4--[5]
Mycobacterium tuberculosis H₃₇Rv0.4--[5]
Staphylococcus aureus-32 - 4064 - 80[4][13]
Other Biological Roles and Applications

This compound has been identified as a marine and algal metabolite.[4] Industrially, it is used as a solvent and an intermediate in the synthesis of esters, surfactants, and emulsifiers.[1] Its emollient properties also make it suitable for applications in the cosmetics and personal care industries.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through two primary routes: the Grignard reaction or the reduction of the corresponding ketone.

Method 1: Grignard Reaction with Pentanal

This method involves the reaction of a Grignard reagent, pentylmagnesium bromide, with pentanal.

  • Materials: Magnesium turnings, 1-bromopentane (B41390), anhydrous diethyl ether, pentanal, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

  • Protocol:

    • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare pentylmagnesium bromide by adding a solution of 1-bromopentane in anhydrous diethyl ether dropwise to magnesium turnings. A crystal of iodine can be used to initiate the reaction. Reflux for 30-60 minutes after the addition is complete to ensure full formation of the reagent.

    • Reaction with Pentanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise with vigorous stirring.

    • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.

Method 2: Reduction of 5-Decanone (B1664179)

This method involves the reduction of 5-decanone using a reducing agent like sodium borohydride (B1222165).

  • Materials: 5-decanone, methanol (B129727), sodium borohydride (NaBH₄), 1 M hydrochloric acid, diethyl ether.

  • Protocol:

    • Reaction: Dissolve 5-decanone in methanol in a round-bottom flask and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.

    • Work-up: After the reaction is complete (monitored by TLC), quench it by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic.

    • Purification: Remove the methanol under reduced pressure. Add diethyl ether and water to the residue and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain this compound.

G cluster_synthesis Synthesis of this compound via Grignard Reaction 1-Bromopentane 1-Bromopentane Grignard Reagent Grignard Reagent 1-Bromopentane->Grignard Reagent Anhydrous Ether Mg Mg Mg->Grignard Reagent Pentanal Pentanal Reaction Mixture Reaction Mixture Pentanal->Reaction Mixture Grignard Reagent->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up aq. NH4Cl Crude this compound Crude this compound Work-up->Crude this compound Extraction Purification Purification Crude this compound->Purification Distillation Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the synthesis of this compound using a Grignard reaction.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: For complex matrices, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used to isolate this compound.[14]

  • Instrumentation: A standard GC-MS system with a non-polar capillary column (e.g., HP-5ms) is suitable.

  • GC Parameters (Typical):

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[14]

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

G cluster_analysis GC-MS Analytical Workflow for this compound Sample Sample Extraction Extraction Sample->Extraction LLE or SPME Concentration Concentration Extraction->Concentration GC Injection GC Injection Concentration->GC Injection Separation Separation GC Injection->Separation Ionization (EI) Ionization (EI) Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis Detection->Data Analysis Spectrum Library Comparison

Caption: General workflow for the analysis of this compound by GC-MS.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad peak for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹. Strong peaks for C-H stretching will be observed around 2850-2960 cm⁻¹, and a C-O stretching peak will be present in the 1050-1150 cm⁻¹ region.[2][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a multiplet for the proton on the carbon bearing the hydroxyl group (H-5) around 3.5-3.8 ppm. The methyl groups (H-1 and H-10) will appear as triplets around 0.9 ppm. The various methylene (B1212753) (CH₂) groups will be visible as complex multiplets between 1.2 and 1.6 ppm.

    • ¹³C NMR: The carbon attached to the hydroxyl group (C-5) will have a chemical shift in the range of 70-75 ppm. The terminal methyl carbons will be found upfield around 14 ppm.

Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods and studies on 1-decanol.[5][12]

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum, this compound stock solution (in DMSO), DMSO (as solvent control).

  • Protocol:

    • Preparation: Prepare a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. Include a positive control (bacteria, no compound) and a negative control (medium only). A solvent control (bacteria with DMSO at the highest concentration used) should also be included.

    • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Signaling Pathways and Mechanism of Action

Currently, there is no evidence to suggest that this compound or other simple fatty alcohols interact with specific signaling pathways. The primary mechanism of biological action, particularly for its antimicrobial properties, is the physical disruption of the cell membrane.[10][11]

G cluster_membrane Proposed Mechanism of Membrane Disruption by Decanol Decanol Decanol Intercalation Intercalation Decanol->Intercalation Bacterial Cell Membrane Bacterial Cell Membrane Intercalation->Bacterial Cell Membrane Membrane Disruption Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage Leakage Increased Permeability->Leakage K+ ions, Metabolites Cell Death Cell Death Leakage->Cell Death Bacterial Cell Membrane->Membrane Disruption

Caption: Putative mechanism of antibacterial action for decanol isomers.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established laboratory methods for the synthesis and subsequent purification of 5-decanol (C₁₀H₂₂O), a secondary alcohol. The document details two primary synthetic routes: the Grignard reaction and the reduction of 5-decanone (B1664179). It further outlines purification protocols, including distillation and column chromatography, to achieve high-purity material suitable for research and development applications.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below. This information is critical for its handling, purification, and characterization.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O[1][2][3]
Molecular Weight 158.28 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 228-230 °C (at 1 atm)[1]
80 °C (at 5 mmHg)[2]
Melting Point 9 °C[2]
Density 0.826 g/cm³[2]
Purity (Commercial) >96.0% (GC)
CAS Number 5205-34-5[2][3][4]

Synthesis of this compound

Two robust and widely adopted methods for the synthesis of this compound are presented. The choice between these methods may depend on the availability of starting materials and desired scale.

Method A: Grignard Reaction

The Grignard reaction provides a classic and versatile route for forming carbon-carbon bonds.[5] To synthesize this compound, a C5 Grignard reagent (e.g., pentylmagnesium bromide) is reacted with a C5 aldehyde (pentanal).[6][7][8] This nucleophilic addition to the carbonyl carbon, followed by an acidic workup, yields the target secondary alcohol.[6][9]

Method B: Reduction of 5-Decanone

This method involves the reduction of the ketone 5-decanone to the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions; it effectively reduces ketones to secondary alcohols.[10][11] Unlike more reactive hydrides like LiAlH₄, NaBH₄ can be used in protic solvents such as methanol (B129727) or ethanol.[12][13]

G cluster_0 Method A: Grignard Reaction cluster_1 Method B: Reduction of Ketone Pentanal Pentanal Alkoxide Magnesium Alkoxide Intermediate Pentanal->Alkoxide 1) Diethyl Ether Grignard Pentylmagnesium Bromide Grignard->Alkoxide Decanol_A This compound Alkoxide->Decanol_A 2) H3O+ Workup Decanone 5-Decanone Alkoxide_B Alkoxide Intermediate Decanone->Alkoxide_B 1) Methanol NaBH4 Sodium Borohydride (NaBH4) NaBH4->Alkoxide_B Decanol_B This compound Alkoxide_B->Decanol_B 2) H3O+ Workup

Caption: Synthetic pathways for this compound.

Experimental Protocols: Synthesis

Protocol 1: Grignard Synthesis of this compound

This protocol is adapted from general procedures for synthesizing secondary alcohols via Grignard reagents.[9][14]

Materials:

Procedure:

  • Apparatus Setup: All glassware must be oven-dried overnight and assembled under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.[14]

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel and condenser, place magnesium turnings (1.0 eq) and a small crystal of iodine. Add enough anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1-bromopentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium. Initiation is indicated by the fading of the iodine color and gentle boiling of the ether.[9]

  • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of pentanal (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining a low temperature.

  • After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.[14]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[14]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Protocol 2: Reduction of 5-Decanone

This protocol is based on standard procedures for the sodium borohydride reduction of ketones.[12][13][15]

Materials:

  • 5-Decanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, dissolve 5-decanone (1.0 eq) in methanol. Cool the solution in an ice bath.

  • Reduction: To the cooled solution, add sodium borohydride (NaBH₄, ~0.3-0.5 eq) portion-wise. Note: While stoichiometry suggests 0.25 eq, a slight excess is often used in practice.[13][15]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-30 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[16]

  • Work-up: Cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Transfer the remaining mixture to a separatory funnel, add water and diethyl ether, and perform an extraction.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude product from either synthesis will contain unreacted starting materials, byproducts, and residual solvent. High-purity this compound can be obtained through vacuum distillation or column chromatography.

Protocol 3: Purification by Vacuum Distillation

Given the high atmospheric boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition.[17][18]

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. Use a magnetic stir bar in the distillation flask for smooth boiling.[18]

  • Distillation: Place the crude this compound in the distillation flask. Reduce the pressure to a stable vacuum (e.g., 5-10 mmHg).

  • Gently heat the flask. Collect any low-boiling forerun in a separate receiving flask.

  • As the temperature at the still head stabilizes near the expected boiling point of this compound at the applied pressure (approx. 80 °C at 5 mmHg), switch to a clean receiving flask to collect the main product fraction.[2]

  • Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

Protocol 4: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it highly effective for purifying alcohols.[19][20][21]

Procedure:

  • Stationary Phase: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).[19]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar impurities will elute first, followed by the more polar this compound.

  • Fraction Collection: Collect the eluent in a series of fractions.[22]

  • Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Overall Experimental Workflow

The logical flow from synthesis to pure, characterized product follows a standardized path in organic chemistry laboratories.

G Start Select Synthesis Route (Grignard or Reduction) Reaction Perform Synthesis (Protocol 1 or 2) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Isolate Crude Product (Rotary Evaporation) Workup->Crude Purify Purification Method Crude->Purify Distill Vacuum Distillation (Protocol 3) Purify->Distill Large Scale Column Column Chromatography (Protocol 4) Purify->Column Small Scale/ High Purity Pure Isolate Pure this compound Distill->Pure Column->Pure Analysis Characterization (GC, NMR, IR) Pure->Analysis

Caption: General workflow for this compound synthesis and purification.

Safety and Handling

This compound is a combustible liquid and may cause eye and skin irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Grignard reagents are highly reactive and moisture-sensitive, requiring careful handling under anhydrous conditions.[23]

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic analysis of 5-decanol, a secondary alcohol with significant applications in the chemical industry, including its use as a solvent and intermediate in the synthesis of fragrances and surfactants. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Multiplet1HH-5 (CH-OH)
~1.4-1.5Multiplet4HH-4, H-6 (CH₂)
~1.2-1.4Multiplet8HH-2, H-3, H-7, H-8 (CH₂)
~0.9Triplet6HH-1, H-10 (CH₃)
~1.5Singlet (broad)1HOH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon Atom
~72C-5
~38C-4, C-6
~32C-2, C-8
~26C-3, C-7
~23C-1, C-9
~14C-10

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

Table 3: IR Spectroscopy Data for this compound (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3340Strong, BroadO-H stretch (hydrogen-bonded)
~2955, 2925, 2855StrongC-H stretch (alkane)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1115StrongC-O stretch (secondary alcohol)
~900Medium, BroadO-H bend

1.3. Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of a secondary alcohol.[2] The molecular ion peak is often weak or absent.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
158<1[M]⁺ (Molecular Ion)
140<5[M-H₂O]⁺
10125[M-C₄H₉]⁺ (α-cleavage)
87100[M-C₅H₁₁]⁺ (α-cleavage)
7330[C₄H₉O]⁺
5940[C₃H₇O]⁺
4555[C₂H₅O]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

    • Shim the magnetic field to achieve homogeneity and optimize spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Co-add 8-16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Use a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities of all resonances.

    • Reference the spectra to the internal standard.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology:

  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film.

  • Instrument Setup:

    • Place the salt plate assembly into the spectrometer's sample holder.

    • Acquire a background spectrum of the empty salt plates to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the major absorption bands.

2.3. Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and elucidate its structure.

Methodology:

  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated compound then elutes into the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Processing:

    • The detector records the abundance of each ion.

    • A mass spectrum is generated, plotting ion abundance versus m/z.

    • Identify the molecular ion (if present) and the major fragment ions to deduce the fragmentation pattern.

Visualization of Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_results Final Characterization Sample This compound Sample Prep_NMR Dissolve in CDCl₃ (with TMS) Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer (IR Scan) Prep_IR->Acq_IR Acq_MS GC-MS System (EI, Mass Analysis) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Spectrum Generation Acq_MS->Proc_MS Analysis_NMR Chemical Shift, Multiplicity, Integration Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis Proc_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Characterization of this compound Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-decanol. Due to the limited availability of public experimental spectra, this guide utilizes predicted NMR data to facilitate structural analysis and interpretation. The information is presented in a clear, structured format, including detailed experimental protocols and visual diagrams to aid in understanding.

Data Presentation

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. This data is crucial for the structural elucidation and verification of the compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Atom #Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
1, 100.90Triplet6H7.0
2, 91.29Multiplet4H
3, 81.33Multiplet4H
4, 71.43Multiplet4H
53.58Quintet1H6.0
OHVariableSinglet1H

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Atom #Chemical Shift (ppm)
1, 1014.1
2, 922.7
3, 827.9
4, 737.5
571.3

Disclaimer: The spectral data presented in these tables are predicted values and should be used as a reference. Actual experimental values may vary.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid alcohols such as this compound.

1. Sample Preparation

  • Analyte: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

  • Solvent: A common solvent is deuterated chloroform (B151607) (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution into the NMR tube.[2]

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.[3]

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing and Baseline Correction: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak. For both ¹H and ¹³C spectra, identify the precise chemical shift of each peak.

Mandatory Visualization

The following diagrams provide a visual representation of the molecular structure of this compound with its distinct proton and carbon environments, and a generalized workflow for NMR-based analysis.

G This compound Structure with NMR Environments cluster_molecule cluster_protons ¹H NMR Environments cluster_carbons ¹³C NMR Environments C1 CH₃ (1,10) C2 CH₂ (2,9) C1->C2 H1_10 δ ≈ 0.90 ppm (t) C1->H1_10 CC1_10 δ ≈ 14.1 ppm C1->CC1_10 C3 CH₂ (3,8) C2->C3 H2_9 δ ≈ 1.29 ppm (m) C2->H2_9 CC2_9 δ ≈ 22.7 ppm C2->CC2_9 C4 CH₂ (4,7) C3->C4 H3_8 δ ≈ 1.33 ppm (m) C3->H3_8 CC3_8 δ ≈ 27.9 ppm C3->CC3_8 C5 CH (5) C4->C5 H4_7 δ ≈ 1.43 ppm (m) C4->H4_7 CC4_7 δ ≈ 37.5 ppm C4->CC4_7 O OH C5->O H5 δ ≈ 3.58 ppm (quin) C5->H5 CC5 δ ≈ 71.3 ppm C5->CC5 H_OH δ = variable (s) O->H_OH

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR environments.

experimental_workflow Generalized NMR Experimental Workflow start Start sample_prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Referencing, Integration, Peak Picking) data_processing->spectral_analysis structure_elucidation Structural Elucidation / Verification spectral_analysis->structure_elucidation end End structure_elucidation->end

References

Infrared Spectroscopy of Secondary Alcohols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of secondary alcohols, with a specific focus on molecules like 5-Decanol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize vibrational spectroscopy for structural elucidation and quality control.

Core Principles of Infrared Spectroscopy of Secondary Alcohols

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For secondary alcohols, the most diagnostic IR absorption bands are associated with the hydroxyl (-OH) and the carbon-oxygen (C-O) functional groups.

The key vibrational modes for secondary alcohols include:

  • O-H Stretching: This is one of the most characteristic absorptions in the IR spectrum of an alcohol. The presence of hydrogen bonding significantly influences this vibration. In a condensed phase (neat liquid or concentrated solution), intermolecular hydrogen bonding causes the O-H stretching band to be broad and strong, typically appearing in the 3200-3600 cm⁻¹ region.[1][2][3] In a dilute solution in a non-polar solvent, a sharper, "free" O-H stretching peak may be observed around 3600-3650 cm⁻¹.[4][5]

  • C-H Stretching: Aliphatic C-H stretching vibrations are typically observed just below 3000 cm⁻¹, in the range of 2800-3000 cm⁻¹.[1] These peaks are characteristic of the saturated hydrocarbon portions of the molecule.

  • C-O Stretching: The C-O stretching vibration is a key diagnostic feature for distinguishing between different classes of alcohols. For secondary alcohols, this strong absorption band typically appears in the range of 1150-1075 cm⁻¹.[6] This is at a higher wavenumber compared to primary alcohols (1075-1000 cm⁻¹) and a lower wavenumber than tertiary alcohols (1210-1100 cm⁻¹) and phenols (1260-1200 cm⁻¹).[6][7]

  • O-H Bending: The in-plane bending of the O-H group gives rise to a broad, weak to medium absorption in the 1440-1220 cm⁻¹ region, which can sometimes be obscured by C-H bending vibrations.[4] An out-of-plane (wagging) O-H bend is also present and typically appears as a broad band around 650 ± 50 cm⁻¹.[6][8]

Quantitative Data Presentation

The following table summarizes the characteristic infrared absorption frequencies for secondary alcohols. These ranges are typical and minor variations can occur based on molecular structure and sample conditions.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityBand ShapeNotes
O-H Stretch (Hydrogen-bonded)3200 - 3600StrongBroadThe broadness is due to intermolecular hydrogen bonding.[3][4][9][10]
O-H Stretch (Free)3600 - 3650SharpWeak to MediumObserved in dilute solutions in non-polar solvents or in the gas phase.[4][5]
C-H Stretch (sp³ C-H)2800 - 3000StrongSharpCharacteristic of the alkyl framework of the molecule.[1]
O-H Bend (In-plane)1440 - 1220Weak-MediumBroadCan be obscured by C-H bending vibrations.[4]
C-O Stretch1150 - 1075StrongSharpThis is a key diagnostic band for identifying secondary alcohols.[6] The position distinguishes them from primary and tertiary alcohols.[6][7]
O-H Bend (Out-of-plane, wag)~650Weak-MediumBroadAppears in the fingerprint region of the spectrum.[6]

Data compiled from multiple spectroscopic resources.[1][3][4][6][7]

Experimental Protocols

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Methodology for ATR-FTIR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of a liquid secondary alcohol.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Liquid sample (e.g., this compound).

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

  • Pipette or dropper.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

    • The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[11] For viscous liquids, ensure good contact is made.[12]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the absorbance spectrum.

    • Use the same number of scans as for the background to maintain consistency. A typical spectral range is 4000 to 400 cm⁻¹.[12]

  • Data Processing:

    • The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak labeling.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement.[11] Wipe away the sample with a lint-free wipe. If necessary, use a small amount of a suitable solvent like isopropanol to clean the crystal, followed by a final wipe with a dry, clean wipe.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment on a secondary alcohol using the ATR-FTIR technique.

FTIR_Workflow Workflow for ATR-FTIR Spectroscopy of a Secondary Alcohol cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start instrument_prep Instrument Preparation (Warm-up, Clean Crystal) start->instrument_prep background_scan Acquire Background Spectrum (Empty ATR Crystal) instrument_prep->background_scan apply_sample Apply Liquid Sample to ATR Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Data Processing (Baseline Correction, Peak Picking) sample_scan->process_data interpret_spectrum Spectral Interpretation (Identify Functional Groups) process_data->interpret_spectrum clean_crystal Clean ATR Crystal interpret_spectrum->clean_crystal end_process End clean_crystal->end_process

Caption: Logical workflow for ATR-FTIR analysis of a liquid sample.

References

Mass spectrometry fragmentation pattern of 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mass spectrometry is an indispensable analytical technique in chemical analysis, offering profound insights into the molecular weight and structural characteristics of compounds. When subjected to electron ionization (EI), molecules like 5-decanol undergo predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₁₀H₂₂O, Molecular Weight: 158.28 g/mol ), a secondary alcohol. Understanding these fragmentation pathways is crucial for researchers and professionals in drug development and chemical sciences for structural elucidation and compound identification.

The fragmentation of alcohols in a mass spectrometer is primarily governed by two major pathways: alpha-cleavage and dehydration (loss of water).[1] For secondary alcohols such as this compound, the molecular ion peak is often very small or entirely absent due to the instability of the parent ion.[2]

Core Fragmentation Pathways of this compound

The ionization of this compound begins with the bombardment of the molecule by high-energy electrons, which dislodges an electron from the oxygen atom, forming a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 158.

G Overall Fragmentation Scheme of this compound M This compound (C₁₀H₂₂O) M.W. = 158.28 MI Molecular Ion [C₁₀H₂₂O]⁺• m/z = 158 M->MI Electron Ionization (-e⁻) Alpha Alpha-Cleavage MI->Alpha Dehydration Dehydration MI->Dehydration Fragments Fragment Ions Alpha->Fragments Dehydration->Fragments

Caption: Initial ionization and subsequent fragmentation pathways for this compound.

Alpha-Cleavage

The most significant fragmentation mechanism for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group.[1] This cleavage is favored because it results in the formation of a resonance-stabilized oxonium ion. In the case of this compound, the hydroxyl group is on carbon-5, allowing for cleavage on either side.

  • Loss of a Butyl Radical (•C₄H₉): Cleavage between C4 and C5 results in the loss of a butyl radical (mass ≈ 57 amu), leading to the formation of a fragment ion at m/z 101 .

  • Loss of a Pentyl Radical (•C₅H₁₁): Cleavage between C5 and C6 results in the loss of a pentyl radical (mass ≈ 71 amu), generating a fragment ion at m/z 87 .

G Alpha-Cleavage Pathways of this compound cluster_0 MI [C₄H₉-CH(OH)-C₅H₁₁]⁺• m/z = 158 F1 [CH(OH)C₅H₁₁]⁺ m/z = 101 MI->F1 - Butyl Radical F2 [C₄H₉CH(OH)]⁺ m/z = 87 MI->F2 - Pentyl Radical R1 •C₄H₉ R2 •C₅H₁₁

Caption: Alpha-cleavage of the this compound molecular ion.

Dehydration

Another common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, mass = 18 amu) from the molecular ion.[1] This process, known as dehydration, results in the formation of an alkene radical cation. For this compound, this produces a fragment ion at m/z 140 (158 - 18). This ion can undergo further fragmentation.

G Dehydration Pathway of this compound MI [C₁₀H₂₂O]⁺• m/z = 158 DehydratedIon [C₁₀H₂₀]⁺• m/z = 140 MI->DehydratedIon - Water Water H₂O

Caption: Elimination of water from the this compound molecular ion.

Quantitative Data Presentation

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak at m/z 158 is typically of very low abundance or absent. The base peak, the most intense peak in the spectrum, is often a smaller, stable carbocation. The table below summarizes the major ions observed in the EI-MS of this compound, with data referenced from the NIST Mass Spectrometry Data Center.[3]

m/zProposed Ion/FragmentFragmentation PathwayRelative Intensity (%)
158[C₁₀H₂₂O]⁺•Molecular IonVery Low / Absent
140[C₁₀H₂₀]⁺•Dehydration: [M - H₂O]⁺•~ 5
101[C₆H₁₃O]⁺α-Cleavage: [M - C₄H₉]⁺~ 10
87[C₅H₁₁O]⁺α-Cleavage: [M - C₅H₁₁]⁺~ 25
71[C₅H₁₁]⁺Pentyl Cation~ 60
57[C₄H₉]⁺Butyl Cation~ 90
43[C₃H₇]⁺Propyl Cation100 (Base Peak)

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for acquiring an electron ionization mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

1. Sample Preparation

  • Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph (GC)

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 or 100:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • GC Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is often used for alcohol analysis.[4] A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 2-4 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 220-240 °C.

      • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI).[5]

    • Electron Energy: 70 eV.[5]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 35-400.

    • Solvent Delay: A delay of 2-3 minutes is used to prevent the solvent peak from entering the mass spectrometer.

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the parameters specified above.

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

  • The mass spectrum is obtained from this peak and can be analyzed by identifying the m/z values of the fragment ions and comparing them to known fragmentation patterns and library spectra (e.g., NIST/EPA/NIH Mass Spectral Library).[3]

References

In-depth Technical Guide: Solubility of 5-Decanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 5-decanol in common organic solvents. The information presented is intended to be a critical resource for professionals in fields where the physicochemical properties of this compound are of paramount importance. This document synthesizes qualitative solubility data, details a robust experimental protocol for quantitative solubility determination, and includes visualizations to illustrate key concepts and workflows.

Core Concepts in this compound Solubility

This compound (CAS: 5205-34-5) is a secondary alcohol with the molecular formula C₁₀H₂₂O. Its solubility is dictated by its amphipathic nature, characterized by a polar hydroxyl (-OH) group and a long, nonpolar ten-carbon alkyl chain. The fundamental principle of "like dissolves like" is central to understanding its solubility profile. The hydroxyl group facilitates hydrogen bonding with polar solvents, whereas the extensive hydrocarbon tail favors interactions with nonpolar solvents via van der Waals forces. The balance between these interactions determines the degree of solubility of this compound in a given solvent.

Data Presentation: Qualitative Solubility of this compound

While quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment can be derived from its chemical structure and the established solubility patterns of long-chain alcohols. Generally, this compound is soluble in a wide array of organic solvents.[1][2]

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale for Solubility
Alcohols Ethanol, Methanol, IsopropanolSoluble / MiscibleThe hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of the alcohol solvents. The nonpolar alkyl chain of this compound also interacts favorably with the alkyl chains of the solvent molecules.[1]
Ketones Acetone, Methyl Ethyl KetoneSoluble / MiscibleThe polar carbonyl group in ketones acts as a hydrogen bond acceptor for the hydroxyl group of this compound, while the alkyl portions of the ketone molecules interact with the nonpolar tail of this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / MiscibleThe oxygen atom in the ether linkage can act as a hydrogen bond acceptor. The overall nonpolar character of ethers makes them effective solvents for the long hydrocarbon chain of this compound.[1]
Alkanes Hexane, Heptane, CyclohexaneSoluble / MiscibleAs nonpolar solvents, alkanes readily solvate the long, nonpolar hydrocarbon chain of this compound through London dispersion forces.
Aromatic Hydrocarbons Benzene, TolueneSoluble / MiscibleThe nonpolar aromatic rings of these solvents interact favorably with the nonpolar alkyl chain of this compound.[2]
Water Low / ImmiscibleThe hydrophobic nature of the ten-carbon chain is the dominant factor, significantly limiting its solubility in the highly polar water, despite the presence of a hydroxyl group.

Experimental Protocols: Quantitative Solubility Determination

For applications requiring precise solubility data, the following detailed methodology, based on the widely accepted shake-flask method, is provided.

Objective

To quantitatively determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment
  • High-purity this compound

  • Analytical grade organic solvent

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with inert caps

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) or other suitable detector.

Procedure
  • Preparation of Supersaturated Solution: In a glass vial, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of undissolved this compound is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath. Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The equilibration time should be validated by measuring the concentration at different time points until a constant value is obtained.

  • Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 4 hours to ensure complete separation of the liquid and undissolved phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any microscopic, undissolved droplets.

  • Quantification: Determine the concentration of this compound in the filtered, saturated solution using a pre-calibrated analytical instrument.

    • Gas Chromatography (GC): Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by plotting the peak area against concentration. Analyze the filtered sample and determine its concentration from the calibration curve.

    • High-Performance Liquid Chromatography (HPLC): Similar to the GC method, prepare standard solutions and a calibration curve. Analyze the filtered sample to determine its concentration.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), mole fraction (x), or molarity (mol/L), at the specified temperature.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram outlines the logical progression of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_setup System Preparation cluster_process Equilibration and Sampling cluster_analysis Analysis and Reporting A Add excess this compound to Solvent B Equilibrate at Constant Temperature A->B Shake C Allow Phase Separation B->C Settle D Withdraw and Filter Supernatant C->D Sample E Quantify Concentration (GC/HPLC) D->E Analyze F Calculate and Report Solubility E->F Finalize solubility_principle cluster_molecule This compound Structure cluster_solvents Solvent Interactions mol Polar -OH Group Nonpolar C₁₀H₂₁ Chain polar_solvent Polar Solvent (e.g., Water) mol:head->polar_solvent  Favorable (Hydrogen Bonding) mol:tail->polar_solvent  Unfavorable (Hydrophobic Effect)   nonpolar_solvent Nonpolar Solvent (e.g., Hexane) mol:head->nonpolar_solvent  Unfavorable   mol:tail->nonpolar_solvent  Favorable (van der Waals)  

References

Physical properties of 5-Decanol: boiling point, melting point, density

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physical properties of 5-decanol (CAS 5205-34-5), a straight-chain secondary alcohol, is essential for its application in research, drug development, and various industrial processes. This document provides a comprehensive overview of its key physical constants—boiling point, melting point, and density—supported by detailed experimental methodologies for their determination.

Physical Properties of this compound

This compound, with the chemical formula C10H22O, is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a mild, fragrant, and waxy odor.[1] While it is soluble in organic solvents like ethanol (B145695) and ether, its solubility in water is relatively low.[1][2]

Quantitative Data Summary

The physical properties of this compound have been reported with some variation across different sources. These values are summarized in the table below, with specific conditions noted where available.

Physical PropertyValueConditions
Boiling Point 228-230 °CAtmospheric Pressure (760 mmHg)
80 °CReduced Pressure (5 mmHg)[1][3][4]
Melting Point 9 °C[1][3][4]-
~ -1 °C[1]-
Density 0.83 g/mLSpecific Gravity (20/20)[1][4]
0.826 g/mL[3]Not specified
Experimental Protocols

The determination of the physical constants listed above is fundamental to verifying the purity and identity of a substance.[5] Standard laboratory procedures for these measurements are detailed below.

1. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] A common and effective technique for its determination on a small scale is the capillary method.[7]

  • Principle: An inverted capillary tube is placed in a small sample of the liquid. As the sample is heated, the air trapped in the capillary is replaced by the substance's vapor. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is considered the boiling point.[7] A more precise measurement is often taken as the temperature at which the liquid begins to re-enter the capillary upon cooling.[7]

  • Apparatus: A heating apparatus (e.g., Mel-Temp apparatus or oil bath), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[5][8][9]

  • Methodology:

    • A small amount of this compound is placed into the fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[5]

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

    • The assembly is heated gradually and uniformly in an oil bath or heating block.[10]

    • The temperature is carefully monitored. The point at which a steady stream of bubbles escapes from the capillary tip is observed.[7]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7]

2. Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[10] For pure crystalline compounds, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C) and serves as a crucial indicator of purity.[6] Impurities tend to lower and broaden the melting point range.

  • Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[6][10]

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a thermometer, and a capillary tube sealed at one end.

  • Methodology:

    • A small amount of solidified this compound is finely powdered.

    • The open end of a capillary tube is pressed into the powder to pack a small sample (1-2 mm high) into the sealed end.[10][11]

    • The capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[6]

    • The sample is heated rapidly at first to determine an approximate melting temperature.

    • The apparatus is allowed to cool, and a second trial is performed with a fresh sample. This time, the heating rate is reduced significantly (e.g., 2°C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first signs of melting are observed (T1) and the temperature at which the last crystal disappears (T2) are recorded as the melting point range.[6]

3. Density Determination

Density is an intrinsic physical property defined as the mass of a substance per unit of volume. Several gravimetric methods are commonly used for liquids like this compound.

  • Principle: The most common methods rely on accurately measuring the mass of a precisely known volume of the liquid.[12][13] The pycnometer method involves weighing a specific volume flask (pycnometer) empty, then filled with the liquid. The buoyancy method utilizes Archimedes' principle, where a sinker of known volume is weighed in air and then submerged in the liquid.[12]

  • Apparatus: An analytical balance, a pycnometer (a glass flask with a specific, calibrated volume), or a graduated cylinder and beaker.[12][13]

  • Methodology (using a pycnometer):

    • A clean, dry pycnometer is accurately weighed on an analytical balance.

    • The pycnometer is carefully filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the exterior.

    • The filled pycnometer is weighed again.

    • The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.[12]

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12] The temperature at which the measurement is made should always be recorded, as density is temperature-dependent.

Visualization

The following diagram illustrates the relationship between the key physical properties of this compound and the standard methods used for their determination.

G cluster_properties Physical Properties of this compound cluster_methods Standard Determination Methods A This compound (C10H22O) B Boiling Point A->B C Melting Point A->C D Density A->D M1 Capillary Method B->M1 Determined by M2 Melting Point Apparatus C->M2 Determined by M3 Pycnometer / Buoyancy D->M3 Determined by

Caption: Logical relationship of this compound's physical properties.

References

The Enigmatic Presence of 5-Decanol in Marine Algae: A Technical Guide for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Potential of an Algal Metabolite for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the current scientific landscape surrounding the natural occurrence of 5-decanol in marine algae. While broadly classified as an algal and marine metabolite, specific quantitative data on its prevalence within marine algal species remains elusive in current scientific literature. This document serves as a comprehensive resource, outlining the necessary experimental frameworks for the detection and quantification of this compound in marine algae, and delving into its potential biological activities and associated signaling pathways based on the activities of structurally similar compounds.

Section 1: Quantitative Data on Related Bioactive Lipids from Marine Algae

Bioactive LipidMarine Algal SpeciesConcentration RangeReference
1-Octen-3-olUlva lactuca5.2 - 15.4 µg/g dry weightHypothetical
NonanalSaccharina latissima2.1 - 8.9 µg/g dry weightHypothetical
Hexadecanoic acidChlorella vulgaris15 - 30% of total fatty acids[1]
Eicosapentaenoic acid (EPA)Phaeodactylum tricornutum20 - 40% of total fatty acids[2]
Docosahexaenoic acid (DHA)Crypthecodinium cohnii30 - 50% of total fatty acidsHypothetical

Section 2: Experimental Protocols

The successful investigation of this compound in marine algae hinges on robust experimental design. This section details the key methodologies for extraction, quantification, and assessment of biological activity.

Extraction of Volatile and Semi-Volatile Compounds from Marine Algae

This protocol is designed for the extraction of medium to long-chain alcohols like this compound from marine algal biomass.

Objective: To extract a broad range of volatile and semi-volatile organic compounds, including C10 alcohols, from marine algal tissues.

Materials:

  • Fresh or freeze-dried marine algal sample

  • Solvents: Hexane (B92381), Dichloromethane (DCM), Methanol (all analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) vials

Procedure:

  • Sample Preparation: Homogenize 10g of fresh or 1g of freeze-dried algal material.

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity.

    • Begin with hexane to extract nonpolar compounds. Sonicate the sample in 50 mL of hexane for 15 minutes.

    • Centrifuge and collect the hexane supernatant. Repeat this step twice.

    • Follow with a similar extraction procedure using dichloromethane, and then methanol.

  • Drying and Concentration:

    • Pool the extracts from each solvent.

    • Dry the pooled extracts over anhydrous sodium sulfate.

    • Concentrate the extracts to a final volume of 1 mL using a rotary evaporator at a temperature below 40°C to prevent the loss of volatile compounds.

  • Storage: Transfer the concentrated extracts to GC-MS vials and store at -20°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the algal extracts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for volatile compound analysis (e.g., HP-5ms).

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-550

Quantification:

  • Prepare a standard curve using a certified reference standard of this compound.

  • Spike a blank sample with a known concentration of the this compound standard to determine recovery.

  • Analyze the algal extracts and quantify the amount of this compound by comparing the peak area to the standard curve.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol assesses the potential antimicrobial properties of the algal extract or isolated this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the algal extract or isolated this compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth (no turbidity).

Section 3: Potential Signaling Pathways and Logical Relationships

While direct evidence for this compound's effect on signaling pathways is scarce, we can infer potential mechanisms based on the known activities of other long-chain alcohols. These compounds are known to interact with cell membranes, which can trigger a cascade of intracellular events.

G This compound This compound Cell_Membrane Cell Membrane (Lipid Bilayer) This compound->Cell_Membrane Membrane_Fluidity Alteration of Membrane Fluidity Cell_Membrane->Membrane_Fluidity PKC_Activation Protein Kinase C (PKC) Activation Membrane_Fluidity->PKC_Activation MAPK_Pathway MAPK Signaling (e.g., ERK, JNK) PKC_Activation->MAPK_Pathway Inflammatory_Response Modulation of Inflammatory Response MAPK_Pathway->Inflammatory_Response Apoptosis Induction of Apoptosis MAPK_Pathway->Apoptosis

Hypothesized signaling cascade initiated by this compound's interaction with the cell membrane.

The lipophilic nature of this compound suggests it could intercalate into the cell membrane, altering its fluidity and potentially modulating the activity of membrane-bound proteins such as Protein Kinase C (PKC). Activation of PKC can, in turn, trigger downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of cellular processes including inflammation and apoptosis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Bioactivity Screening Algal_Biomass Marine Algal Biomass Extraction Solvent Extraction (Hexane, DCM, Methanol) Algal_Biomass->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Antimicrobial Antimicrobial Assays Concentration->Antimicrobial Cytotoxicity Cytotoxicity Assays Concentration->Cytotoxicity Antioxidant Antioxidant Assays Concentration->Antioxidant Quantification Quantification of this compound GCMS->Quantification

A generalized experimental workflow for the investigation of this compound from marine algae.

This workflow provides a logical progression from sample collection and preparation to chemical analysis and biological activity screening. It represents a foundational approach for researchers entering this field of study. The initial extraction and concentration steps are critical for obtaining a sample suitable for both analytical and biological testing. Subsequent GC-MS analysis provides the chemical fingerprint and quantitative data, which can then be correlated with the results from various bioactivity assays. This integrated approach is essential for a comprehensive understanding of the potential therapeutic applications of this compound from marine algae.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Decanol, a ten-carbon secondary alcohol, possesses a chiral center at the fifth carbon, rendering it capable of existing as two non-superimposable mirror images known as enantiomers: (R)-5-decanol and (S)-5-decanol. The stereochemistry of molecules plays a pivotal role in their biological activity, a critical consideration in the fields of pharmacology and drug development. While the individual enantiomers of a chiral compound share identical physical properties in an achiral environment, their interactions with chiral entities, such as biological receptors and enzymes, can differ significantly. This disparity can lead to variations in efficacy, metabolism, and toxicity between enantiomers. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, methods for the separation of its enantiomers, and techniques for the determination of enantiomeric purity. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized yet detailed experimental protocols adapted from established methods for similar chiral secondary alcohols.

Introduction to the Chirality of this compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The chiral center in this compound is the carbon atom bonded to the hydroxyl group (C5), which is also attached to four different substituents: a hydrogen atom, a hydroxyl group, a butyl group, and a pentyl group. This structural arrangement gives rise to two distinct stereoisomers, the (R) and (S) enantiomers, as defined by the Cahn-Ingold-Prelog priority rules.

The differentiation of these enantiomers is of paramount importance in drug development, as the therapeutic effects of a chiral drug are often associated with one specific enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects. Therefore, the ability to synthesize or separate and analytically control the enantiomeric purity of chiral molecules like this compound is a critical aspect of modern pharmaceutical science.

Physicochemical Properties

While the individual enantiomers of this compound have identical boiling points, melting points, and densities, they exhibit different optical activities. One enantiomer will rotate plane-polarized light in a clockwise direction (dextrorotatory, (+)), and the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral compound.

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-5-Decanol(S)-5-Decanol
CAS Number 5205-34-5[1][2][3]Not specifiedNot specified
Molecular Formula C₁₀H₂₂O[1][2][3]C₁₀H₂₂OC₁₀H₂₂O
Molecular Weight 158.28 g/mol [1][3]158.28 g/mol 158.28 g/mol
Boiling Point ~212 °C[4]~212 °C~212 °C
Density ~0.826 g/cm³[4]~0.826 g/cm³~0.826 g/cm³
Specific Rotation ([α]D) Data not availableData not available

Enantioselective Synthesis and Resolution

The production of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, where one enantiomer is selectively formed, or the resolution of a racemic mixture.

Asymmetric Synthesis (Conceptual)

An enantioselective synthesis of (R)- or (S)-5-decanol could be achieved through the asymmetric reduction of the corresponding prochiral ketone, 5-decanone. This can be accomplished using a chiral reducing agent or a catalyst. A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.

5-Decanone 5-Decanone Enantiopure this compound Enantiopure this compound 5-Decanone->Enantiopure this compound Asymmetric Reduction Chiral Catalyst (R)-CBS or (S)-CBS Chiral Catalyst->Enantiopure this compound Reducing Agent Borane (BH3) Reducing Agent->Enantiopure this compound

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly effective and environmentally benign method for resolving racemic alcohols.

This protocol is adapted from established methods for the kinetic resolution of secondary alcohols.[5][6][7]

Materials:

  • Racemic (±)-5-decanol

  • Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic (±)-5-decanol (1 equivalent) in the anhydrous organic solvent.

  • Acylation: Add the acyl donor, vinyl acetate (B1210297) (0.5-0.6 equivalents), to the solution.

  • Enzymatic Reaction: Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate) to the reaction mixture.

  • Incubation: Stir the suspension at a controlled temperature (typically 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Separate the unreacted this compound enantiomer from the esterified enantiomer by flash column chromatography on silica gel. The ester will be less polar than the alcohol.

  • Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using a base (e.g., NaOH in methanol/water) if the free alcohol is desired.

cluster_0 Kinetic Resolution cluster_1 Separation cluster_2 Optional Hydrolysis Racemic this compound Racemic this compound Reaction Mixture Mixture of: (R)-5-Decanol Ester (S)-5-Decanol Racemic this compound->Reaction Mixture Enzymatic Acylation Lipase + Acyl Donor Lipase + Acyl Donor Lipase + Acyl Donor->Reaction Mixture Column Chromatography Column Chromatography Reaction Mixture->Column Chromatography (R)-5-Decanol Ester (R)-5-Decanol Ester Column Chromatography->(R)-5-Decanol Ester (S)-5-Decanol (S)-5-Decanol Column Chromatography->(S)-5-Decanol (R)-5-Decanol (R)-5-Decanol (R)-5-Decanol Ester->(R)-5-Decanol Hydrolysis Hydrolysis Base H₂O Hydrolysis->(R)-5-Decanol Chiral this compound Enantiomer Chiral this compound Enantiomer Chiral Biological Target Enzyme or Receptor Chiral this compound Enantiomer->Chiral Biological Target Stereospecific Interaction Differential Biological Response Differential Biological Response Chiral Biological Target->Differential Biological Response

References

Stereospecific Synthesis of (R)-5-Decanol and (S)-5-Decanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)-5-decanol and (S)-5-decanol, valuable chiral building blocks in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is on the enzymatic kinetic resolution of racemic 5-decanol, a robust and highly selective method for obtaining both enantiomers in high purity. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the practical application of this methodology in a research and development setting.

Introduction

Chiral secondary alcohols, such as the enantiomers of this compound, are of significant interest in medicinal chemistry and materials science due to the stereospecific interactions of chiral molecules with biological systems. The ability to synthesize enantiomerically pure forms of these compounds is crucial for the development of effective and safe therapeutic agents. While several methods for asymmetric synthesis exist, enzymatic kinetic resolution offers a practical, scalable, and environmentally benign approach for the separation of racemic mixtures. This guide details a well-established method utilizing lipase-catalyzed transesterification for the resolution of racemic this compound.

Synthesis Strategy: Enzymatic Kinetic Resolution

The chosen strategy for the stereospecific synthesis of (R)-5-decanol and (S)-5-decanol is the kinetic resolution of a racemic mixture of this compound. This method relies on the enantioselective acylation of one of the enantiomers by a lipase (B570770), an enzyme that catalyzes the transfer of an acyl group. In this process, the lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted alcohol. Subsequent hydrolysis of the ester provides the second enantiomer. Candida antarctica lipase B (CALB), often immobilized as Novozym 435®, is a highly effective and commonly used biocatalyst for the resolution of secondary alcohols.[1]

G rac_5_decanol Racemic (R,S)-5-Decanol calb Candida antarctica Lipase B (CALB) Vinyl Acetate (B1210297) rac_5_decanol->calb separation Chromatographic Separation calb->separation Mixture of (S)-5-Decanol and (R)-5-Decyl Acetate s_5_decanol (S)-5-Decanol separation->s_5_decanol r_5_decyl_acetate (R)-5-Decyl Acetate separation->r_5_decyl_acetate hydrolysis Base Hydrolysis (e.g., NaOH) r_5_decyl_acetate->hydrolysis r_5_decanol (R)-5-Decanol hydrolysis->r_5_decanol G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine racemic this compound, hexane, and vinyl acetate in a flask. B Add immobilized Candida antarctica lipase B. A->B C Stir the mixture at a controlled temperature (e.g., 35-40 °C). B->C D Monitor the reaction progress by chiral GC until ~50% conversion. C->D E Filter to remove the enzyme. D->E F Concentrate the filtrate. E->F G Separate (S)-5-decanol and (R)-5-decyl acetate by column chromatography. F->G

References

Thermochemical Properties of 5-Decanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available thermochemical data for 5-decanol. It is intended for researchers, scientists, and drug development professionals who require detailed information on the thermodynamic properties of this secondary alcohol. This document collates both calculated and experimental data, details relevant experimental methodologies, and presents logical workflows for data determination.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following tables summarize the key available data.

Table 1: General and Physical Properties of this compound

PropertyValueUnitSource/Method
Molecular FormulaC₁₀H₂₂O--
Molecular Weight158.28 g/mol -
CAS Number5205-34-5--
AppearanceColorless to pale yellow liquid-[1][2]
Boiling Point211.0°CEstimated
Melting Point9°C[3]
Density0.826g/mL at 25 °C[3]

Table 2: Thermochemical Properties of this compound

PropertyValueUnitSource/Method
Standard Enthalpy of Formation (gas, ΔfH°gas)-407.24kJ/molCheméo (Joback Method)[4]
Enthalpy of Fusion (ΔfusH°)22.22kJ/molCheméo (Joback Method)[4]
Enthalpy of Vaporization (ΔvapH°)54.14kJ/molCheméo (Joback Method)[4]
Constant Pressure Heat Capacity (liquid, Cp,liquid)405.77J/mol·KNIST WebBook (Experimental)[5]
Standard Enthalpy of Combustion (liquid, ΔcH°liquid)-6619 ± 8kJ/molNIST WebBook (Experimental, for 1-Decanol)
Standard Entropy (liquid, S°)~361J/(mol·K)Estimated based on n-octane[6]

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion of a compound like this compound can be determined using an adiabatic bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically around 1 gram) is placed in a sample holder within the calorimeter's bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 15 atm.[7]

  • Calorimeter Setup: The bomb is placed in a bucket of a known mass of water. The entire assembly is housed in an insulating jacket to create adiabatic conditions.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded at regular intervals until a constant temperature is reached.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined on a molar basis. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7]

G cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh this compound place Place in Bomb weigh->place seal Seal and Pressurize place->seal ignite Ignite Sample seal->ignite monitor Monitor Temperature ignite->monitor calculate_q Calculate Heat Released (q) monitor->calculate_q calculate_h Calculate Enthalpy of Combustion (ΔcH°) calculate_q->calculate_h

Workflow for Bomb Calorimetry
Heat Capacity by Adiabatic Calorimetry

The constant pressure heat capacity of liquid this compound can be measured using an adiabatic calorimeter.

Methodology:

  • Sample Preparation: A known mass of purified this compound is placed in a sample container within the calorimeter.

  • Calorimeter Setup: The sample container is surrounded by an adiabatic shield, and the entire assembly is placed in a vacuum chamber to minimize heat exchange with the surroundings.

  • Heating and Data Acquisition: A known amount of electrical energy is supplied to the sample, causing a small increase in temperature. The temperature is precisely measured before and after the energy input.

  • Calculation: The heat capacity is calculated by dividing the amount of energy supplied by the resulting temperature change. This measurement is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Logical Relationships in Thermochemistry

The various thermochemical properties are interconnected through the fundamental laws of thermodynamics.

G cluster_relation Thermodynamic Relationships H Enthalpy (H) G Gibbs Free Energy (G) H->G Cp Heat Capacity (Cp) H->Cp dH = CpdT S Entropy (S) S->G G->H G = H - TS T Temperature (T) T->G T->Cp P Pressure (P) G This compound This compound Cell_Membrane Cell Membrane Interaction This compound->Cell_Membrane Membrane_Perturbation Membrane Perturbation Cell_Membrane->Membrane_Perturbation ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Perturbation->ROS_Production Stress_Kinases Activation of Stress Kinases (e.g., JNK, p38) ROS_Production->Stress_Kinases Apoptosis_Inflammation Apoptosis or Inflammation Stress_Kinases->Apoptosis_Inflammation

References

Methodological & Application

Application Notes and Protocols for 5-Decanol as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 5-decanol as a solvent in organic synthesis. This compound, a secondary alcohol, presents a unique combination of properties that make it a subject of interest as an alternative, high-boiling point solvent for various chemical transformations.[1][2][3]

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in synthetic chemistry. The key properties of this compound are summarized in the table below, alongside those of its isomers, 1-decanol (B1670082) and 2-decanol, for comparative analysis.

PropertyThis compound1-Decanol2-Decanol
CAS Number 5205-34-5112-30-11120-06-5
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molecular Weight 158.28 g/mol [4]158.28 g/mol 158.28 g/mol
Appearance Colorless to pale yellow liquid[1][2][3]Colorless viscous liquidColorless liquid
Boiling Point ~228-230 °C[2][3]232.9 °C~211-214 °C
Melting Point ~ -1 °C to 9 °C[2][3]6.9 °C-40 °C
Density ~0.83 g/mL0.829 g/mL~0.817 g/mL
Solubility in Water Low to moderate[1][2][3]InsolubleSlightly soluble
Solubility in Organic Solvents Soluble in ethanol, ether, benzene[1][2][3]Soluble in ethanol, etherSoluble in ethanol, ether

Applications in Organic Synthesis

While specific documented applications of this compound as a primary solvent in mainstream organic reactions are limited in publicly available literature, its properties suggest its potential utility in several areas of organic synthesis, particularly in reactions requiring high temperatures and a non-polar to moderately polar reaction medium.

2.1. Potential as a "Green" Solvent

Long-chain alcohols like this compound are being explored as potentially greener alternatives to conventional volatile organic solvents. Their high boiling points lead to lower volatility, reducing solvent loss to the atmosphere and minimizing worker exposure. Furthermore, they are often biodegradable.

2.2. Esterification Reactions

Similar to its isomers, this compound can serve as both a reactant and a solvent in Fischer esterification reactions.[1] Its high boiling point is advantageous for driving the reaction towards completion by facilitating the removal of water, a byproduct of the reaction.

2.3. High-Temperature Reactions

Reactions that require significant thermal energy, such as certain rearrangements, eliminations, or high-temperature nucleophilic substitutions, could potentially benefit from the high boiling point of this compound as a solvent.

Experimental Protocols (Illustrative)

The following protocols are provided as illustrative examples based on the known properties of this compound and general principles of organic synthesis. Researchers should optimize these protocols for their specific substrates and reaction conditions.

3.1. General Workflow for Organic Synthesis in this compound

The following diagram outlines a typical workflow for conducting an organic reaction using this compound as a solvent.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactants & Catalyst D Heating & Stirring (e.g., 150-200 °C) A->D B This compound (Solvent) B->D C Inert Atmosphere (e.g., N2, Ar) C->D E Reaction Monitoring (TLC, GC, LC-MS) D->E F Cool to RT E->F G Quenching F->G H Extraction with Immiscible Solvent G->H I Drying of Organic Layer H->I J Solvent Removal (Vacuum Distillation) I->J K Chromatography or Recrystallization J->K L Product Characterization K->L

Caption: General experimental workflow for organic synthesis using this compound as a solvent.

3.2. Protocol: Fischer Esterification of Benzoic Acid

This protocol describes a general procedure for the esterification of benzoic acid using an excess of this compound, which also serves as the reaction solvent.

Materials:

  • Benzoic acid

  • This compound

  • Sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (optional)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq) and this compound (5.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Assemble the reflux condenser (or Dean-Stark apparatus).

  • Heat the reaction mixture to reflux (approximately 180-200 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the volatile solvent.

  • The excess this compound can be removed by vacuum distillation to yield the crude ester, which can be further purified by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The decision-making process for selecting this compound as a solvent can be visualized as follows:

G cluster_properties This compound Properties A Reaction Requirements B High Temperature (>150 °C) A->B C Non-polar to Moderately Polar Reactants A->C D Water Removal Required A->D E Consider this compound as Solvent B->E C->E D->E F High Boiling Point (~228 °C) F->B G Good Solubilizing Power for Organics G->C H Forms Azeotrope with Water (potential) H->D

Caption: Logical relationship for considering this compound as a reaction solvent.

Safety and Handling

This compound is a flammable liquid and may cause skin and eye irritation.[2][3] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound possesses physical and chemical properties that suggest its potential as a high-boiling point, non-polar to moderately polar solvent for specific applications in organic synthesis. While detailed, peer-reviewed protocols for its use in common organic reactions are not widely available, the illustrative protocols and data presented here provide a foundation for researchers to explore its utility. Its high boiling point is a key feature that can be leveraged in high-temperature reactions and for efficient water removal in equilibrium-driven processes like esterification. Further research is warranted to fully characterize its performance and expand its application scope as a potentially greener solvent alternative.

References

Application Notes and Protocols for the Esterification of Carboxylic Acids with 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol. The Fischer-Speier esterification is a classic acid-catalyzed method widely employed for this transformation.[1] This document provides detailed application notes and protocols for the esterification of various carboxylic acids with 5-decanol, a secondary alcohol. The resulting 5-decyl esters have potential applications as fragrances, solvents, plasticizers, and intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

These notes provide protocols for both traditional acid-catalyzed esterification and a milder, enzyme-catalyzed alternative, catering to a range of substrate sensitivities and green chemistry considerations.

Data Presentation

The following tables summarize expected quantitative data for the esterification of this compound. It is important to note that the yield data is representative and extrapolated from studies on similar secondary alcohols, as specific literature values for this compound are limited. Actual yields may vary based on specific reaction conditions and scale.

Table 1: Representative Yields for Fischer-Speier Esterification of this compound with Various Carboxylic Acids

Carboxylic AcidCatalystReaction Time (hours)Temperature (°C)Expected Yield (%)
Acetic AcidH₂SO₄4 - 6100 - 120 (Reflux)65 - 75
Propanoic Acidp-TsOH5 - 7110 - 130 (Reflux)60 - 70
Benzoic AcidH₂SO₄8 - 12120 - 140 (Reflux)55 - 65

Table 2: Representative Spectroscopic Data for Esters of Secondary Alcohols

The following data is representative for esters derived from secondary alcohols and can be used as a reference for the characterization of 5-decyl esters.

Spectroscopic TechniqueFunctional Group/Proton EnvironmentExpected Chemical Shift / Frequency
¹H NMR CH (of the secondary alcohol moiety) attached to the ester oxygenδ 4.8 - 5.1 ppm (multiplet)
α-CH₂ (of the carboxylic acid moiety)δ 2.1 - 2.4 ppm (triplet)
CH₃ (of the carboxylic acid moiety, e.g., acetate)δ 2.0 - 2.2 ppm (singlet)
Alkyl chain protonsδ 0.8 - 1.7 ppm (multiplets)
¹³C NMR Carbonyl carbon (C=O)δ 170 - 175 ppm
CH (of the secondary alcohol moiety) attached to the ester oxygenδ 70 - 75 ppm
α-C (of the carboxylic acid moiety)δ 30 - 35 ppm
Alkyl chain carbonsδ 10 - 40 ppm
IR Spectroscopy C=O stretch1735 - 1750 cm⁻¹ (strong)
C-O stretch (acyl-oxygen)1150 - 1250 cm⁻¹ (strong)
C-O stretch (alkyl-oxygen)1000 - 1100 cm⁻¹ (strong)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid

This protocol describes a standard acid-catalyzed procedure for the synthesis of 5-decyl acetate.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (2.0 - 3.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.02 eq)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using toluene)

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., distillation apparatus or chromatography column)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and glacial acetic acid (2.0 - 3.0 eq).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 5 drops per 10 mL of alcohol) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. If using toluene as a solvent, a Dean-Stark apparatus can be used to collect the water produced during the reaction, driving the equilibrium towards the product.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • If a solvent like toluene was not used, dilute the mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure 5-decyl acetate.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Acetic acid is corrosive and has a strong odor.

Protocol 2: Lipase-Catalyzed Esterification of this compound with a Fatty Acid

This protocol provides an alternative, milder method for ester synthesis using an immobilized lipase (B570770), which can be beneficial for sensitive substrates.[3]

Materials:

  • This compound (1.0 eq)

  • Fatty acid (e.g., Lauric acid, 1.0 - 1.2 eq)

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B) (typically 5-10% by weight of substrates)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Erlenmeyer flask or round-bottom flask with a stopper

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flask, add this compound (1.0 eq), the fatty acid (1.0 - 1.2 eq), and the immobilized lipase.

  • Solvent and Drying Agent: Add an anhydrous organic solvent. If desired, add activated molecular sieves to remove water as it is formed.

  • Incubation: Place the flask in an orbital shaker or on a stirrer with heating, and incubate at a suitable temperature for the enzyme (typically 40-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. Lipase-catalyzed reactions may require longer reaction times (24-72 hours).

  • Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration. The enzyme can often be washed with solvent and reused.

  • Work-up and Concentration: The filtrate contains the ester product. Wash the filtrate with a dilute aqueous base (e.g., NaHCO₃ solution) if there is any unreacted fatty acid, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography if necessary.

Safety Precautions:

  • Handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • While lipases are generally non-hazardous, avoid inhalation of the enzyme powder.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the Fischer-Speier esterification of this compound.

Fischer_Esterification_Workflow Reactants Reactants: This compound Carboxylic Acid Acid Catalyst Reaction_Vessel Reaction Setup (Heating/Reflux) Reactants->Reaction_Vessel 1. Reaction Workup Work-up (Quenching & Extraction) Reaction_Vessel->Workup 2. Cooling & Transfer Washing Washing (H₂O, NaHCO₃, Brine) Workup->Washing 3. Separation Drying Drying (Anhydrous Na₂SO₄) Washing->Drying 4. Aqueous Removal Filtration Filtration Drying->Filtration 5. Desiccant Removal Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation 6. Concentration Purification Purification (Distillation or Chromatography) Evaporation->Purification 7. Isolation Product Pure 5-Decyl Ester Purification->Product 8. Final Product

Caption: Workflow for Fischer-Speier Esterification.

References

Application Notes and Protocols: 5-Decanol in Surfactant and Emulsifier Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-decanol in the formulation of surfactants and emulsifiers, with a particular focus on its role as a co-surfactant in microemulsion and nanoemulsion systems for drug delivery applications. This document outlines the physicochemical properties of this compound, its function in enhancing emulsion stability, and detailed protocols for the preparation, characterization, and stability testing of formulations containing this branched-chain alcohol.

Introduction to this compound in Formulations

This compound is a ten-carbon, branched-chain fatty alcohol.[1] Its molecular structure, featuring a hydroxyl group on the fifth carbon, provides amphiphilic properties, enabling it to function effectively as a co-surfactant or a component of the oil phase in emulsion systems.[2] While moderately soluble in water, it exhibits greater solubility in organic solvents.[2] This characteristic is advantageous for stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions and microemulsions. In pharmaceutical formulations, this compound can enhance the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) and improve their delivery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. An understanding of these properties is essential for its effective application in surfactant and emulsifier systems.

PropertyValueReference
Molecular Formula C₁₀H₂₂O[1][3]
Molecular Weight 158.28 g/mol [1][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~213-230 °C at 760 mmHg
Solubility in Water Moderately soluble[2]
logP (Octanol/Water Partition Coefficient) 3.118 (Crippen Calculated)

Role of this compound as a Co-surfactant

In many emulsion formulations, a single surfactant is insufficient to reduce the interfacial tension between the oil and water phases to the extent required for the formation of a stable microemulsion. Co-surfactants, such as this compound, are often incorporated to enhance the performance of the primary surfactant. The functions of this compound as a co-surfactant include:

  • Reducing Interfacial Tension: this compound partitions at the oil-water interface, further lowering the interfacial tension that has been initially reduced by the primary surfactant. This ultra-low interfacial tension is a critical factor for the spontaneous formation of microemulsions.

  • Increasing Interfacial Fluidity: By positioning itself between the primary surfactant molecules at the interface, this compound disrupts the ordered packing of the surfactant film. This increases the fluidity and flexibility of the interface, allowing it to adopt the curvature necessary for the formation of small, stable droplets.

  • Modifying Microemulsion Structure and Stability: The concentration of this compound can influence the type of microemulsion that is formed (O/W, W/O, or bicontinuous) and can affect the size and stability of the dispersed droplets.

Hydrophile-Lipophile Balance (HLB) Estimation for this compound

The Hydrophile-Lipophile Balance (HLB) is a valuable parameter for selecting the appropriate surfactant for a specific application. For non-ionic surfactants like this compound, Griffin's method can be used for estimation:

HLB = 20 * (Mh / M) [4]

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule (the hydroxyl group, -OH).

  • M is the total molecular mass of the molecule.

Calculation for this compound:

  • Mh (-OH) = 17.01 g/mol

  • M (C₁₀H₂₂O) = 158.28 g/mol

Estimated HLB = 20 * (17.01 / 158.28) ≈ 2.15

An HLB value of approximately 2.15 suggests that this compound is highly lipophilic and would be suitable as a W/O emulsifier or as a co-surfactant to be blended with a higher HLB surfactant to achieve a desired overall HLB for an O/W emulsion.[4]

Experimental Protocols

The following protocols are provided as a guide for the preparation and characterization of emulsions and microemulsions incorporating this compound. These protocols are adapted from established methodologies for similar systems and should be optimized for specific applications.

Protocol for Preparation of an Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of an O/W nanoemulsion where this compound is used as a co-surfactant.

Materials:

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Oil Phase (e.g., Medium-Chain Triglycerides)

  • Primary Surfactant (e.g., Polysorbate 80)

  • This compound (Co-surfactant)

  • Aqueous Phase (Purified Water)

  • Preservative (optional, e.g., Phenoxyethanol)

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer with hotplate

  • Analytical balance

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the lipophilic API in the chosen oil phase.

    • Add this compound to the oil phase. A typical starting concentration is 1-5% (w/w) of the total formulation.

    • Gently heat the mixture to 60-70°C while stirring to ensure complete dissolution of all components.

  • Preparation of the Aqueous Phase:

    • Dissolve the primary surfactant and any water-soluble components (e.g., preservative) in purified water.

    • Heat the aqueous phase to 60-70°C.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear homogenization.

    • Homogenize for 5-10 minutes until a uniform, translucent nanoemulsion is formed.

    • Continue stirring gently with a magnetic stirrer as the emulsion cools to room temperature.

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation API Lipophilic API Mix_Oil Mix and Heat (60-70°C) API->Mix_Oil Oil Oil (e.g., MCT) Oil->Mix_Oil Decanol This compound Decanol->Mix_Oil Homogenizer High-Shear Homogenization (5-10 min) Mix_Oil->Homogenizer Surfactant Primary Surfactant Mix_Aq Mix and Heat (60-70°C) Surfactant->Mix_Aq Water Purified Water Water->Mix_Aq Mix_Aq->Homogenizer Cooling Cool to Room Temperature with Gentle Stirring Homogenizer->Cooling Final_Emulsion O/W Nanoemulsion Cooling->Final_Emulsion

Workflow for O/W Nanoemulsion Preparation.
Protocol for Characterization of Emulsions

5.2.1. Droplet Size and Polydispersity Index (PDI) Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets and the broadness of the size distribution (PDI).

  • Procedure:

    • Dilute the emulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions.

    • Record the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse emulsion.[5]

5.2.2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability. A higher magnitude of zeta potential (positive or negative) generally indicates greater stability.

  • Procedure:

    • Dilute the emulsion sample with purified water.

    • Inject the diluted sample into a disposable zeta cell, ensuring no air bubbles are present between the electrodes.

    • Place the cell into the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the droplets.

    • The instrument's software will calculate the zeta potential based on the electrophoretic mobility.

Protocol for Accelerated Stability Testing
  • Principle: Emulsions are subjected to stress conditions to predict their long-term stability in a shorter timeframe.

  • Procedures:

    • Centrifugation:

      • Place the emulsion sample in a centrifuge tube.

      • Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).

      • Observe for any signs of phase separation, creaming, or sedimentation. A stable emulsion should show no signs of separation.

    • Freeze-Thaw Cycles:

      • Subject the emulsion to alternating cycles of freezing (e.g., -20°C for 24 hours) and thawing at room temperature or an elevated temperature (e.g., 40°C for 24 hours).

      • After a predetermined number of cycles (e.g., 3-5), visually inspect the emulsion for any signs of instability.

      • Characterize the droplet size and PDI to quantify any changes.

G cluster_characterization Characterization cluster_stability Accelerated Stability Testing Emulsion Emulsion Sample DLS Droplet Size & PDI (Dynamic Light Scattering) Emulsion->DLS Zeta Zeta Potential Emulsion->Zeta Centrifuge Centrifugation Emulsion->Centrifuge FreezeThaw Freeze-Thaw Cycles Emulsion->FreezeThaw Analysis Data Analysis & Stability Assessment DLS->Analysis Zeta->Analysis Centrifuge->Analysis FreezeThaw->Analysis

References

Application of 5-Decanol in the Synthesis of Fragrances and Flavors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Decanol, a secondary alcohol with a mild, waxy odor, serves as a versatile precursor in the synthesis of a variety of fragrance and flavor compounds.[1][2] Its primary applications lie in the production of esters, which often possess characteristic fruity and floral scents, and in the synthesis of lactones, which can contribute creamy and fruity notes. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the fragrance and flavor industry. While this compound itself is not typically used directly as a fragrance or flavor ingredient, its derivatives are valuable components in the perfumer's and flavorist's palette.[3]

Data Presentation: Synthesis of 5-Decyl Esters

The esterification of this compound with various carboxylic acids yields a range of esters with potential applications in fragrance and flavor formulations. The following table summarizes the expected olfactory profiles of common 5-decyl esters based on data for analogous decyl esters.[4][5][6]

Ester NameCarboxylic AcidExpected Odor/Flavor Profile
5-Decyl Acetate (B1210297)Acetic AcidWaxy, clean, fresh, citrus, soapy, slightly fruity (pineapple-orange), rosy undertones.[5][6]
5-Decyl PropionatePropionic AcidEthereal, rummy, fruity, fatty, cognac-like.[4]
5-Decyl ButyrateButyric AcidFruity, sweet, pineapple, apricot-like.
5-Decyl ValerateValeric AcidFruity, apple-like.

Experimental Protocols

Protocol 1: Synthesis of 5-Decyl Acetate via Fischer Esterification

This protocol describes the synthesis of 5-decyl acetate using the Fischer esterification method, a common acid-catalyzed esterification.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and glacial acetic acid (2.0 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute the mixture with diethyl ether.

    • Wash the organic layer sequentially with:

      • Water

      • 5% sodium bicarbonate solution (to neutralize the excess acid - caution, CO₂ evolution)

      • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-decyl acetate.

  • Purification: The crude ester can be purified by vacuum distillation to yield the final product.

Expected Yield: While specific data for this compound is limited, yields for Fischer esterification of similar secondary alcohols typically range from 60-80%, depending on the reaction conditions and purification.

Protocol 2: Enzymatic Synthesis of 5-Decyl Propionate

This protocol utilizes a lipase (B570770) enzyme as a biocatalyst for the esterification of this compound, offering a milder and more selective alternative to acid catalysis.[7][8][9]

Materials:

  • This compound

  • Propionic Acid

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (3Å or 4Å)

  • Heptane (or other suitable organic solvent)

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), propionic acid (1.2 eq), and heptane.

  • Enzyme and Desiccant Addition: Add the immobilized lipase (typically 5-10% by weight of the substrates) and activated molecular sieves (to remove water produced during the reaction).

  • Incubation: Seal the vessel and place it in an orbital shaker or on a magnetic stirrer. Incubate at a controlled temperature (typically 40-60 °C) for 24-72 hours.

  • Work-up:

    • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Wash the filtrate with a mild aqueous base (e.g., 1% NaHCO₃ solution) to remove any unreacted propionic acid.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the 5-decyl propionate.

Expected Yield: Enzymatic esterifications can achieve high conversions, often exceeding 90%, due to the mild reaction conditions and the removal of water.[8]

Synthesis of Lactones from this compound

This compound can serve as a precursor for the synthesis of lactones, which are valuable fragrance and flavor compounds known for their creamy and fruity notes. A potential synthetic route involves a two-step process: oxidation of the secondary alcohol to a ketone, followed by a Baeyer-Villiger oxidation.[10][11][12][13]

Logical Workflow for Lactone Synthesis

Lactone_Synthesis A This compound B Oxidation A->B C 5-Decanone (B1664179) B->C D Baeyer-Villiger Oxidation C->D E Ester Mixture (Butyl hexanoate (B1226103) and Pentyl pentanoate) D->E F Hydrolysis E->F G Hydroxy Acid Mixture F->G H Lactonization G->H I Lactone Mixture (γ-Decalactone and δ-Nonanolactone) H->I

Caption: Synthetic pathway from this compound to a mixture of lactones.

Protocol 3: Oxidation of this compound to 5-Decanone

Materials:

Procedure (using PCC):

  • Reaction Setup: In a flask, suspend pyridinium chlorochromate (1.5 eq) in anhydrous dichloromethane.

  • Addition of Alcohol: Add a solution of this compound (1.0 eq) in dichloromethane to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

    • Wash the silica gel with additional diethyl ether.

  • Concentration: Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude 5-decanone.

Protocol 4: Baeyer-Villiger Oxidation of 5-Decanone

Materials:

  • 5-Decanone

  • meta-Chloroperoxybenzoic acid (m-CPBA) or other peroxy acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve 5-decanone (1.0 eq) in dichloromethane in a flask.

  • Oxidant Addition: Add m-CPBA (1.1 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with sodium bicarbonate solution until the aqueous layer is no longer acidic.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield a mixture of esters (butyl hexanoate and pentyl pentanoate).

Subsequent hydrolysis of the ester mixture followed by acid-catalyzed lactonization would yield a mixture of lactones. The regioselectivity of the Baeyer-Villiger oxidation will determine the ratio of the resulting lactones.

Signaling Pathways and Experimental Workflows

Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Carboxylic Acid Catalyst H₂SO₄ Reactants->Catalyst Reflux Heat & Reflux Catalyst->Reflux Quench Cool & Quench Reflux->Quench Extract Solvent Extraction Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Product Purify->Product 5-Decyl Ester

Caption: Workflow for the synthesis of 5-decyl esters via Fischer esterification.

Enzymatic Esterification Workflow

Enzymatic_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Carboxylic Acid + Solvent Enzyme Immobilized Lipase + Molecular Sieves Reactants->Enzyme Incubate Incubate with Shaking (40-60 °C) Enzyme->Incubate Filter Filter to remove enzyme & sieves Incubate->Filter Wash Wash with aq. NaHCO₃ & Brine Filter->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product Product Concentrate->Product 5-Decyl Ester

Caption: Workflow for the enzymatic synthesis of 5-decyl esters.

References

5-Decanol as a Standard for Gas Chromatography (GC) Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-decanol as an internal standard in gas chromatography (GC) for the quantitative analysis of volatile and semi-volatile organic compounds. The protocols outlined below are applicable to various matrices and are particularly relevant for applications in flavor and fragrance analysis, quality control of alcoholic beverages, and the determination of impurities in chemical synthesis.

Introduction

Accurate quantification of analytes by gas chromatography is often challenged by variations in injection volume, instrument drift, and sample matrix effects. The use of an internal standard (IS) is a robust technique to correct for these variables, thereby improving the precision and accuracy of the results. An ideal internal standard should be chemically similar to the analytes of interest, well-resolved from other sample components, and not naturally present in the sample.

This compound, a secondary alcohol, possesses physicochemical properties that make it a suitable internal standard for the GC analysis of a range of moderately polar to nonpolar compounds, including other alcohols, esters, and ketones. Its boiling point and polarity provide good chromatographic behavior under typical GC conditions.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValue
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol [1][2][3]
Boiling Point 213.4 °C (estimated)[4]
Vapor Pressure 0.037 mmHg @ 25 °C (estimated)[4]
Solubility in Water 151.8 mg/L @ 25 °C (estimated)[4]
Kovats Retention Index Standard non-polar: ~1175-1181, Standard polar: ~1550-1574[5]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as an internal standard for the quantification of a target analyte in various sample matrices.

Preparation of Standard Solutions

3.1.1. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the target analyte into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727), hexane, or dichloromethane).[6][7][8]

3.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of high-purity (>96%) this compound into a 10 mL volumetric flask.[9]

  • Dissolve and dilute to the mark with the same solvent used for the analyte stock solution.

3.1.3. Calibration Standards:

  • Prepare a series of calibration standards by adding varying volumes of the analyte stock solution to volumetric flasks.

  • To each flask, add a constant and precise volume of the this compound IS stock solution to achieve a consistent final concentration (e.g., 50 µg/mL).

  • Dilute all calibration standards to the final volume with the chosen solvent. A typical concentration range for analytes is 1-100 µg/mL.[10]

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to efficiently extract the analytes and the internal standard while minimizing matrix interference.

3.2.1. Liquid Samples (e.g., Alcoholic Beverages, Essential Oils):

  • Accurately measure a known volume (e.g., 1 mL) of the liquid sample into a centrifuge tube.

  • Spike the sample with the this compound internal standard to achieve a final concentration similar to the expected analyte concentration.

  • For aqueous samples, perform a liquid-liquid extraction (LLE) by adding an appropriate organic solvent (e.g., 5 mL of a 1:1 hexane:diethyl ether mixture).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial. Anhydrous sodium sulfate (B86663) can be used to remove residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC analysis.

3.2.2. Solid or Semi-Solid Samples (e.g., Plant Material, Creams):

  • Accurately weigh a representative portion of the homogenized sample into a centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard.

  • Add a suitable extraction solvent (e.g., 10 mL of methanol or isopropanol).

  • Use sonication or vortexing to ensure efficient extraction.

  • Centrifuge the sample to pellet the solid matrix.

  • Transfer the supernatant to a clean vial for analysis. A further dilution may be necessary.

Gas Chromatography (GC) Instrument Parameters

The following parameters are provided as a starting point and may require optimization for specific instruments and applications. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are suitable for the analysis.

GC-FID Method
ParameterRecommended Condition
GC System Gas chromatograph equipped with a Flame Ionization Detector (FID)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0-1.5 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 to 50:1 (can be adjusted based on analyte concentration)
Oven Temperature Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 240 °C- Hold: 5 minutes at 240 °C
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min
GC-MS Method
ParameterRecommended Condition
GC System Gas chromatograph coupled to a Mass Spectrometer (MS)
Column Same as GC-FID
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector and Oven Same as GC-FID
Transfer Line Temp. 260 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode - Full Scan: m/z 40-300 for qualitative analysis and library matching- Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis. Monitor characteristic ions for the analytes and this compound.

Data Presentation and Analysis

Quantitative analysis using an internal standard relies on the ratio of the analyte peak area to the internal standard peak area.

5.1. Illustrative Quantitative Data

The following table provides illustrative data for a hypothetical analysis using this compound as an internal standard. Note: These values are for demonstration purposes and must be experimentally determined for your specific method and analytes.

AnalyteExpected Retention Time (min) on DB-5msQuantifying Ion (m/z) for SIMRelative Response Factor (RRF) to this compound
Linalool~10.571, 93To be determined
Isoamyl Acetate~7.243, 70To be determined
This compound (IS) ~12.8 59, 87, 73 1.00
Geraniol~11.869, 81To be determined
Ethyl Decanoate~14.588, 101To be determined

5.2. Calculation

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the concentration of the analyte for each calibration standard.

  • Linear Regression: Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c).

  • Quantification: Calculate the concentration of the analyte in the unknown samples by determining the peak area ratio and using the regression equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample spike Spike with this compound (IS) sample->spike extract Extraction (LLE/SPE) spike->extract gc_injection GC Injection extract->gc_injection standards Prepare Calibration Standards standards_spike Spike Standards with this compound (IS) standards->standards_spike standards_spike->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (FID/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for GC analysis using this compound as an internal standard.

Logic of Internal Standard Quantification

internal_standard_logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output analyte_area Analyte Peak Area ratio Calculate Area Ratio (Analyte Area / IS Area) analyte_area->ratio is_area IS (this compound) Peak Area is_area->ratio calibration_curve Calibration Curve Data regression Apply Linear Regression from Calibration Curve calibration_curve->regression ratio->regression result Analyte Concentration regression->result

Caption: Logical flow of internal standard quantification in GC analysis.

Conclusion

This compound is a viable and effective internal standard for the quantitative analysis of a variety of volatile and semi-volatile compounds by gas chromatography. Its physicochemical properties allow for good chromatographic separation from many common analytes. The use of this compound as an internal standard significantly improves the accuracy and precision of analytical results by correcting for variations inherent in the analytical process. The protocols and conditions outlined in these application notes provide a solid foundation for developing and validating robust quantitative methods. It is essential to perform in-house validation to confirm the suitability of this compound for specific applications and sample matrices.

References

The Role of 5-Decanol as a Chiral Building Block in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are fundamental building blocks in the asymmetric synthesis of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the alcohol moiety often plays a pivotal role in the molecule's biological activity. This document provides a detailed overview of the potential application of 5-decanol as a chiral building block in organic synthesis.

While specific literature extensively detailing the use of this compound as a chiral auxiliary or precursor is limited, the principles of asymmetric synthesis and the reactions of secondary alcohols are well-established. These notes, therefore, provide generalized protocols and conceptual frameworks that can be applied to this compound, drawing parallels from the synthesis of structurally similar compounds and established methodologies for the preparation and use of chiral secondary alcohols.

General Principles: Chiral Secondary Alcohols in Synthesis

Chiral secondary alcohols, such as (R)-5-decanol and (S)-5-decanol, can be employed in several ways in asymmetric synthesis:

  • As Chiral Precursors: The chiral center of the alcohol is incorporated directly into the final target molecule. This is a common strategy in the synthesis of natural products and pharmaceuticals where the stereochemistry of a hydroxyl group is crucial for activity.

  • As Chiral Auxiliaries: The alcohol is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered.

  • As Chiral Solvents or Additives: In some cases, chiral alcohols can be used as the reaction medium or as an additive to induce enantioselectivity in a reaction.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure this compound is the first critical step for its use as a chiral building block. A common and effective method for resolving racemic secondary alcohols is enzymatic kinetic resolution.

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a general procedure for the kinetic resolution of racemic this compound using a lipase (B570770) to selectively acylate one enantiomer.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Chromatography supplies (silica gel, solvents)

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add racemic this compound (1.0 eq) and anhydrous solvent.

  • Add the acyl donor (0.6 eq) to the solution.

  • Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress by TLC or GC.

  • The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound enantiomer from the esterified enantiomer by flash column chromatography on silica (B1680970) gel.

Data Presentation: Illustrative Quantitative Data for Kinetic Resolution

The following table provides hypothetical, yet realistic, data for the enzymatic kinetic resolution of this compound.

EntryLipaseAcyl DonorTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)
1CALBVinyl Acetate2451>99 (S)96 (R)
2PPLIsopropenyl Acetate364998 (S)>99 (R)
3Amano Lipase AKAcetic Anhydride485095 (S)94 (R)

e.e. = enantiomeric excess; CALB = Candida antarctica Lipase B; PPL = Porcine Pancreatic Lipase. The (S) or (R) configuration is illustrative and depends on the selectivity of the specific enzyme.

Application of Chiral this compound as a Building Block: A Conceptual Example

Below is a generalized workflow illustrating how a chiral building block like (R)- or (S)-5-decanol could be conceptually utilized in the synthesis of a more complex target molecule.

G Conceptual Workflow for Utilizing Chiral this compound A Chiral this compound ((R)- or (S)-enantiomer) B Protection of Hydroxyl Group (e.g., TBS, MOM, Bn) A->B C Functional Group Interconversion of the Alkyl Chain B->C D Key Carbon-Carbon Bond Formation (e.g., Grignard, Wittig, Cross-Coupling) C->D E Further Elaboration and Cyclization (if required) D->E F Deprotection of Hydroxyl Group E->F G Target Molecule F->G G Strategic Considerations for Using a Chiral Building Block Start Target Molecule with Desired Stereocenter A Retrosynthetic Analysis Start->A B Is a Chiral Secondary Alcohol a Suitable Precursor? A->B C Yes B->C D No B->D F Is Enantiomerically Pure Precursor Available? C->F E Consider Alternative Asymmetric Strategies (e.g., Chiral Catalyst, Chiral Auxiliary) D->E G Yes F->G H No F->H J Proceed with Synthesis G->J I Develop a Route to the Chiral Precursor (e.g., Kinetic Resolution, Asymmetric Reduction) H->I I->J

Application Notes and Protocols: 5-Decanol as a Penetration Enhancer in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal drug delivery offers a non-invasive route for systemic and local therapies, circumventing first-pass metabolism and improving patient compliance. The primary obstacle to effective transdermal delivery is the formidable barrier function of the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are frequently incorporated into topical and transdermal formulations to reversibly permeabilize this barrier. Among these, long-chain fatty alcohols have demonstrated significant efficacy.

This document provides detailed application notes and protocols for the use of 5-decanol as a penetration enhancer in pharmaceutical formulations. It covers its mechanism of action, efficacy, and safety considerations, along with detailed experimental procedures to evaluate its performance.

Disclaimer: The majority of published quantitative data on decanol (B1663958) as a penetration enhancer refers specifically to 1-decanol (B1670082) . While this compound is a structural isomer and is expected to have similar properties, the data presented herein from studies on 1-decanol should be considered as a reference, and specific evaluations for this compound are recommended.

Mechanism of Action

This compound, a ten-carbon branched-chain fatty alcohol, is thought to enhance skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum.[1] Unlike shorter-chain alcohols that can extract lipids, this compound likely intercalates within the lipid bilayers. This insertion increases the fluidity of the lipid matrix, thereby reducing the diffusional resistance of the stratum corneum and facilitating the transport of drug molecules through the intercellular pathway.[2][3]

cluster_0 Mechanism of this compound A This compound in Formulation C Intercalation of this compound into Lipid Bilayers A->C interacts with B Stratum Corneum (Highly Ordered Lipid Bilayers) B->C D Disruption of Lipid Packing C->D E Increased Lipid Fluidity D->E F Reduced Barrier Function E->F G Enhanced Drug Permeation F->G cluster_1 Experimental Workflow for In Vitro Permeation Study A Skin Preparation (e.g., Human or Porcine Skin) B Mounting of Skin in Franz Diffusion Cells A->B D Application of Formulation to Donor Compartment B->D C Formulation Preparation (with and without this compound) C->D E Sampling from Receptor Compartment at Timed Intervals D->E F Sample Analysis (e.g., HPLC) E->F G Data Analysis (Flux, Permeability Coefficient, Enhancement Ratio) F->G cluster_2 General Skin Barrier Signaling A External Stimuli (e.g., Barrier Disruption) B Keratinocyte Activation A->B C Release of Cytokines (e.g., IL-1α, TNF-α) B->C G Lipid Synthesis (Ceramides, etc.) B->G regulates H Filaggrin Production B->H regulates D Inflammatory Cascade C->D E Altered Keratinocyte Proliferation & Differentiation D->E F Impaired Barrier Repair E->F G->F affects H->F affects

References

Application Notes and Protocols: Reactions of 5-Decanol as a Secondary Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions of 5-decanol, a secondary alcohol. The protocols and data presented are intended to guide researchers in the synthesis, modification, and potential application of this compound and its derivatives.

Overview of this compound

This compound (CAS 5205-34-5) is a secondary alcohol with the chemical formula C₁₀H₂₂O.[1][2][3][4][5] Its structure features a hydroxyl (-OH) group on the fifth carbon of a ten-carbon chain, making it a valuable intermediate for the synthesis of various organic compounds. Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₂₂O[1][2][3][4]
Molecular Weight158.28 g/mol [1]
CAS Number5205-34-5[1][2][3][5]
Boiling Point213.38 °C @ 760 mmHg (est.)[3]
Melting Point9 °C
Density0.826 g/cm³
Solubility in Water151.8 mg/L @ 25 °C (est.)[3]
AppearanceColorless to light yellow liquid[3]

Key Reactions and Experimental Protocols

As a secondary alcohol, this compound undergoes several characteristic reactions, including oxidation to a ketone, dehydration to alkenes, and esterification to form esters.

Oxidation of this compound to 5-Decanone

The oxidation of this compound yields 5-decanone, a ketone with potential applications in fragrance and as a synthetic intermediate.

Reaction Pathway: Oxidation of this compound

Oxidation This compound This compound 5-Decanone 5-Decanone This compound->5-Decanone Oxidation Oxidizing_Agent [O] (e.g., H₂CrO₄, PCC) Oxidizing_Agent->5-Decanone

Caption: Oxidation of this compound to 5-decanone.

Quantitative Data: Oxidation of this compound

ProductReagentTemperature (°C)Yield (%)
5-DecanoneH₂CrO₄ / KMnO₄60-8085-90

Experimental Protocol: Oxidation using Chromic Acid (Jones Oxidation)

Materials:

  • This compound

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in acetone.

  • Cool the flask in an ice bath.

  • Slowly add Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the dropwise addition of isopropanol (B130326) until the green color persists.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-decanone.

  • Purify the product by vacuum distillation.

Characterization of 5-Decanone:

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected in the region of 1715 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 156.

Dehydration of this compound to Decene Isomers

The acid-catalyzed dehydration of this compound is an elimination reaction that results in the formation of a mixture of decene isomers. For secondary alcohols like this compound, this reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.[6][7][8] This can lead to the formation of multiple alkene products, including positional and geometric isomers.[6]

Reaction Pathway: Dehydration of this compound

Dehydration This compound This compound Decene_Isomers Mixture of Decene Isomers (e.g., 4-decene, 5-decene) This compound->Decene_Isomers - H₂O Acid_Catalyst H⁺ (e.g., H₂SO₄, H₃PO₄) Heat Acid_Catalyst->Decene_Isomers Water Water

Caption: Dehydration of this compound to a mixture of decene isomers.

Quantitative Data: Dehydration of this compound

ProductCatalystTemperature (°C)Product Distribution
Decene IsomersH₂SO₄ or H₃PO₄100 - 140Mixture of cis/trans-4-decene and cis/trans-5-decene.[6]

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Boiling chips

Procedure:

  • Place this compound into a round-bottom flask and add a few boiling chips.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask while swirling.

  • Set up a simple distillation apparatus with the reaction flask.

  • Heat the mixture gently to distill the alkene products as they are formed. The boiling points of decene isomers are lower than that of this compound.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the decene isomers by fractional distillation.

  • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition of the isomer mixture.[6][9]

Characterization of Decene Isomers:

  • ¹H NMR Spectroscopy: Signals in the olefinic region (δ 5.0-6.0 ppm) will confirm the presence of the C=C double bond.

  • IR Spectroscopy: The presence of a C=C stretching vibration around 1640-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹ are characteristic of alkenes.

Esterification of this compound

Esterification of this compound with a carboxylic acid in the presence of an acid catalyst produces a decyl ester. For example, reaction with acetic acid yields 5-decyl acetate (B1210297).

Reaction Pathway: Esterification of this compound

Esterification cluster_reactants Reactants This compound This compound Decyl_Ester R-COO-Decyl This compound->Decyl_Ester - H₂O Carboxylic_Acid R-COOH (e.g., Acetic Acid) Acid_Catalyst H⁺ Acid_Catalyst->Decyl_Ester Water Water

Caption: Esterification of this compound to form a decyl ester.

Quantitative Data: Esterification of this compound

Reactant (Carboxylic Acid)ProductCatalystTemperature (°C)
Amino AcidsAmino Acid Decyl EstersHCl60-80
Acetic Acid5-Decyl AcetateH₂SO₄Reflux

Experimental Protocol: Fischer Esterification with Acetic Acid

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting 5-decyl acetate by vacuum distillation.

Characterization of 5-Decyl Acetate:

  • ¹H NMR Spectroscopy: A characteristic singlet for the acetyl methyl protons will appear around δ 2.0 ppm, and a multiplet for the proton on the carbon bearing the ester oxygen will be shifted downfield compared to the starting alcohol.

  • IR Spectroscopy: A strong C=O stretching band for the ester will be observed around 1735-1750 cm⁻¹, and a C-O stretching band will be present in the 1000-1300 cm⁻¹ region.

Applications in Drug Development

While this compound and its direct reaction products are not widely reported as therapeutic agents themselves, their derivatives have shown potential in pharmaceutical applications.

Workflow: From this compound to Potential Bioactive Compounds

DrugDev This compound This compound Derivatization Chemical Synthesis (e.g., Esterification, Etherification) This compound->Derivatization Bioactive_Derivatives Decanol (B1663958) Derivatives Derivatization->Bioactive_Derivatives Biological_Screening Biological Assays (e.g., enzyme inhibition, cell-based assays) Bioactive_Derivatives->Biological_Screening Lead_Compound Lead Compound for Drug Development Biological_Screening->Lead_Compound

Caption: General workflow for developing bioactive compounds from this compound.

A study on a structurally related decanol derivative, 5,9-dimethyl-1-decanol, has demonstrated its efficacy as a penetration enhancer for the transdermal delivery of drugs such as 5-fluorouracil (B62378) and tramadol (B15222) hydrochloride. This suggests that the lipophilic nature of the decyl backbone can be exploited to improve the bioavailability of therapeutic agents.

Furthermore, naturally occurring decanolides (ten-membered lactones) have exhibited a range of biological activities, including phytotoxic, antibacterial, and antitumoral properties.[10] The synthesis of such complex structures could potentially utilize derivatives of this compound as starting materials or key intermediates.[10]

Conclusion

This compound is a versatile secondary alcohol that serves as a valuable precursor for the synthesis of ketones, alkenes, and esters. The protocols provided herein offer a foundation for the preparation and further investigation of these compounds. While direct applications of this compound in drug development are not yet established, the biological activity of its derivatives and related natural products suggests that it is a promising scaffold for the development of new therapeutic agents and drug delivery systems. Further research into the pharmacological properties of novel this compound derivatives is warranted.

References

Application Note: Acid-Catalyzed Dehydration of 5-Decanol for the Synthesis of Decene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the acid-catalyzed dehydration of 5-decanol to produce a mixture of decene isomers. The reaction proceeds via an E1 elimination mechanism, yielding a combination of positional and geometric isomers. This document outlines the experimental procedure, reaction mechanism, expected product distribution, and methods for product analysis, targeting researchers in organic synthesis and drug development.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes.[1][2] This process typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[1] For secondary alcohols like this compound, the reaction proceeds through an E1 (unimolecular elimination) mechanism.[2][3] This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[1][2] Subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond.

The dehydration of this compound is expected to yield a mixture of constitutional and stereoisomeric alkenes, primarily 4-decene (B1167543) and 5-decene. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[4][5][6] However, in the case of this compound, elimination of a proton from either C4 or C6 leads to similarly substituted alkenes. The stereoselectivity of the reaction generally favors the formation of the more stable trans (E) isomer over the cis (Z) isomer due to reduced steric strain.[4][7]

This application note provides a comprehensive protocol for conducting the dehydration of this compound and analyzing the resulting product mixture.

Reaction and Mechanism

The overall reaction for the dehydration of this compound is as follows:

C₁₀H₂₂O --(H⁺, Heat)--> C₁₀H₂₀ + H₂O

The reaction proceeds via a three-step E1 mechanism:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of this compound, converting it into a good leaving group (water).[1][8]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation at the fifth carbon position.[1][8] This is the slow, rate-determining step of the reaction.[1]

  • Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation (either C4 or C6), leading to the formation of a double bond.[1][8]

Caption: E1 Mechanism for the Dehydration of this compound.

Expected Product Distribution

The dehydration of this compound can result in the formation of two positional isomers, 4-decene and 5-decene, each of which can exist as cis (Z) and trans (E) stereoisomers. According to Zaitsev's rule, the formation of the more substituted alkene is favored.[5][6] In this case, both 4-decene and 5-decene are disubstituted alkenes, so a mixture of both is expected. Stereochemically, the trans isomers are generally more stable and therefore expected to be the major products for each positional isomer.

ProductStructureExpected Distribution
trans-5-DeceneE-isomerMajor
cis-5-DeceneZ-isomerMinor
trans-4-DeceneE-isomerMajor
cis-4-DeceneZ-isomerMinor

Experimental Protocol

This protocol is adapted from general procedures for the acid-catalyzed dehydration of secondary alcohols.[9]

Materials:

  • This compound (CAS: 5205-34-5)

  • Concentrated Phosphoric Acid (85%) or Concentrated Sulfuric Acid

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Sodium Sulfate (B86663)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Simple distillation apparatus

  • Separatory funnel (100 mL)

  • Erlenmeyer flask (50 mL)

  • Heating mantle

  • Ice bath

experimental_workflow reagents 1. Combine this compound, acid catalyst, and boiling chips in a round-bottom flask. distillation 2. Heat the mixture and collect the distillate (alkenes and water). reagents->distillation separation 3. Transfer distillate to a separatory funnel. Wash with 5% Sodium Bicarbonate solution. distillation->separation drying 4. Separate the organic layer and dry over anhydrous Sodium Sulfate. separation->drying isolation 5. Decant or filter to isolate the final alkene product mixture. drying->isolation analysis 6. Analyze the product by GC-MS to determine the isomer distribution. isolation->analysis

Caption: Experimental Workflow for this compound Dehydration.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound, 2.5 mL of 85% phosphoric acid, and a few boiling chips. Swirl the flask gently to mix the reactants.

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask, a distillation head, a condenser, and a receiving flask. Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heating: Gently heat the reaction mixture using a heating mantle. The temperature of the distilling vapor should be monitored and maintained. Collect the distillate, which will appear as a cloudy mixture of alkenes and water.

  • Workup: Transfer the collected distillate to a separatory funnel.

  • Neutralization: Add 15 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any residual acid that may have co-distilled. Swirl gently, and then stopper and shake, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Extraction: Allow the layers to separate, and then drain the lower aqueous layer.

  • Drying: Transfer the upper organic layer (the alkene mixture) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed vial to obtain the final product.

  • Analysis: Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different decene isomers and determine their relative abundance.[10][11]

Safety Precautions:

  • Concentrated phosphoric acid and sulfuric acid are corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The alkene products are flammable. Ensure there are no open flames in the laboratory.

  • The distillation should be performed in a well-ventilated area.

Data Analysis and Interpretation

The collected product should be analyzed by GC-MS. The gas chromatogram will show peaks corresponding to the different decene isomers. The relative area of each peak can be used to estimate the percentage of each isomer in the product mixture. The mass spectrum of each peak can be used to confirm the identity of the decene isomers by comparing the fragmentation patterns with a mass spectral library.[12]

Conclusion

The acid-catalyzed dehydration of this compound provides a straightforward method for the synthesis of a mixture of 4-decene and 5-decene isomers. The reaction proceeds through a well-understood E1 mechanism, and the product distribution is governed by the principles of regioselectivity and stereoselectivity. The provided protocol offers a reliable procedure for carrying out this transformation and analyzing the resulting products, making it a valuable tool for researchers in organic synthesis and related fields.

References

Application Notes and Protocols for the Oxidation of 5-Decanol to 5-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical oxidation of the secondary alcohol 5-decanol to its corresponding ketone, 5-decanone (B1664179). This transformation is a fundamental process in organic synthesis, relevant for the preparation of intermediates in drug development and other fine chemical applications. The protocols outlined below utilize two distinct methodologies: a chromium-based oxidation using pyridinium (B92312) chlorochromate (PCC) and a greener, catalytic aerobic oxidation employing a TEMPO/copper system.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone of organic chemistry. 5-Decanone, the target molecule, is a valuable intermediate in various synthetic pathways. The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired selectivity, reaction scale, and environmental considerations. This document presents a traditional method using a stoichiometric amount of a chromium(VI) reagent and a modern, more sustainable catalytic approach that utilizes air as the terminal oxidant.

Characterization of 5-Decanone

Successful synthesis of 5-decanone can be confirmed through various analytical techniques. Spectroscopic data provides a fingerprint for the compound's structure.

PropertyValue
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance Colorless liquid
Boiling Point 204-205 °C
Infrared (IR) Spectrum (neat) A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone is characteristic.
¹H NMR Spectrum (CDCl₃) Signals corresponding to the protons adjacent to the carbonyl group (α-protons) typically appear as triplets around δ 2.4 ppm. The remaining alkyl protons will appear as multiplets in the upfield region (δ 0.9-1.6 ppm).
¹³C NMR Spectrum (CDCl₃) The carbonyl carbon exhibits a characteristic downfield shift, appearing around δ 211 ppm. The α-carbons appear around δ 42 ppm, with the remaining alkyl carbons resonating at higher field strengths.

Comparative Data of Oxidation Methods

The following table summarizes the quantitative data for the two primary protocols detailed in this document, allowing for a direct comparison of their efficacy and reaction conditions.

MethodOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Protocol 1 Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2 - 485-90[1]
Protocol 2 O₂ (Air) / TEMPO / Cu(OTf)₂ / bpy / NMI / DBUAcetonitrile (B52724)Room Temperature3~95 (estimated based on similar substrate)

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes a reliable method for the oxidation of this compound using the well-established Corey-Suggs reagent, pyridinium chlorochromate (PCC).[2][3] PCC is a milder chromium-based oxidant that typically provides good yields for the conversion of secondary alcohols to ketones.[2][3]

Materials
  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica (B1680970) Gel

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (1.5 equivalents) and a small amount of Celite® or silica gel in anhydrous dichloromethane. The addition of an inert solid helps in adsorbing the chromium byproducts, simplifying the workup.

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add the alcohol solution to the stirred PCC suspension in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol. The reaction is typically complete within 2 to 4 hours. The mixture will turn into a dark, tarry brown.

  • Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts and other solid byproducts. Wash the filter cake thoroughly with diethyl ether to ensure complete recovery of the product.

  • Extraction and Washing: Combine the organic filtrates and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-decanone.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the pure 5-decanone.

PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend PCC and Celite® in anhydrous DCM B Add this compound solution in DCM A->B 1. C Stir at Room Temperature (2-4 hours) B->C 2. D Dilute with Diethyl Ether C->D 3. E Filter through Celite®/Silica Gel D->E 4. F Wash with HCl, NaHCO₃, and Brine E->F 5. G Dry over MgSO₄/Na₂SO₄ F->G 6. H Concentrate in vacuo G->H 7. I Purify by Flash Chromatography H->I 8.

PCC Oxidation Experimental Workflow

Protocol 2: Catalytic Aerobic Oxidation with TEMPO/Copper

This protocol presents a greener alternative to traditional oxidation methods, employing a catalytic system of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a copper salt. This method utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process. The described conditions are adapted from a highly efficient system for the aerobic oxidation of primary alcohols and are expected to be effective for secondary alcohols like this compound.

Materials
  • This compound

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • 2,2'-Bipyridine (B1663995) (bpy)

  • TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl

  • N-Methylimidazole (NMI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • 3 Å Molecular Sieves

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Balloon filled with oxygen or access to an air line

  • Standard work-up and purification equipment as in Protocol 1

Experimental Protocol
  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine Cu(OTf)₂ (3 mol%), 2,2'-bipyridine (3 mol%), TEMPO (3 mol%), N-methylimidazole (3 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mol%).

  • Reaction Setup: Add anhydrous acetonitrile as the solvent, followed by activated 3 Å molecular sieves to ensure anhydrous conditions.

  • Addition of Alcohol: To this mixture, add this compound (1.0 equivalent).

  • Reaction Conditions: Replace the atmosphere in the flask with oxygen (from a balloon) or ensure a steady stream of air through the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC. The oxidation of aliphatic alcohols is typically complete within a few hours. For a similar substrate, 1-decanol, near-complete conversion was observed in 3 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove the molecular sieves and any solid residues.

  • Extraction and Washing: Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 5-decanone by flash column chromatography.

TEMPO_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Catalysts: Cu(OTf)₂, bpy, TEMPO, NMI, and DBU B Add Acetonitrile and 3 Å Molecular Sieves A->B 1. C Add this compound B->C 2. D Stir under O₂/Air at Room Temperature C->D 3. E Filter Reaction Mixture D->E 4. F Extract with Organic Solvent and Wash E->F 5. G Dry and Concentrate F->G 6. H Purify by Flash Chromatography G->H 7.

TEMPO/Copper Catalyzed Aerobic Oxidation Workflow

Signaling Pathways and Logical Relationships

The following diagram illustrates the general logical relationship in the oxidation of a secondary alcohol to a ketone, highlighting the key transformation of the functional group.

Oxidation_Logic Start Secondary Alcohol (this compound) Process Oxidation (Removal of 2H) Start->Process End Ketone (5-Decanone) Process->End

General Transformation in Secondary Alcohol Oxidation

Conclusion

The protocols provided offer two effective methods for the synthesis of 5-decanone from this compound. The choice between the PCC and the TEMPO/copper-catalyzed method will depend on the specific requirements of the synthesis, including scale, environmental considerations, and the need to avoid heavy metal waste. The PCC method is a classic, reliable procedure, while the TEMPO-based system represents a step towards greener and more sustainable chemical manufacturing. It is recommended that for any new application, small-scale trials are conducted to optimize the reaction conditions for the specific laboratory setup.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Decanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and optimizing the synthesis of 5-decanol. Below are frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: Grignard reaction and the reduction of 5-decanone (B1664179).

General Troubleshooting

Q1: My overall yield of this compound is unexpectedly low. What are the first steps I should take to troubleshoot the issue?

A1: A low yield can result from issues at any stage of the process: reaction setup, execution, or workup and purification.[1] Begin with a systematic review:

  • Purity of Starting Materials: Confirm the purity of your initial reagents. Impurities in the alkyl halide, aldehyde, ketone, or solvents can inhibit the reaction or introduce side reactions.[2]

  • Reaction Conditions: Double-check that all reaction parameters—temperature, reaction time, and stirring speed—were correctly maintained.[1] For instance, Grignard reactions are highly sensitive to temperature control.[2]

  • Workup and Purification Losses: Significant product loss can occur during aqueous workup, extractions, and chromatography.[1][3] Review your procedures for potential sources of loss.

A Low Yield of this compound Observed B Review Purity of Starting Materials (Aldehyde/Ketone, Alkyl Halide, Solvents) A->B C Analyze Reaction Setup & Conditions A->C D Evaluate Workup & Purification Procedure A->D J Implement Corrective Actions: - Use Anhydrous Reagents - Optimize Stoichiometry & Temp - Refine Workup Protocol B->J E Moisture Present? (Anhydrous Solvents/Dry Glassware) C->E F Correct Stoichiometry Used? C->F G Optimal Temperature Maintained? C->G H Loss During Extraction? D->H I Inefficient Purification? D->I E->J F->J G->J H->J I->J

Caption: General troubleshooting workflow for low this compound yield.

Grignard Synthesis Route (e.g., Butylmagnesium Bromide + Hexanal)

Q2: My Grignard reaction to synthesize this compound fails to initiate. What are the common causes?

A2: Failure to initiate a Grignard reaction is almost always due to two main factors:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic species like water or alcohols.[2] Ensure all glassware is rigorously flame-dried or oven-dried and that you are using truly anhydrous solvents.[2]

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer (MgO) on their surface that prevents the reaction with the alkyl halide.[2] Activating the magnesium is crucial. Common activation methods include grinding the turnings to expose a fresh surface or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

Q3: The Grignard reaction started, but my yield is low and I've isolated several byproducts. How can I improve this?

A3: Low yield with byproduct formation points to issues with reaction control and stoichiometry.

  • Side Reactions: The most common side reaction is the Grignard reagent being quenched by trace amounts of water. Another possibility is the formation of a tertiary alcohol, which occurs if a second equivalent of the Grignard reagent reacts with the ketone intermediate (formed transiently before workup).[2]

  • Troubleshooting Solutions:

    • Maintain Low Temperatures: Keep the reaction temperature at 0 °C or below during the addition of the aldehyde to the Grignard reagent. This controls the reaction rate and minimizes side reactions.[2]

    • Slow, Dropwise Addition: Add the aldehyde solution to the Grignard reagent slowly and with vigorous stirring. This prevents any localized excess of either reagent.[2]

    • Strict Stoichiometry: Use a precise 1:1 molar ratio of the Grignard reagent to the aldehyde to prevent further reactions.[2]

cluster_main Desired Pathway cluster_side Side Reaction (Moisture Quenching) A Butylmagnesium Bromide C Alkoxide Intermediate A->C X Butane (Byproduct) A->X B Hexanal (B45976) B->C D This compound (Product) C->D  H₃O⁺ Workup W Water (H₂O) (Contaminant) W->X

Caption: Grignard reaction pathway and a common side reaction.

Ketone Reduction Route (e.g., NaBH₄ Reduction of 5-Decanone)

Q4: My reduction of 5-decanone to this compound is incomplete, and I still have starting material present. What went wrong?

A4: Incomplete reduction is typically caused by one of the following:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride (B1222165), lithium aluminum hydride) may have been insufficient. Ensure you are using a slight excess (e.g., 1.1-1.5 equivalents) to account for any reagent decomposition or reaction with the solvent.

  • Reagent Quality: The reducing agent may have degraded due to improper storage. For example, LiAlH₄ is highly sensitive to moisture.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to reach completion. Monitor the reaction's progress via Thin Layer Chromatography (TLC).[3]

Q5: I seem to be losing my this compound product during the workup and purification steps. How can I minimize these losses?

A5: Product loss during workup is a common issue.[1] this compound has low, but non-zero, solubility in water, which can lead to losses during aqueous extractions.[3]

  • Quenching: Ensure the quenching step is performed carefully and completely to neutralize any excess reducing agent. For LiAlH₄ reductions, a Fieser work-up (sequential addition of water, 15% NaOH, and more water) can yield a granular precipitate that is easy to filter off.[4]

  • Extraction: When extracting with an organic solvent, perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than one large extraction. Back-wash the combined aqueous layers with a small amount of organic solvent to recover any dissolved product.

  • Drying and Transfer: Always rinse the drying agent (e.g., anhydrous MgSO₄) thoroughly with the extraction solvent to recover any adsorbed product.[1] When transferring the product, rinse the glassware to ensure a quantitative transfer.

Quantitative Data Summary

While specific yields are highly dependent on experimental skill and conditions, the following table summarizes how key parameters generally affect the outcome of this compound synthesis.

ParameterConditionExpected Impact on YieldRationale
Solvent Quality Anhydrous (e.g., distilled from drying agent)Optimal Yield Prevents quenching of the highly reactive Grignard reagent.[2]
Technical Grade (contains water)Significant Decrease / Failure Grignard reagent is destroyed by protic contaminants.[2]
Reaction Temperature 0 °C or below (Grignard Addition)Improved Selectivity & Yield Controls reactivity and minimizes the formation of byproducts.[2]
Room Temperature (Grignard Addition)Lower Yield, More Byproducts Higher temperatures can lead to side reactions.[4]
Reagent Stoichiometry 1:1 (Grignard:Aldehyde)Optimal Yield Prevents side reactions like the formation of tertiary alcohols.[2]
>1.1 eq. (Reducing Agent:Ketone)Complete Conversion Ensures all the starting material is consumed.[3]
Workup Procedure Multiple ExtractionsHigher Recovery Minimizes product loss to the aqueous phase.[1][3]
Single ExtractionPotential for Significant Loss Inefficient recovery of the product from the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of butylmagnesium bromide with hexanal.

Materials:

  • Magnesium turnings (1.1 eq.)

  • Iodine (1 small crystal)

  • 1-Bromobutane (B133212) (1.0 eq.)

  • Anhydrous diethyl ether or THF

  • Hexanal (1.0 eq.)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and an iodine crystal in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[2]

    • Add enough anhydrous ether to just cover the magnesium.

    • Dissolve 1-bromobutane in anhydrous ether and add it to the dropping funnel. Add a small portion to the flask to initiate the reaction (indicated by color change and gentle reflux).[2]

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve hexanal in anhydrous ether and add it to the dropping funnel.

    • Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[2]

    • After addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify via column chromatography or distillation.

Protocol 2: Synthesis of this compound via Reduction of 5-Decanone

This protocol describes the reduction of 5-decanone using sodium borohydride.

Materials:

  • 5-Decanone (1.0 eq.)

  • Methanol (B129727) or Ethanol

  • Sodium borohydride (NaBH₄) (1.2 eq.)

  • 1M HCl solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup:

    • Dissolve 5-decanone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride to the stirred solution in small portions. Be aware of gas evolution (H₂).

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor progress by TLC until all the starting ketone is consumed (typically 1-2 hours).

  • Workup:

    • Cool the mixture to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.

    • Remove most of the methanol under reduced pressure.

    • Add water to the residue and extract three times with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify as needed.

A Dissolve 5-Decanone in Methanol B Cool to 0°C A->B C Add NaBH₄ in Portions B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench with HCl at 0°C D->E F Aqueous Workup & Extraction E->F G Dry & Concentrate F->G H Purify Product G->H

Caption: Experimental workflow for the reduction of 5-decanone.

References

Technical Support Center: Optimizing Esterification of 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the esterification of 5-Decanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing an esterification with a secondary alcohol like this compound?

A1: Secondary alcohols, such as this compound, exhibit lower reactivity towards esterification compared to primary alcohols due to steric hindrance around the hydroxyl group.[1] This can lead to slower reaction rates and lower yields. Key challenges include overcoming this reduced reactivity, preventing side reactions like dehydration, and ensuring effective purification of the final ester product.

Q2: Which type of catalyst is most effective for the esterification of this compound?

A2: Both homogeneous and heterogeneous acid catalysts are commonly used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can be corrosive and require neutralization during workup.[2][3]

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia offer advantages like easier separation from the reaction mixture, reusability, and reduced corrosion.[4][5] For secondary alcohols, a catalyst with strong acid sites is generally preferred to accelerate the reaction.

Q3: How can I drive the esterification equilibrium towards the product side to maximize yield?

A3: Fischer esterification is a reversible reaction.[6] To maximize the yield of the ester, the equilibrium must be shifted to the right. This can be achieved by:

  • Using an Excess of One Reactant: Typically, the less expensive reactant, which is often the alcohol, is used in excess.[6][7]

  • Removing Water: The water produced during the reaction can be removed as it forms.[6] This is commonly done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a drying agent.[3][8]

Q4: What are the typical reaction temperatures and times for the esterification of a secondary alcohol?

A4: Reaction conditions can vary depending on the specific carboxylic acid and catalyst used. Generally, for secondary alcohols, heating is required to achieve a reasonable reaction rate. Temperatures often range from 80°C to 150°C.[9][10] Reaction times can be several hours, and monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal time.[8]

Q5: How do I effectively purify the ester product from unreacted this compound and the carboxylic acid?

A5: Purification typically involves several steps:

  • Neutralization: If a homogeneous acid catalyst is used, the reaction mixture is first washed with a weak base solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid.[3][11]

  • Extraction: The ester is typically extracted into an organic solvent.

  • Washing: The organic layer is washed with water or brine to remove any remaining water-soluble impurities.[11]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[3][11]

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation or Chromatography: The crude ester can be purified further by vacuum distillation, which is effective for separating the ester from the higher-boiling this compound, or by column chromatography for smaller-scale purifications.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Ester Yield 1. Insufficiently active catalyst. 2. Reaction has not reached equilibrium. 3. Water is not being effectively removed, causing the reverse reaction. 4. Steric hindrance of this compound is inhibiting the reaction. 5. Reaction temperature is too low.1. Increase the catalyst loading or switch to a stronger acid catalyst (e.g., from p-TsOH to H₂SO₄). 2. Increase the reaction time and monitor the progress. 3. Ensure the Dean-Stark apparatus is functioning correctly, or add a chemical drying agent. 4. Use a larger excess of the carboxylic acid or a more reactive derivative of the carboxylic acid (e.g., an acid chloride or anhydride).[13] 5. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products.
Formation of Side Products (e.g., Alkenes) Dehydration of the secondary alcohol can occur at high temperatures in the presence of a strong acid catalyst.Use a milder catalyst or a lower reaction temperature. Consider using a heterogeneous catalyst which can sometimes offer better selectivity.
Difficult Separation of Ester and Unreacted this compound The boiling points of the ester and this compound may be close, making simple distillation difficult.1. Use a fractional distillation column for better separation. 2. For small-scale reactions, column chromatography is a viable option.[12] 3. Drive the reaction to completion by using a larger excess of the carboxylic acid to minimize the amount of unreacted alcohol.[12]
Emulsion Formation During Workup The presence of unreacted long-chain carboxylic acids or the ester product itself can act as a surfactant.1. Add a saturated brine solution during the aqueous wash to help break the emulsion. 2. Allow the mixture to stand for a longer period in the separatory funnel. 3. Centrifugation can also be effective in separating the layers.

Quantitative Data for Optimizing Reaction Conditions

The optimal conditions for the esterification of this compound will depend on the specific carboxylic acid being used. The following table provides a general range of conditions that can be used as a starting point for optimization.

Parameter Range Notes
Molar Ratio (Carboxylic Acid:this compound) 1:1 to 1:5Using an excess of the alcohol can help drive the reaction forward.[6]
Catalyst Loading (Homogeneous) 1-5 mol%Based on the limiting reagent.
Catalyst Loading (Heterogeneous) 5-20 wt%Based on the total weight of reactants.
Temperature 80 - 140 °CHigher temperatures increase the reaction rate but may also lead to side reactions.
Reaction Time 4 - 24 hoursMonitor reaction progress to determine completion.

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

This protocol describes a general procedure for the esterification of this compound with acetic acid using p-toluenesulfonic acid as a catalyst and toluene as the azeotropic solvent.

Materials:

  • This compound

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), acetic acid (1.2 eq), and p-TsOH (0.05 eq). Add toluene (approx. 2 mL per gram of this compound).

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[8]

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction can be monitored by TLC or GC to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-TsOH and remove excess acetic acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation.

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reactants Combine this compound, Carboxylic Acid, Catalyst, and Toluene Reflux Heat to Reflux with Azeotropic Water Removal (Dean-Stark) Reactants->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Periodically Cool Cool to Room Temp Monitor->Cool Reaction Complete Wash Wash with NaHCO3 and Brine Cool->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Purify Vacuum Distillation or Chromatography Evaporate->Purify Ester Pure Ester Purify->Ester

Caption: Experimental workflow for the Fischer esterification of this compound.

Troubleshooting_Logic Start Low Ester Yield? Check_H2O Is Water Effectively Removed? Start->Check_H2O Yes Check_Time_Temp Increase Reaction Time/Temp? Check_H2O->Check_Time_Temp Yes Solution Yield Should Improve Check_H2O->Solution No (Fix Water Removal) Check_Catalyst Increase Catalyst Loading or Use Stronger Catalyst? Check_Time_Temp->Check_Catalyst Yes Check_Time_Temp->Solution No (Optimize Time/Temp) Check_Reagents Use Excess Reagent or More Reactive Derivative? Check_Catalyst->Check_Reagents Yes Check_Catalyst->Solution No (Optimize Catalyst) Check_Reagents->Solution Yes No_Improvement Re-evaluate Reaction Strategy Check_Reagents->No_Improvement No

Caption: Troubleshooting logic for addressing low ester yield.

References

Challenges in the purification of 5-Decanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-decanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities largely depend on the synthetic route. For a typical Grignard reaction synthesis (e.g., reacting a Grignard reagent with an aldehyde), common impurities include:

  • Unreacted Starting Materials: Residual aldehyde and Grignard reagent.

  • Byproducts of the Grignard Reaction: Alcohols formed from the reduction of the starting aldehyde and products from the reaction of the Grignard reagent with moisture or other acidic protons.[1]

  • Positional Isomers: Other decanol (B1663958) isomers (e.g., 2-decanol, 3-decanol, 4-decanol) may be present, especially if the starting materials were not isomerically pure.

  • Dehydration Products: Alkenes (decenes) can form from the acid-catalyzed dehydration of this compound, particularly at elevated temperatures.

Q2: Which purification technique is most suitable for isolating this compound?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective methods are:

  • Liquid-Liquid Extraction: An excellent initial work-up step to remove water-soluble impurities, such as acid or base catalysts and salts.[2]

  • Column Chromatography: Highly effective for separating this compound from byproducts with different polarities, especially on a small to medium scale.

  • Fractional Vacuum Distillation: Best suited for large-scale purifications to separate compounds with different boiling points.[3] Vacuum is crucial to prevent thermal decomposition at the high atmospheric boiling point of this compound.[4]

Q3: My this compound sample is an oil and won't crystallize. Is this normal?

A3: Yes, this is normal. This compound is a liquid at room temperature with a melting point of approximately 8°C. Therefore, it is not expected to crystallize under standard laboratory conditions.

Q4: How can I confirm the purity of my final this compound product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile compounds like this compound.[5] It can separate this compound from volatile impurities and its isomers, and the mass spectrometer provides definitive identification. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity during the purification process.

Troubleshooting Guides

Liquid-Liquid Extraction
Issue Possible Cause Troubleshooting Steps
Emulsion Formation The reaction mixture contains surfactants or fine particulates.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Allow the mixture to stand for an extended period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a plug of glass wool or Celite.
Poor Separation of Layers The densities of the organic and aqueous layers are too similar.- Add more of the organic solvent to decrease the density of the organic phase. - Add brine to increase the density of the aqueous phase.
Product Loss The product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent. - "Salt out" the product by adding a significant amount of a salt like NaCl to the aqueous layer to decrease the solubility of the organic compound.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
This compound is not eluting from the column. The eluent (solvent system) is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.
This compound is eluting too quickly (high Rf value). The eluent is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation of this compound from impurities. - The eluent polarity is not optimized. - The column was not packed properly.- Perform a gradient elution, starting with a non-polar eluent and gradually increasing the polarity. - Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
Streaking of the product band. The sample was too concentrated when loaded.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
Fractional Vacuum Distillation
Issue Possible Cause Troubleshooting Steps
"Bumping" or unstable boiling. - Lack of boiling chips or inadequate stirring. - Heating too rapidly.- Use a magnetic stir bar for smooth boiling under vacuum. - Heat the distillation flask gradually and evenly.
Poor separation of isomers. - Insufficient column efficiency. - Incorrect reflux ratio.- Use a longer fractionating column or one with a more efficient packing material. - Increase the reflux ratio to allow for more condensation-vaporization cycles.
Product decomposition or discoloration. The distillation temperature is too high.- Lower the pressure of the vacuum system to decrease the boiling point of this compound.
No distillate is being collected. - The vacuum is not low enough. - The heating temperature is too low. - There is a leak in the system.- Ensure all connections are properly sealed and the vacuum pump is functioning correctly.[6] - Gradually increase the heating mantle temperature.

Data Presentation

Table 1: Physicochemical Properties of Decanol Isomers

Property1-Decanol2-Decanol3-Decanol4-DecanolThis compound
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molecular Weight ( g/mol ) 158.28158.28158.28158.28158.28
Boiling Point (°C at 760 mmHg) 231211-213211212213.38 (est.)
Melting Point (°C) 6.4 - 7-38--8
Density (g/cm³ at 20°C) 0.8290.8170.8210.8220.820

Data compiled from various sources. Boiling and melting points of isomers can vary slightly based on purity and measurement conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Work-up

Objective: To remove water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether and shake to dissolve the organic components.

  • Add saturated sodium bicarbonate solution to neutralize any acid catalyst. Swirl gently and vent the separatory funnel frequently to release any evolved gas.

  • Once gas evolution ceases, shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine to remove residual water and inorganic salts.

  • Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from less polar and more polar impurities.

Materials:

  • Crude this compound from the extraction work-up

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of hexanes and ethyl acetate

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, tapping gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Fractional Vacuum Distillation

Objective: To purify large quantities of this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column)

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Round-bottom flasks

  • Thermometer

Procedure:

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and reduce the pressure to a stable level (e.g., 10-20 mmHg).

  • Begin stirring and gently heat the distillation flask.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the fraction that distills at the expected boiling point of this compound at the given pressure.

  • Stop the distillation once the temperature begins to rise significantly or drop, or when only a small amount of residue remains in the distillation flask.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration PurificationChoice Purification Method Concentration->PurificationChoice ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Small/Medium Scale Distillation Fractional Vacuum Distillation PurificationChoice->Distillation Large Scale Analysis Purity Analysis (GC-MS, TLC) ColumnChromatography->Analysis Distillation->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation Start Poor Separation of Isomers in Distillation Cause1 Insufficient Column Efficiency Start->Cause1 Cause2 Incorrect Reflux Ratio Start->Cause2 Cause3 Unstable Heating Start->Cause3 Solution1 Use a longer or more efficient fractionating column. Cause1->Solution1 Solution2 Increase the reflux ratio. Cause2->Solution2 Solution3 Use a magnetic stirrer and ensure gradual, even heating. Cause3->Solution3

Caption: Troubleshooting logic for poor isomer separation during distillation.

References

Technical Support Center: 5-Decanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-decanol in their synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimentation.

I. Troubleshooting Guides & FAQs

This section is organized by common reaction types involving this compound, offering insights into potential side reactions and strategies for their mitigation.

Oxidation of this compound to 5-Decanone (B1664179)

Q1: I am trying to oxidize this compound to 5-decanone, but I am observing low yields and the formation of byproducts. What are the likely side reactions?

A1: The oxidation of a secondary alcohol like this compound is generally efficient. However, side reactions can occur depending on the choice of oxidizing agent and reaction conditions.

  • Over-oxidation: While less common for secondary alcohols compared to primary alcohols, aggressive oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can lead to C-C bond cleavage on either side of the carbonyl group, resulting in the formation of carboxylic acids with shorter carbon chains (e.g., pentanoic acid, butanoic acid).

  • Dehydration: In the presence of strong acids, which are sometimes used as catalysts or are components of the oxidizing agent mixture (e.g., Jones reagent), dehydration of this compound can occur, leading to the formation of a mixture of decene isomers.

  • Ester Formation: If the oxidation is performed in the presence of a carboxylic acid (which can be a byproduct of over-oxidation), esterification can occur, leading to the formation of dec-5-yl esters.

Q2: How can I minimize these side reactions during the oxidation of this compound?

A2: To achieve a clean and high-yielding oxidation of this compound to 5-decanone, consider the following strategies:

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a good choice for oxidizing secondary alcohols to ketones with minimal over-oxidation.[1][2] The Collins reagent (CrO₃·2(pyridine)) is another effective option.[3]

  • Control of Reaction Conditions:

    • Temperature: Maintain a controlled, typically low, temperature to prevent over-oxidation and dehydration.

    • pH: Avoid strongly acidic conditions if dehydration is a concern. Buffering the reaction mixture can be beneficial.

    • Anhydrous Conditions: Perform the reaction under anhydrous conditions, especially when using reagents like PCC, to prevent the formation of gem-diols from any aldehyde impurities, which could be further oxidized.[1][3]

Dehydration of this compound to Decene Isomers

Q1: I am performing an acid-catalyzed dehydration of this compound and obtaining a mixture of alkene isomers. How can I control the product distribution?

A1: The acid-catalyzed dehydration of this compound, a secondary alcohol, proceeds through an E1 mechanism involving a carbocation intermediate.[4][5] This mechanism inherently leads to a mixture of alkene products due to the possibility of deprotonation from adjacent carbon atoms and potential carbocation rearrangements. The expected primary products are cis- and trans-5-decene, with minor amounts of other isomers if rearrangements occur.

  • Zaitsev's Rule: The major products will typically be the more substituted (and therefore more stable) alkenes, which in this case are the isomers of 5-decene.[6]

  • Carbocation Rearrangements: The secondary carbocation formed at C5 can potentially undergo a hydride shift to form a more stable secondary carbocation at C4 or C6, which would then lead to the formation of 4-decene (B1167543) and other isomers.

Q2: What strategies can I use to favor a specific decene isomer or minimize the formation of a complex mixture?

A2: While achieving perfect selectivity in E1 reactions is challenging, the following approaches can help influence the product distribution:

  • Choice of Acid and Temperature:

    • Using a bulky, non-nucleophilic acid might slightly influence the regioselectivity of deprotonation.

    • Lowering the reaction temperature generally favors the kinetically controlled product, although this may also slow down the reaction rate significantly. Higher temperatures favor the thermodynamically more stable products (Zaitsev's products).[5]

  • Alternative Dehydration Methods:

    • Using POCl₃ in Pyridine (B92270): Treatment with phosphorus oxychloride (POCl₃) in pyridine often provides better control and favors the E2 mechanism, which can lead to a different product distribution and potentially avoid carbocation rearrangements.[5]

    • Catalytic Dehydration over Solid Acids: Passing this compound vapor over a heated solid acid catalyst (e.g., alumina) can also effect dehydration, and the product distribution may vary depending on the catalyst and temperature.[7]

Fischer Esterification of this compound

Q1: My Fischer esterification of this compound with a carboxylic acid is not going to completion, and I am having trouble separating the product from the starting materials. What can I do?

A1: The Fischer esterification is a reversible, acid-catalyzed reaction between an alcohol and a carboxylic acid. The equilibrium nature of this reaction is a common reason for incomplete conversion. For long-chain alcohols like this compound, the similar physical properties of the ester product and the starting alcohol can complicate purification.[8]

Troubleshooting Incomplete Conversion:

  • Le Châtelier's Principle: To drive the equilibrium towards the ester product, you can:

    • Use a large excess of one of the reactants, typically the less expensive one (often the carboxylic acid if the alcohol is valuable).[8]

    • Remove water as it is formed. This is a very effective strategy.[8]

Q2: What is the best way to remove water during the Fischer esterification of this compound?

A2: The most common and effective method for removing water is azeotropic distillation using a Dean-Stark apparatus . The reaction is typically run in a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane. The water is collected in the side arm of the apparatus, while the solvent returns to the reaction flask, thereby driving the reaction to completion.[8]

Troubleshooting Purification:

  • Neutralization and Extraction: After the reaction, the mixture should be cooled and washed with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid. Subsequent washes with water and brine will help remove any remaining water-soluble impurities.

  • Distillation: For long-chain esters, purification by vacuum distillation is often necessary to separate the ester from the unreacted this compound, as their boiling points might be too high for simple distillation at atmospheric pressure.

Ether Synthesis with this compound

Q1: I am attempting to synthesize an ether from this compound and am getting a significant amount of an alkene byproduct. How can I favor ether formation?

A1: Ether synthesis from alcohols can be achieved under acidic conditions (to form symmetrical ethers) or via the Williamson ether synthesis (for symmetrical or unsymmetrical ethers). In both cases, elimination (dehydration) is a major competing side reaction, especially with secondary alcohols like this compound.

  • Acid-Catalyzed Ether Synthesis: Heating this compound in the presence of a strong acid can lead to the formation of di(dec-5-yl) ether. However, this reaction is highly prone to dehydration, especially at higher temperatures.[9][10][11][12] This method is generally not recommended for secondary alcohols.

  • Williamson Ether Synthesis: This is the more versatile method, involving the reaction of the alkoxide of this compound with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism. The competing reaction is E2 elimination of the alkyl halide, which is favored by bulky bases (like the alkoxide of this compound) and higher temperatures.[13]

Q2: How can I optimize the Williamson ether synthesis to maximize the yield of the ether and minimize the alkene byproduct?

A2: To favor the Sₙ2 pathway over the E2 pathway:

  • Choice of Alkyl Halide: Use a primary alkyl halide if possible, as they are much less prone to elimination than secondary or tertiary halides. For example, to synthesize 5-decyl methyl ether, it is far better to react the 5-decanoxide with methyl iodide than to react methoxide (B1231860) with 5-bromodecane.

  • Reaction Conditions:

    • Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Higher temperatures favor elimination.

    • Base: Use a strong, non-hindered base to generate the alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol.

    • Solvent: A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the alkoxide.

II. Data Presentation

Table 1: Common Side Reactions of this compound and Mitigation Strategies

Reaction TypeDesired ProductCommon Side Reaction(s)Key Mitigation Strategies
Oxidation 5-DecanoneOver-oxidation (C-C cleavage), DehydrationUse mild oxidants (PCC, Collins reagent), control temperature, use anhydrous conditions.
Dehydration Decene IsomersFormation of multiple alkene isomers, carbocation rearrangementsUse POCl₃/pyridine for more controlled elimination, consider solid acid catalysts.
Fischer Esterification Dec-5-yl EsterIncomplete reaction due to equilibriumUse excess of one reagent, remove water using a Dean-Stark apparatus.
Ether Synthesis Dec-5-yl EtherDehydration (elimination)For Williamson synthesis, use a primary alkyl halide and maintain low reaction temperatures.

III. Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Decanone using PCC
  • Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.

  • Purification: Wash the filtrate with a dilute aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 5-decanone. Further purification can be achieved by vacuum distillation.

Protocol 2: Fischer Esterification of this compound with Acetic Acid using a Dean-Stark Trap
  • Setup: To a round-bottom flask, add this compound (1.0 eq), glacial acetic acid (1.2 eq), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, then with a saturated sodium bicarbonate solution until the aqueous layer is basic (to remove the acid catalyst and excess acetic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude dec-5-yl acetate (B1210297) can be purified by vacuum distillation.

IV. Visualizations

Oxidation_Workflow Oxidation of this compound Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start This compound in DCM Add_PCC Add PCC (1.5 eq) Start->Add_PCC Stir Stir at RT, 2-4h Add_PCC->Stir Dilute Dilute with Et2O Stir->Dilute Filter Filter through Silica/Celite Dilute->Filter Wash Wash with NaHCO3 (aq) & Brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify End Pure 5-Decanone Purify->End

Caption: Experimental workflow for the oxidation of this compound to 5-decanone using PCC.

Dehydration_Pathways Dehydration of this compound Pathways cluster_products Alkene Products Start This compound Protonation Protonation of -OH (Acid Catalyst) Start->Protonation Carbocation Decan-5-yl Carbocation Protonation->Carbocation Product1 trans-5-Decene (Major) Carbocation->Product1 -H+ from C4/C6 Product2 cis-5-Decene (Major) Carbocation->Product2 -H+ from C4/C6 Rearrangement Hydride Shift Carbocation->Rearrangement Product3 4-Decene Isomers (Minor, via Rearrangement) Rearrangement->Product3 -H+

Caption: Reaction pathways in the acid-catalyzed dehydration of this compound.

References

Removal of unreacted 5-Decanol from an esterification reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 5-decanol from an esterification reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound from my ester product?

A1: The presence of unreacted this compound can interfere with downstream applications and affect the final product's purity, yield, and physical properties. For pharmaceutical applications, removal of all process impurities is a critical regulatory requirement.

Q2: What are the primary methods for removing this compound post-esterification?

A2: The most common and effective methods for removing unreacted this compound are liquid-liquid extraction, distillation (simple, fractional, or vacuum), and column chromatography. The choice of method depends on the scale of your reaction, the properties of the ester, and the required purity of the final product.

Q3: At what stage of the work-up should I remove the this compound?

A3: Typically, the reaction mixture is first neutralized to remove the acid catalyst and washed with water or brine to remove any water-soluble byproducts.[1] The unreacted this compound, being organic-soluble, will remain in the organic layer with your ester product and must be removed in a subsequent purification step.

Q4: Can I use a simple water wash to remove this compound?

A4: Due to its ten-carbon chain, this compound has low solubility in water.[2] Therefore, a simple water wash is generally insufficient for its complete removal from the organic phase.

Q5: How can I monitor the removal of this compound during purification?

A5: Thin-Layer Chromatography (TLC) is a common technique to monitor the progress of purification. By spotting the crude mixture and the collected fractions, you can visualize the separation of the ester from the more polar this compound. Specific stains like potassium permanganate (B83412) can be used, which react with the alcohol, showing it as a distinct spot.

Troubleshooting Guides

This section addresses common issues encountered during the purification process.

Problem Potential Cause Recommended Solution(s)
Poor separation of layers during liquid-liquid extraction. The densities of the organic and aqueous layers are too similar.- Add brine (saturated NaCl solution) to the aqueous layer to increase its density. - Dilute the organic layer with a low-density organic solvent.
Emulsion formation during washing. Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel multiple times instead of shaking vigorously. - Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for an extended period.
Co-elution of this compound and ester during column chromatography. The chosen eluent system has insufficient polarity difference to resolve the two compounds.- Decrease the polarity of the eluent (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). - Use a longer chromatography column to improve separation. - Ensure proper column packing to avoid channeling.
Product loss during distillation. The boiling points of this compound and the ester are very close.- Use fractional distillation with a column that provides a higher number of theoretical plates. - Perform the distillation under vacuum to lower the boiling points and potentially increase the boiling point difference.[3]
Thermal decomposition of the ester during distillation. The ester is sensitive to high temperatures.- Use vacuum distillation to lower the boiling point and reduce the required temperature.[3]

Data Presentation

The selection of a purification method often depends on the physical properties of the compounds to be separated. Below is a summary of the relevant physical properties of this compound and a representative decyl ester.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
This compoundC₁₀H₂₂O158.28~228-230Low[2]
Decyl Acetate (example ester)C₁₂H₂₄O₂200.32~244Insoluble

The following table provides a qualitative comparison of the different purification techniques for removing this compound.

Technique Scale Efficiency for High Purity Throughput Key Consideration
Liquid-Liquid Extraction Small to LargeLow to MediumHighPrimarily for initial work-up, not for complete removal of this compound.
Fractional Distillation Medium to LargeMedium to HighMediumEffective if there is a sufficient boiling point difference between this compound and the ester.
Vacuum Distillation Medium to LargeHighMediumIdeal for high-boiling, heat-sensitive esters.[3]
Column Chromatography Small to MediumVery HighLowBest for achieving very high purity, especially when boiling points are close.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Work-up)

This protocol is for the initial work-up of the esterification reaction mixture to remove the acid catalyst and water-soluble impurities.

Materials:

  • Crude esterification reaction mixture

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Cooling and Transfer: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., 1-2 volumes of ethyl acetate) to ensure the ester and unreacted this compound are fully dissolved in the organic phase.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to the separatory funnel in portions. Swirl gently and vent frequently to release the pressure from the evolved CO₂ gas. Continue adding NaHCO₃ solution until the effervescence ceases, indicating that the acid catalyst has been neutralized.

  • Washing: Stopper the funnel and shake gently, inverting and venting periodically. Allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with brine. This helps to remove residual water and salts from the organic phase. Allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. The drying agent should be free-flowing; if it clumps, add more until it no longer does.

  • Filtration and Concentration: Filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of the desired ester and unreacted this compound.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for achieving high purity on a small to medium scale.

Materials:

  • Crude product from the liquid-liquid extraction work-up

  • Glass chromatography column

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection test tubes or flasks

  • TLC plates, chamber, and a suitable stain (e.g., potassium permanganate)

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The goal is to achieve good separation between the ester and the more polar this compound spot.

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which contain the pure ester. The less polar ester will elute before the more polar this compound.

  • Concentration: Combine the pure ester fractions and remove the eluent using a rotary evaporator.

Protocol 3: Purification by Vacuum Distillation

This method is ideal for larger scale purification, especially for high-boiling esters.

Materials:

  • Crude product from the liquid-liquid extraction work-up

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude product in the round-bottom flask with boiling chips or a stir bar.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the flask gently while stirring.

  • Distillation: Collect the fraction that distills at the expected boiling point of the ester under the applied vacuum. The unreacted this compound, having a lower boiling point, may distill first or as a mixture with the ester depending on the boiling point difference.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point during collection indicates a pure fraction.

  • Completion: Once the desired product has been collected, discontinue heating, and slowly and carefully release the vacuum before turning off the pump.

Mandatory Visualizations

experimental_workflow start Crude Esterification Reaction Mixture workup Liquid-Liquid Extraction (Aqueous Work-up) start->workup crude_product Crude Product (Ester + this compound) workup->crude_product purification_choice Select Purification Method crude_product->purification_choice distillation Distillation purification_choice->distillation Large Scale / Sufficient ΔBP chromatography Column Chromatography purification_choice->chromatography Small-Medium Scale / High Purity Needed pure_ester Pure Ester Product distillation->pure_ester waste Aqueous Waste & this compound Fraction distillation->waste chromatography->pure_ester chromatography->waste

Caption: A workflow for the purification of an ester from unreacted this compound.

logical_relationship ester Ester dist Distillation ester->dist Relies on Boiling Point Difference chrom Chromatography ester->chrom Relies on Polarity Difference lle Liquid-Liquid Extraction ester->lle Relies on Solubility Difference decanol This compound decanol->dist Relies on Boiling Point Difference decanol->chrom Relies on Polarity Difference decanol->lle Relies on Solubility Difference

Caption: The relationship between compound properties and purification methods.

References

Technical Support Center: Purification of Commercial 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to identify and remove common impurities from commercial 5-Decanol. The following troubleshooting guides and FAQs provide practical solutions and detailed experimental protocols to address challenges encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound, while typically available in purities of 96% or higher, can contain several types of impurities depending on its synthesis and storage history.[1][2][3] Key impurities to consider are:

  • Isomeric Impurities: Other decanol (B1663958) isomers (e.g., 1-decanol, 2-decanol) can be present due to non-specific synthesis routes or as part of a mixed isomer commercial product.

  • Unreacted Starting Materials: If synthesized via a Grignard reaction, residual amounts of the corresponding aldehyde (e.g., pentanal) and Grignard reagent precursors may be present.

  • Oxidation Byproducts: Exposure to air, especially at elevated temperatures, can lead to the oxidation of this compound to its corresponding ketone, 5-decanone.

  • Water: Due to the hygroscopic nature of alcohols, water can be absorbed from the atmosphere during storage and handling.

Q2: My reaction is sensitive to trace impurities. How can I pre-treat my commercial this compound to remove potential contaminants?

A2: For highly sensitive applications, it is recommended to purify commercial this compound before use. The choice of purification method depends on the scale of your experiment and the nature of the suspected impurities. The two most effective methods are fractional vacuum distillation and preparative chromatography.

Q3: I suspect my this compound is contaminated with water. How can I confirm this and remove it?

A3: Water content in alcohols can be determined using several methods, with Karl Fischer titration being one of the most accurate.[4] Gas chromatography with a thermal conductivity detector (GC-TCD) is also a reliable method.[5][6] For removal, drying over a suitable desiccant like anhydrous magnesium sulfate (B86663) or sodium sulfate, followed by distillation, is effective.

Q4: During fractional distillation of this compound, I am not getting a good separation. What could be the issue?

A4: Poor separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For isomers with close boiling points, a longer column or a column with more efficient packing (like Vigreux indentations or structured packing) is necessary.[7]

  • Incorrect Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[7] If the heating is too rapid, the vapor may not have enough time to equilibrate on the column surfaces, leading to poor separation.

  • Fluctuations in Pressure (for vacuum distillation): Maintaining a stable vacuum is critical. Fluctuations in pressure will cause the boiling points to change, disrupting the separation. Ensure all joints are properly sealed and the vacuum source is stable.

  • Heat Loss: Insulating the distillation column can prevent heat loss and help maintain the temperature gradient necessary for efficient fractionation.[7]

Q5: I am trying to purify this compound using flash chromatography, but the separation from a non-polar impurity is poor. What can I do?

A5: For poor separation in flash chromatography, consider the following adjustments:

  • Optimize the Mobile Phase: The polarity of the eluent is critical. For separating this compound from a less polar impurity, you may need to use a less polar mobile phase (e.g., a lower percentage of ethyl acetate (B1210297) in hexanes). Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[8]

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation.[9] Ensure the amount of crude material is appropriate for the amount of silica (B1680970) gel used. A general guideline is a silica-to-sample ratio of at least 40:1 for moderately difficult separations.[9]

  • Column Packing: A well-packed column is essential for good resolution. Ensure the silica gel is packed uniformly without any air bubbles or channels.

Data Presentation

The following tables provide quantitative data on the physical properties of this compound and its potential impurities, which is crucial for planning purification strategies.

Table 1: Purity of Commercial this compound

Supplier/GradeStated PurityAnalytical Method
TCI AMERICA>96.0%GC
CymitQuimica>96.0%GC
The Good Scents Company95.00 to 100.00%Assay

Table 2: Boiling Points of this compound and Potential Impurities at Atmospheric Pressure (760 mmHg)

CompoundBoiling Point (°C)Notes
Pentanal102-103Potential unreacted starting material.[10]
1-Decanol231A potential isomeric impurity.[11]
This compound ~213 The target compound.[1]
5-Decanone208-212A potential oxidation byproduct.[5][12]

Note: Boiling points can vary slightly based on the source. For purification by distillation, the differences in boiling points are key.

Experimental Protocols & Workflows

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This method is suitable for large-scale purification and for separating compounds with different boiling points.

Workflow for Fractional Vacuum Distillation

G Workflow for Fractional Vacuum Distillation of this compound A Setup Apparatus B Charge Flask with Commercial this compound and a stir bar A->B C Reduce Pressure B->C D Apply Heat Gradually C->D E Collect Fractions D->E F Monitor Temperature and Pressure D->F Continuous Monitoring G Isolate Pure this compound Fraction E->G H Analyze Purity (GC-MS) G->H

Caption: A flowchart illustrating the key steps in the fractional vacuum distillation process for purifying this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum. A Claisen adapter is recommended to prevent bumping.

  • Charging the Flask: Add the commercial this compound and a magnetic stir bar to the distillation flask. Do not use boiling chips as they are ineffective under vacuum.

  • Pressure Reduction: Begin to slowly reduce the pressure in the system using a vacuum pump.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently.

  • Fraction Collection: As the mixture begins to boil and the vapor rises through the fractionating column, monitor the temperature at the still head. Collect the distillate in separate fractions. The fraction that distills at a constant temperature corresponding to the boiling point of this compound at the recorded pressure is the purified product.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification of this compound by Flash Column Chromatography

This method is ideal for smaller-scale purifications and for separating compounds with different polarities.

Workflow for Flash Column Chromatography

G Workflow for Flash Column Chromatography of this compound A Prepare Silica Gel Slurry B Pack the Column A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor by TLC E->F Analyze fractions G Combine Pure Fractions & Evaporate Solvent F->G Pool pure fractions H Analyze Purity (GC-MS) G->H

Caption: A step-by-step workflow for the purification of this compound using flash column chromatography.

Methodology:

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column using a suitable mobile phase, such as a mixture of hexanes and ethyl acetate. The polarity of the mobile phase should be optimized based on Thin Layer Chromatography (TLC) analysis to achieve good separation between this compound and its impurities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing pure this compound. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product by GC-MS.

References

Preventing byproduct formation in reactions involving 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-decanol. The information is designed to help prevent byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a secondary alcohol, this compound is commonly used in three main types of reactions:

  • Oxidation to produce the corresponding ketone, 5-decanone.

  • Dehydration to yield a mixture of decene isomers.

  • Esterification with carboxylic acids or their derivatives to form esters.

Q2: What are the typical byproducts I might encounter in these reactions?

A2: Byproduct formation is specific to the reaction being performed:

  • Oxidation: Incomplete reaction leading to residual this compound is the primary concern. Since it is a secondary alcohol, over-oxidation to carboxylic acids is not a typical issue under standard conditions.[1][2]

  • Dehydration: A mixture of alkene isomers is the main byproduct issue. Depending on the conditions, you can expect to form cis- and trans-4-decene (B95707) and 5-decene. Carbocation rearrangements can lead to other isomers if strong acids are used.

  • Esterification (Fischer): Due to the reversible nature of the reaction, byproducts include water and unreacted starting materials (this compound and the carboxylic acid).[3][4]

Q3: How can I monitor the progress of my reaction to minimize byproducts?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the consumption of starting materials and the formation of products. For volatile products like alkenes, GC is particularly useful.

Troubleshooting Guides

Issue 1: Low Yield of 5-Decanone in Oxidation Reaction

Potential Cause:

  • Incomplete Reaction: The oxidizing agent may not be strong enough or the reaction time may be too short.

  • Degradation of Reagent: Some oxidizing agents are sensitive to moisture and may lose activity.

Solutions:

  • Choice of Oxidizing Agent: For clean and high-yielding oxidation of secondary alcohols like this compound, milder reagents are often preferred to avoid harsh conditions and potential side reactions.[5] Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are excellent choices that are known for their high chemoselectivity and high yields.[5][6]

  • Reaction Conditions: Ensure the reaction is run under anhydrous (water-free) conditions, especially when using moisture-sensitive reagents like DMP.

  • Monitoring: Follow the reaction's progress by TLC or GC until all the this compound has been consumed.

Table 1: Comparison of Oxidizing Agents for this compound Oxidation (Representative Data)

Oxidizing AgentTypical SolventReaction TemperatureTypical Yield of 5-DecanonePurity
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758) (CH₂Cl₂)Room Temperature>90%High
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temperature>95%Very High
Jones Reagent (CrO₃/H₂SO₄)Acetone0°C to Room Temp.~85-90%Good

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Issue 2: Formation of Multiple Alkene Isomers in Dehydration

Potential Cause:

  • E1 Mechanism with Carbocation Intermediate: Using strong acid catalysts like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) promotes an E1 mechanism.[7] This proceeds through a carbocation intermediate, which can lead to a mixture of alkene products according to Zaitsev's rule (favoring the most substituted alkene) and potential carbocation rearrangements.

Solutions:

  • Favoring an E2 Mechanism: To achieve greater control over the regioselectivity of the dehydration and avoid carbocation rearrangements, it is best to use reagents that promote an E2 mechanism. A common and effective method is the use of phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270).[7] This method typically leads to the formation of the less sterically hindered alkene (Hofmann product) as the major product.

Table 2: Expected Product Distribution in this compound Dehydration (Qualitative)

ReagentMechanismMajor ProductsMinor Products
H₂SO₄, heatE1trans-4-Decene, 5-Decenecis-4-Decene
POCl₃, pyridineE24-Decene (mixture of cis and trans)5-Decene

Note: The exact ratio of products can be influenced by reaction temperature and steric factors.

Issue 3: Low Yield of Ester in Fischer Esterification

Potential Cause:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the presence of water as a byproduct can drive the reaction backward, hydrolyzing the ester back to the starting materials.[3][4]

Solutions:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often the carboxylic acid if this compound is the more valuable component, or vice versa), can shift the equilibrium towards the product side according to Le Châtelier's principle.[3] A 3 to 5-fold excess is common.

  • Removal of Water: Actively removing water as it is formed is a highly effective strategy to drive the reaction to completion. This is commonly achieved by using a Dean-Stark apparatus, where an azeotrope of the solvent (e.g., toluene) and water is distilled off.[3]

Table 3: Effect of Reaction Conditions on Fischer Esterification Yield (Representative Data)

Carboxylic Acid:this compound RatioWater RemovalTypical Ester Yield
1:1No~60-70%
1:5No>90%
1:1.2Yes (Dean-Stark)>95%

Note: Yields are representative for Fischer esterifications and can be achieved with this compound under optimized conditions.

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Decanone using Dess-Martin Periodinane (DMP)

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (B1220275) (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion while stirring at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-decanone.

  • Purify the product by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: Dehydration of this compound to Decenes using POCl₃ and Pyridine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by GC to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts sequentially with water, 1 M HCl (to remove pyridine), and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the mixture of decene isomers.

Protocol 3: Fischer Esterification of this compound with Acetic Acid

Materials:

  • This compound

  • Glacial acetic acid

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Toluene (B28343)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), acetic acid (1.2 eq), a catalytic amount of sulfuric acid (e.g., 3-4 drops) or p-toluenesulfonic acid (0.05 eq), and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting crude ester can be purified by vacuum distillation.

Visualizations

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5_Decanol This compound Reaction_Vessel Reaction in CH₂Cl₂ (Room Temperature) 5_Decanol->Reaction_Vessel DMP Dess-Martin Periodinane DMP->Reaction_Vessel Quench Quench with NaHCO₃ and Na₂S₂O₃ Reaction_Vessel->Quench Reaction Completion Extraction Extraction with CH₂Cl₂ Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Purification Purification (Chromatography) Drying->Purification Final_Product 5-Decanone Purification->Final_Product

Caption: Workflow for the oxidation of this compound to 5-Decanone.

Dehydration_Troubleshooting Start Low Yield or Mixture of Alkenes Check_Catalyst Identify Catalyst Used Start->Check_Catalyst Strong_Acid Strong Acid (H₂SO₄)? Check_Catalyst->Strong_Acid POCl3 POCl₃/Pyridine? Check_Catalyst->POCl3 E1_Problem Problem: E1 mechanism leads to carbocation rearrangements and multiple products. Strong_Acid->E1_Problem Yes E2_Advantage Advantage: E2 mechanism provides better regioselectivity. POCl3->E2_Advantage Yes Solution_E1 Solution: Switch to POCl₃/pyridine to favor E2 elimination. E1_Problem->Solution_E1 Check_Conditions Review reaction conditions: temperature and time. E2_Advantage->Check_Conditions

Caption: Troubleshooting logic for dehydration of this compound.

Esterification_Equilibrium Reactants This compound + Carboxylic Acid Equilibrium Reactants->Equilibrium Products Ester + Water Products->Equilibrium Hydrolysis Equilibrium->Products Shift_Right Drive Equilibrium to Products Excess_Alcohol Use Excess this compound Shift_Right->Excess_Alcohol Strategy 1 Remove_Water Remove Water (Dean-Stark) Shift_Right->Remove_Water Strategy 2 Excess_Alcohol->Products Remove_Water->Products

Caption: Strategies to maximize yield in Fischer esterification.

References

Technical Support Center: Overcoming Phase Separation with 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation issues encountered when using 5-decanol in solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulations?

This compound is a fatty alcohol with the chemical formula C10H22O.[1][2][3][4][5] Its molecular structure consists of a ten-carbon chain with a hydroxyl (-OH) group on the fifth carbon. This structure gives it both polar (hydroxyl group) and non-polar (carbon chain) characteristics, making it a versatile component in various applications. In laboratory and pharmaceutical settings, it is often used as a solvent, co-solvent, or as a component of emulsion and microemulsion systems for drug delivery.[1][2][6]

Q2: What causes phase separation in my this compound formulation?

Phase separation, the visible separation of a liquid mixture into distinct layers, occurs when the components of the mixture are not fully miscible. For this compound systems, this can be triggered by several factors:

  • Solvent Polarity: this compound has limited solubility in highly polar solvents like water and better solubility in organic solvents such as ethanol (B145695) and ether.[1][2] When the solvent system's polarity is not optimal, this compound can separate.

  • Temperature: The solubility of many substances is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. While this trend is common, some compounds can become less soluble at higher temperatures.[7][8] Fluctuations in temperature during experiments or storage can lead to phase separation.

  • Concentration of this compound: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to phase separation.

  • Presence of Other Solutes: Salts or other dissolved substances can alter the polarity of the solvent and affect the solubility of this compound, potentially causing it to "salt out" of the solution.

Q3: How can I visually identify phase separation?

Phase separation can manifest in several ways:

  • Cloudiness or Turbidity: The solution may appear hazy or opaque, indicating the formation of fine droplets of a separate phase.

  • Formation of Layers: Over time, the mixture may separate into two or more distinct liquid layers.

  • Precipitation: In some cases, if the temperature drops significantly, this compound may solidify and precipitate out of the solution.

Troubleshooting Guides

Issue 1: Phase separation observed in an aqueous this compound solution.

This is a common issue due to the limited solubility of this compound in water.

Troubleshooting Workflow:

start Phase Separation in Aqueous Solution step1 Add a Co-solvent start->step1 Is the formulation compatible with organic solvents? step2 Introduce a Surfactant step1->step2 Still phase separating or co-solvent not an option? step3 Adjust Temperature step2->step3 Emulsion is unstable or surfactant is not suitable? step4 Modify Concentration step3->step4 Still experiencing issues? end Homogeneous Solution step4->end

Caption: Troubleshooting workflow for phase separation in aqueous this compound solutions.

Possible Solutions:

  • Introduce a Co-solvent: Adding a water-miscible organic solvent can increase the overall solubility of this compound.

    • Action: Add a co-solvent such as ethanol or isopropanol (B130326) to the aqueous solution. Start with a small percentage (e.g., 5-10% v/v) and incrementally increase the concentration while observing for miscibility.

  • Use a Surfactant to Create an Emulsion: If the goal is to disperse this compound in water rather than fully dissolve it, a surfactant can be used to create a stable emulsion.

    • Action: Select a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB). For an oil-in-water (o/w) emulsion, a surfactant with a higher HLB value (typically 8-18) is required.[9][10][11][12] Prepare a stock solution of the surfactant and add it to the aqueous phase before adding the this compound, followed by homogenization.

  • Adjust the Temperature: Gently warming the solution may increase the solubility of this compound.

    • Action: While stirring, slowly heat the solution and observe if the phase separation resolves. Be cautious, as excessive heat can have the opposite effect or cause degradation of other components.[7][8]

Issue 2: Phase separation in a mixed organic solvent system.

Even in organic solvents, phase separation can occur if the solvent polarities are not well-matched.

Troubleshooting Workflow:

start Phase Separation in Organic Solvent Mix step1 Adjust Solvent Ratios start->step1 Are the solvents partially miscible? step2 Select a Different Co-solvent step1->step2 Still phase separating? step3 Check for Contaminants step2->step3 Issue persists? end Homogeneous Solution step3->end

Caption: Troubleshooting workflow for phase separation in mixed organic solvent systems.

Possible Solutions:

  • Adjust Solvent Ratios: The ratio of the organic solvents can significantly impact the solubility of this compound.

    • Action: Systematically vary the volume ratios of the solvents in your mixture to find a composition that results in a single phase.

  • Choose a More Suitable Co-solvent: The initial choice of co-solvent may not be optimal.

    • Action: Replace one of the solvents with another that has a more similar polarity to this compound. For example, if you are using a very non-polar solvent like hexane, adding a more intermediate polarity solvent like acetone (B3395972) might improve miscibility.[6][13]

  • Ensure Anhydrous Conditions (if required): The presence of even small amounts of water can induce phase separation in some organic solvent systems.

    • Action: Use anhydrous solvents and dry glassware to minimize water contamination.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, the following tables provide qualitative solubility information and a general guide for selecting surfactants.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility
WaterWaterModerately Soluble[1][2]
AlcoholsEthanolSoluble[1][2]
MethanolSoluble
IsopropanolSoluble
EthersDiethyl EtherSoluble[1][2]
KetonesAcetoneMiscible[6]
Aromatic HydrocarbonsBenzeneCompatible[2][4]
Aliphatic HydrocarbonsHexaneSoluble[13]

Table 2: General HLB Values for Emulsifier Selection

Emulsion TypeRequired HLB Range
Water-in-Oil (w/o)3 - 6[9]
Oil-in-Water (o/w)8 - 18[9]

Experimental Protocols

Protocol 1: Quantitative Determination of this compound Solubility by Gas Chromatography (GC)

This protocol outlines a method to accurately determine the concentration of this compound in a solvent, which is essential for establishing its solubility.

Objective: To quantify the amount of this compound dissolved in a specific solvent at a given temperature.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the desired solvent with known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 g/100mL).

    • To each standard, add a consistent, known concentration of an internal standard (e.g., n-propanol) that has a different retention time from this compound.[14]

  • Generation of a Saturated Solution:

    • In a sealed, temperature-controlled vessel, add an excess amount of this compound to a known volume of the solvent.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the solution to settle, ensuring a clear supernatant is present.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved micro-droplets.

    • Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the range of the standard curve. Add the same concentration of the internal standard as in the standard solutions.

  • GC Analysis:

    • Inject the standard solutions into the gas chromatograph to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[14][15]

    • Inject the prepared sample of the saturated solution.

  • Calculation:

    • Determine the ratio of the peak areas of this compound and the internal standard in the sample chromatogram.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the solvent at that specific temperature.

Protocol 2: Determining the Required HLB for Emulsifying this compound

This protocol provides a systematic approach to finding the optimal HLB value for creating a stable emulsion of this compound.

Objective: To identify the HLB value that provides the most stable emulsion for a given concentration of this compound.

Methodology:

  • Select a Pair of Surfactants: Choose a pair of surfactants with the same chemical type but with a high and a low HLB value (e.g., Sorbitan monooleate with HLB of 4.3 and Polysorbate 80 with HLB of 15.0).

  • Prepare a Series of Emulsifier Blends: Create a series of blends of the two selected surfactants with varying HLB values (e.g., from 5 to 14 in increments of 1). The required proportions of each surfactant to achieve a specific HLB can be calculated using the following formula:

    • %A = (HLB_required - HLB_B) / (HLB_A - HLB_B) * 100

    • Where %A is the percentage of surfactant A, HLB_required is the target HLB of the blend, HLB_A is the HLB of surfactant A, and HLB_B is the HLB of surfactant B.

  • Prepare Test Emulsions:

    • For each emulsifier blend, prepare an emulsion with the desired concentration of this compound and water.

    • The general procedure involves heating the oil phase (this compound and the emulsifier blend) and the water phase separately to the same temperature (e.g., 70-80 °C).

    • Slowly add the water phase to the oil phase while stirring, followed by homogenization.

  • Evaluate Emulsion Stability:

    • Visually inspect the emulsions for signs of instability (creaming, coalescence, phase separation) after preparation and at set time intervals (e.g., 24 hours, 1 week).

    • The emulsion that remains the most stable over time corresponds to the optimal HLB for that system. Further optimization of the surfactant concentration can then be performed.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly involving this compound that are relevant to phase separation, the logical process for troubleshooting can be visualized.

cluster_0 Problem Identification cluster_1 System Analysis cluster_2 Solution Strategies cluster_3 Outcome Phase Separation Observed Phase Separation Observed Aqueous System Aqueous System Phase Separation Observed->Aqueous System Organic System Organic System Phase Separation Observed->Organic System Add Co-solvent Add Co-solvent Aqueous System->Add Co-solvent Add Surfactant Add Surfactant Aqueous System->Add Surfactant Adjust Temperature Adjust Temperature Aqueous System->Adjust Temperature Adjust Solvent Ratios Adjust Solvent Ratios Organic System->Adjust Solvent Ratios Change Co-solvent Change Co-solvent Organic System->Change Co-solvent Homogeneous Solution Homogeneous Solution Add Co-solvent->Homogeneous Solution Add Surfactant->Homogeneous Solution Adjust Temperature->Homogeneous Solution Adjust Solvent Ratios->Homogeneous Solution Change Co-solvent->Homogeneous Solution

Caption: A logical relationship diagram for troubleshooting this compound phase separation.

References

Distillation challenges for high-boiling point alcohols like 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the distillation of high-boiling point alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the distillation of high-boiling point alcohols like 5-Decanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when distilling high-boiling point alcohols like this compound?

A1: The main challenges include:

  • Thermal Decomposition: Many high-boiling point alcohols are susceptible to thermal degradation at the high temperatures required for atmospheric distillation.[1][2] This can lead to discoloration, byproduct formation, and reduced yield.

  • High Energy Input: Due to their high heats of vaporization, alcohols require a significant amount of energy to vaporize, necessitating higher temperatures for distillation compared to other compounds with similar boiling points.[3]

  • Azeotrope Formation: High-boiling point alcohols can form azeotropes with solvents or impurities, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[4][5]

  • Bumping: The smooth, clean glassware often used in laboratories can lead to superheating of the liquid, followed by sudden, violent boiling known as "bumping."[1]

  • Foaming: Some high-boiling point alcohols have a tendency to foam upon heating, which can lead to contamination of the distillate.

Q2: At what temperature does this compound boil?

A2: this compound has a high boiling point, typically around 228-230°C at atmospheric pressure.[6] However, it can be distilled at a much lower temperature under reduced pressure. For instance, at 5 mmHg, the boiling point is approximately 80°C.[7]

Q3: When is vacuum distillation recommended for alcohols?

A3: Vacuum distillation is generally recommended for compounds with boiling points above 150°C at atmospheric pressure.[1][2] This technique lowers the boiling point, reducing the risk of thermal decomposition.[1][2][8]

Quantitative Data Summary

The following table summarizes the boiling points of this compound at different pressures, illustrating the significant reduction in boiling point achievable with vacuum distillation.

PressureBoiling Point of this compound
Atmospheric (760 mmHg)~228-230°C[6]
5 mmHg~80°C[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound and other high-boiling point alcohols.

Problem Potential Cause Solution
Product is discolored or contains impurities. Thermal decomposition due to high distillation temperature.[1][9]Use vacuum distillation to lower the boiling point.[1][2][8] Ensure the heating bath temperature is not excessively high.[9]
Sudden, violent boiling (bumping). Superheating of the liquid due to a lack of nucleation sites.[1]Use a magnetic stirrer or add boiling chips to the distillation flask to promote smooth boiling.[10] A Claisen adapter is also recommended to prevent splashing into the condenser.[10]
Foaming. Inherent property of the alcohol or presence of impurities.Reduce the heating rate. Use a larger distillation flask to provide more headspace. Consider using a suitable anti-foaming agent.
Inability to achieve a good separation of components. Formation of an azeotrope.[4]Consider alternative purification methods such as extractive or azeotropic distillation, which involve adding a third component to break the azeotrope.[4] Column chromatography is another option.[8]
Difficulty achieving or maintaining a vacuum. Leaks in the distillation setup.[1]Ensure all ground glass joints are properly sealed with appropriate vacuum grease.[10] Check all tubing and connections for cracks or loose fittings.[1]
Distillation is very slow or not occurring. Insufficient heat input or improper thermometer placement.[9]Gradually increase the heating mantle temperature.[9] Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the vapor temperature.[9]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol outlines the setup and procedure for the vacuum distillation of this compound.

Materials:

  • Round-bottom flask

  • This compound (crude)

  • Magnetic stir bar

  • Heating mantle with a stirrer

  • Claisen adapter

  • Distillation head

  • Thermometer and adapter

  • Condenser

  • Vacuum adapter (e.g., cow-type)

  • Receiving flasks

  • Vacuum tubing (thick-walled)

  • Cold trap

  • Vacuum pump

  • Vacuum grease

Procedure:

  • Assembly:

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

    • Grease all ground-glass joints lightly.

    • Assemble the distillation apparatus as shown in the diagram below. Ensure the thermometer bulb is positioned correctly at the vapor outlet.[9]

    • Connect the condenser to a cold water source.

    • Connect the vacuum adapter to a cold trap, and the cold trap to the vacuum pump using thick-walled tubing.[1]

  • Operation:

    • Turn on the cooling water to the condenser and start the magnetic stirrer.

    • Slowly turn on the vacuum pump to evacuate the system.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gradually.[10]

    • Collect the distillate in the receiving flask, noting the temperature at which it distills.

  • Shutdown:

    • Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump, stirrer, and cooling water.

Visualizations

TroubleshootingWorkflow start Distillation Problem Observed check_purity Is the product impure or discolored? start->check_purity check_boiling Is the boiling erratic (bumping)? check_purity->check_boiling No solution_purity Use vacuum distillation to lower temperature. check_purity->solution_purity Yes check_foam Is there excessive foaming? check_boiling->check_foam No solution_boiling Add stir bar/boiling chips. Use Claisen adapter. check_boiling->solution_boiling Yes check_separation Is separation incomplete? check_foam->check_separation No solution_foam Reduce heating rate. Use larger flask. check_foam->solution_foam Yes check_vacuum Is the vacuum unstable? check_separation->check_vacuum No solution_separation Consider alternative purification (e.g., chromatography). check_separation->solution_separation Yes check_rate Is the distillation rate too slow? check_vacuum->check_rate No solution_vacuum Check for leaks in joints and tubing. check_vacuum->solution_vacuum Yes solution_rate Increase heat input gradually. Check thermometer placement. check_rate->solution_rate Yes end Problem Resolved check_rate->end No solution_purity->end solution_boiling->end solution_foam->end solution_separation->end solution_vacuum->end solution_rate->end

Caption: Troubleshooting workflow for common distillation problems.

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System flask Round-Bottom Flask (with this compound & stir bar) heating_mantle Heating Mantle & Stirrer dist_head Distillation Head with Thermometer flask->dist_head condenser Condenser dist_head->condenser vac_adapter Vacuum Adapter condenser->vac_adapter rec_flask Receiving Flask vac_adapter->rec_flask cold_trap Cold Trap vac_adapter->cold_trap To Vacuum vac_pump Vacuum Pump cold_trap->vac_pump

Caption: Experimental setup for vacuum distillation.

References

Validation & Comparative

A Comparative Guide to the Physical Properties of Decanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key physical properties of various decanol (B1663958) isomers. Understanding these properties is crucial for applications ranging from solvent selection in chemical synthesis to the design of drug delivery systems. The data presented herein is compiled from experimental sources to ensure accuracy and reliability.

Isomer Comparison: Unveiling the Impact of Structure on Physical Properties

The positioning of the hydroxyl (-OH) group along the ten-carbon chain of decanol significantly influences its physical characteristics. This structural variation, known as positional isomerism, alters the intermolecular forces, particularly hydrogen bonding and van der Waals interactions, leading to distinct differences in boiling point, melting point, density, viscosity, and solubility.

Generally, 1-decanol, as a primary alcohol, exhibits the strongest hydrogen bonding capabilities among the linear isomers, resulting in a higher boiling point and melting point. As the hydroxyl group moves towards the center of the carbon chain in secondary alcohols (2-decanol, 3-decanol, 4-decanol, and 5-decanol), the molecule becomes more compact, which tends to lower the boiling point due to decreased surface area for van der Waals interactions. However, the effect on melting point can be more complex, as molecular symmetry and packing efficiency in the solid state also play a significant role. Increased branching in isomers like isodecanol (B128192) generally leads to a decrease in boiling point compared to their linear counterparts.

Quantitative Data Summary

The following table summarizes the experimentally determined physical properties of several decanol isomers.

Property1-Decanol2-Decanol3-Decanol4-DecanolThis compoundIsodecanol (Branched Mixture)
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molecular Weight ( g/mol ) 158.28158.28158.28158.28158.28~158.28
Boiling Point (°C) 229 - 232.9[1][2]211[3]211-212210-211[4]228-230[5]220
Melting Point (°C) 5 - 7[1]-6 to -4[3]-5No Data Available-1[5]< -62
Density (g/mL at 20°C) 0.8297[2]0.827 (at 25°C)[3]0.826-0.8320.824-0.827[4]No Data Available0.8395
Viscosity (cP at 25°C) 12.048[2]No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Solubility in Water Insoluble[1]Not miscible[4]InsolubleNo Data AvailableLowInsoluble

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These protocols are designed to be adaptable for the analysis of all decanol isomers.

Determination of Boiling Point

The boiling point of decanol isomers can be accurately measured using a distillation apparatus or a Thiele tube.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of the decanol isomer and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Reading: Record the temperature at which the vapor temperature stabilizes during distillation. This stable temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it measures the temperature of the vapor in equilibrium with the liquid.

Determination of Melting Point

For isomers that are solid at or near room temperature, the melting point can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: Finely powder the solid decanol isomer.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Density

The density of liquid decanol isomers can be determined gravimetrically using a pycnometer or by using a vibrating tube densimeter.

Methodology (Pycnometer):

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume and determine its mass.

  • Sample Filling: Fill the pycnometer with the decanol isomer at a constant temperature (e.g., 20°C).

  • Mass Measurement: Measure the mass of the filled pycnometer.

  • Calculation: Calculate the density by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Viscosity

The dynamic viscosity of the decanol isomers can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer.

Methodology (Capillary Viscometer):

  • Viscometer Preparation: Clean and dry a calibrated capillary viscometer.

  • Sample Loading: Introduce a precise volume of the decanol isomer into the viscometer.

  • Temperature Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

  • Flow Time Measurement: Draw the liquid up through the capillary and measure the time it takes for the liquid meniscus to pass between two calibrated marks.

  • Calculation: The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the isomer at the same temperature.

Determination of Solubility

The solubility of decanol isomers in water can be determined by the shake-flask method.

Methodology:

  • Sample Preparation: Add an excess amount of the decanol isomer to a known volume of water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic phases have clearly separated.

  • Concentration Analysis: Carefully extract a sample from the aqueous phase and determine the concentration of the dissolved decanol isomer using a suitable analytical technique, such as gas chromatography (GC).

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the systematic comparison of the physical properties of decanol isomers.

G Workflow for Comparing Physical Properties of Decanol Isomers cluster_0 Isomer Acquisition and Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis and Comparison Isomer_Source Source Decanol Isomers (1-decanol, 2-decanol, etc.) Purification Purify Isomers (e.g., Distillation) Isomer_Source->Purification Characterization Confirm Purity and Identity (GC-MS, NMR) Purification->Characterization Boiling_Point Determine Boiling Point Characterization->Boiling_Point Melting_Point Determine Melting Point Characterization->Melting_Point Density Measure Density Characterization->Density Viscosity Measure Viscosity Characterization->Viscosity Solubility Determine Solubility Characterization->Solubility Data_Table Compile Data in Comparison Table Boiling_Point->Data_Table Melting_Point->Data_Table Density->Data_Table Viscosity->Data_Table Solubility->Data_Table Trend_Analysis Analyze Trends (Effect of -OH position, Branching) Data_Table->Trend_Analysis Report Generate Comparison Guide Trend_Analysis->Report

Caption: A logical workflow for the comparison of decanol isomer physical properties.

References

Comparing the reaction rates of 1-decanol vs 5-decanol in esterification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic differences in the esterification of a primary versus a secondary long-chain alcohol.

The Decisive Role of Steric Hindrance

The primary determinant in the differing reaction rates between 1-decanol (B1670082) and 5-decanol is steric hindrance. In the context of Fischer esterification, the reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the protonated carbonyl carbon of the carboxylic acid. The transition state for this step is sensitive to the steric bulk around the hydroxyl group.

  • 1-Decanol: As a primary alcohol, the hydroxyl group is located at the terminus of the ten-carbon chain. This position is relatively unencumbered, allowing for easier access to the electrophilic carbonyl carbon of the carboxylic acid.

  • This compound: In this secondary alcohol, the hydroxyl group is situated on the fifth carbon of the chain, flanked by alkyl groups on both sides. This increased steric bulk around the reactive center impedes the approach of the alcohol to the carboxylic acid, thus slowing down the rate-determining nucleophilic attack.

This principle is well-supported in the literature, which consistently demonstrates that primary alcohols are more reactive towards esterification than secondary alcohols, which are in turn more reactive than tertiary alcohols.[1][2]

Quantitative Comparison of Reaction Rates (Illustrative)

Due to the absence of a direct kinetic study comparing 1-decanol and this compound in the reviewed literature, the following table presents illustrative reaction rate data based on studies of other primary and secondary alcohols under acidic catalysis. This data serves to quantify the expected magnitude of the difference in reactivity. The reaction considered is the esterification with acetic acid.

AlcoholTypeRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)Reference
1-Decanol (Predicted) Primary~1.0~50-60Based on analogous primary alcohols
This compound (Predicted) Secondary~0.3 - 0.5~60-70Based on analogous secondary alcohols

Note: The relative rate constant is normalized to the primary alcohol. The activation energy is an estimate based on typical values for the esterification of primary and secondary alcohols.

Experimental Protocol for a Comparative Kinetic Study

To empirically determine the reaction rates of 1-decanol and this compound, the following detailed experimental protocol for a Fischer esterification with acetic acid is proposed.

Objective: To determine and compare the pseudo-first-order rate constants for the esterification of 1-decanol and this compound with acetic acid.

Materials:

  • 1-Decanol (≥99%)

  • This compound (≥99%)

  • Glacial Acetic Acid (≥99.7%)

  • Sulfuric Acid (98%, catalyst)

  • Toluene (B28343) (Anhydrous, solvent)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph (GC) with a suitable column (e.g., DB-5) and Flame Ionization Detector (FID)

  • Round-bottom flasks (100 mL)

  • Reflux condensers

  • Magnetic stirrers and stir bars

  • Heating mantles

  • Thermostatically controlled oil bath

  • Pipettes and syringes

  • Separatory funnel

  • Glassware for sample preparation

Procedure:

  • Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a septum for sample withdrawal. The flask is placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 80 °C).

  • Charging Reactants:

    • To the flask, add 0.1 mol of either 1-decanol or this compound.

    • Add 0.1 mol of glacial acetic acid.

    • Add 50 mL of anhydrous toluene as the solvent.

    • Allow the mixture to reach thermal equilibrium with stirring.

  • Initiation of Reaction:

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%) to the reaction mixture using a syringe.

    • Start the timer immediately upon addition of the catalyst. This is considered time t=0.

  • Sampling:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a small aliquot (approximately 0.2 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Sample Preparation for GC Analysis:

    • To the quenched sample, add 1 mL of a suitable organic solvent (e.g., diethyl ether) containing a known concentration of an internal standard (e.g., undecane).

    • Shake the vial vigorously and allow the layers to separate.

    • Carefully transfer the organic layer to a GC vial.

    • Dry the organic layer with a small amount of anhydrous magnesium sulfate.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

    • Analyze the sample to determine the concentrations of the alcohol (1-decanol or this compound) and the corresponding ester product at each time point.

  • Data Analysis:

    • Plot the concentration of the alcohol as a function of time.

    • Assuming pseudo-first-order kinetics with respect to the alcohol (as the acid is in equimolar amount but the reaction is catalyzed), the rate law can be expressed as: Rate = k[Alcohol].

    • The integrated rate law is ln[Alcohol]t = -kt + ln[Alcohol]0.

    • A plot of ln[Alcohol] versus time should yield a straight line with a slope of -k. The value of k is the pseudo-first-order rate constant.

    • Compare the rate constants obtained for 1-decanol and this compound.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Fischer esterification mechanism and the experimental workflow.

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) step1 Protonation RCOOH->step1 + H⁺ ROH Alcohol (R'-OH) step2 Nucleophilic Attack H_plus H+ Protonated_acid Protonated Carboxylic Acid Protonated_acid->step2 + R'-OH Tetrahedral_intermediate Tetrahedral Intermediate step3 Proton Transfer Tetrahedral_intermediate->step3 Protonated_ether Protonated Ester step5 Deprotonation Protonated_ether->step5 Ester Ester (R-COOR') Water Water (H₂O) step1->Protonated_acid step2->Tetrahedral_intermediate step3->Protonated_ether - H₂O step4 Elimination of Water step5->Ester - H⁺ Experimental_Workflow start Start setup Set up Reaction Flask (Alcohol, Acetic Acid, Toluene) start->setup equilibrate Equilibrate to Reaction Temperature setup->equilibrate initiate Initiate Reaction (Add H₂SO₄ catalyst) equilibrate->initiate sampling Withdraw Aliquots at Regular Time Intervals initiate->sampling quench Quench Reaction (Saturated NaHCO₃) sampling->quench prepare Prepare Sample for GC (Add Internal Standard, Extract) quench->prepare analyze GC Analysis prepare->analyze data Data Analysis (Plot ln[Alcohol] vs. time) analyze->data compare Compare Rate Constants (k_1-decanol vs. k_this compound) data->compare end End compare->end

References

A Comparative Guide to 5-Decanol and Other Long-Chain Alcohols as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 5-decanol as a solvent against other long-chain alcohol isomers. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding solvent selection for various applications, from organic synthesis to drug formulation.

Physicochemical Properties: A Comparative Analysis

The position of the hydroxyl group along the carbon chain of decanol (B1663958) isomers significantly influences their physical properties. 1-decanol, a primary alcohol, exhibits the strongest intermolecular hydrogen bonding, resulting in the highest boiling and melting points among the isomers. As the hydroxyl group moves towards the center of the chain in 2-, 3-, 4-, and this compound (all secondary alcohols), the molecules become more branched, leading to a general decrease in boiling and melting points.[1]

PropertyThis compound1-Decanol2-Decanol3-Decanol4-Decanol
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molecular Weight ( g/mol ) 158.28158.28158.28158.28158.28
CAS Number 5205-34-5[2]112-30-1[3]1120-06-5[4]1565-81-7[5]2051-31-2[6]
Appearance Colorless to pale yellow liquid[2][7]Colorless viscous liquid[3][8]Colorless to pale yellow liquid[9]Colorless to light yellow liquid[10]Colorless to pale yellow liquid[6]
Boiling Point (°C) 228-230[7]232.9[3]211[4]211[10]Data not readily available
Melting Point (°C) ~ -1[7]6.4[3]-6 to -4[4]-5[10]Data not readily available
Density (g/mL at 25°C) ~0.830.8297[3]0.827[4]0.83Data not readily available
Water Solubility Moderately soluble[2]Insoluble[3]Not miscible[4]Insoluble[10]Slightly soluble[6]
Viscosity (mPa·s at 25°C) Data not readily available12.048Data not readily availableData not readily availableData not readily available
Polarity PolarPolar[11]PolarPolarPolar

Solvent Performance in Pharmaceutical Applications

Long-chain alcohols are versatile solvents in the pharmaceutical industry, utilized in organic synthesis, drug formulation, and as penetration enhancers in transdermal drug delivery systems.

Solubility of Active Pharmaceutical Ingredients (APIs)
Viscosity
Polarity

The polarity of an alcohol is primarily determined by the hydroxyl group. However, the long hydrocarbon chain in decanol isomers reduces the overall polarity compared to shorter-chain alcohols.[1][11] This dual character allows them to dissolve a wide range of compounds. The polarity of different decanol isomers is expected to be similar, with minor variations due to the position of the hydroxyl group.

Experimental Protocols

Determination of Drug Solubility (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of a drug (e.g., ibuprofen (B1674241), naproxen) in a specific long-chain alcohol (e.g., this compound).

Materials:

  • Drug powder (high purity)

  • Solvent (e.g., this compound, high purity)

  • Glass vials with airtight seals

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the drug powder to a known volume of the solvent in a glass vial. The amount of drug should be more than what is expected to dissolve to ensure a saturated solution at equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. The filter material should be compatible with the solvent.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the drug in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the drug in the solvent, typically expressed in mg/mL or mol/L.

Determination of Viscosity (Ostwald Viscometer)

This method is a simple and widely used technique for measuring the viscosity of a liquid.

Objective: To determine the kinematic and dynamic viscosity of a long-chain alcohol.

Materials:

  • Ostwald viscometer

  • Temperature-controlled water bath

  • Stopwatch

  • Pipette

  • The liquid to be tested (e.g., this compound)

  • Reference liquid with known viscosity and density (e.g., water)

Procedure:

  • Cleaning and Drying: Thoroughly clean the viscometer with a suitable solvent and dry it completely.

  • Temperature Equilibration: Place the viscometer in a temperature-controlled water bath and allow it to equilibrate to the desired temperature.

  • Loading the Sample: Using a pipette, introduce a precise volume of the liquid into the larger bulb of the viscometer.

  • Measurement of Flow Time: Draw the liquid up into the other arm of the viscometer above the upper mark using a pipette bulb. Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.

  • Repeat Measurements: Repeat the measurement at least three times and calculate the average flow time.

  • Reference Measurement: Repeat the entire procedure with the reference liquid (e.g., water) at the same temperature.

  • Calculation of Kinematic Viscosity: The kinematic viscosity (ν) of the sample can be calculated using the following equation: ν_sample = (t_sample / t_reference) * ν_reference where t is the average flow time.

  • Calculation of Dynamic Viscosity: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature: η = ν * ρ

Visualizing Key Processes

Fischer Esterification of Valeric Acid with this compound

The following diagram illustrates the workflow for the synthesis of pentyl decanoate, an ester, through the Fischer esterification of valeric acid and this compound, a reaction where this compound acts as a reactant.

Fischer_Esterification Reactants Reactants: Valeric Acid + this compound Protonation Protonation of Carbonyl Oxygen Reactants->Protonation AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Protonation NucleophilicAttack Nucleophilic Attack by this compound Protonation->NucleophilicAttack ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products Products: Pentyl Decanoate + Water Deprotonation->Products

Fischer Esterification Workflow
Mechanism of Long-Chain Alcohols as Skin Permeation Enhancers

Long-chain alcohols can enhance the permeation of drugs through the skin by disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin. The following diagram illustrates this mechanism.

Permeation_Enhancement cluster_0 Stratum Corneum (Lipid Bilayer) LipidBilayer Ordered Lipid Bilayer DisruptedBilayer Disrupted Lipid Bilayer (Increased Fluidity) LipidBilayer->DisruptedBilayer Disruption Penetration Enhanced Drug Penetration DisruptedBilayer->Penetration LongChainAlcohol Long-Chain Alcohol (e.g., this compound) LongChainAlcohol->LipidBilayer Interaction & Intercalation Drug Drug Molecule Drug->DisruptedBilayer Increased Permeability

Mechanism of Skin Permeation Enhancement

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds like 5-decanol is paramount for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and highly specific method for the analysis of volatile and semi-volatile compounds such as this compound.[1] This guide provides a comprehensive overview of the validation of a GC-MS method for this compound quantification, alongside a comparison with an alternative technique, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

This document outlines detailed experimental protocols, presents key performance data in a comparative format, and includes workflow diagrams to elucidate the methodologies. The information is based on established analytical practices for similar long-chain alcohols and provides a solid framework for method validation in a regulated environment.[2][3]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is critical and depends on various factors including the sample matrix, required sensitivity, and available instrumentation.[3] GC-MS is often favored for its high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[3] In contrast, HPLC-ELSD offers a viable alternative for less volatile compounds or when GC instrumentation is not available, though it may require derivatization for compounds lacking a strong chromophore.[3][4]

Table 1: Comparison of GC-MS and HPLC-ELSD for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity in a liquid mobile phase, with universal detection based on light scattering of non-volatile analytes.
Derivatization Generally not required for this compound, but can be used to improve peak shape and volatility (e.g., silylation).[3][4]May not be strictly necessary for ELSD, but can improve chromatography.
Linearity (R²) Typically ≥ 0.998.[5][6]Generally ≥ 0.99.
Accuracy (%) Commonly in the range of 80-115%.[5][6]Typically within 85-115%.
Precision (RSD %) Intra-day: ≤ 12%, Inter-day: ≤ 11%.[5][6]Intra-day: < 5%, Inter-day: < 5%.
Limit of Detection (LOD) Low ng/mL to pg/mL range.Low µg/mL range.
Limit of Quantification (LOQ) Low ng/mL to pg/mL range.µg/mL range.
Selectivity High, especially in SIM mode.Moderate, as ELSD is a universal detector.
Sample Throughput Moderate, with typical run times of 15-30 minutes.[5][6]Moderate, with typical run times of 10-20 minutes.

Detailed Experimental Protocol: GC-MS Method Validation

The following protocol provides a comprehensive framework for the validation of a GC-MS method for the quantification of this compound. Validation is performed in accordance with International Council for Harmonisation (ICH) guidelines.[5]

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Internal standard (e.g., 1-nonanol or dodecane)

  • High-purity solvent (e.g., dichloromethane (B109758) or hexane)

  • Anhydrous sodium sulfate

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase column (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good peak shape and resolution of alcohols.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/Splitless inlet, operated in splitless mode at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.[7]

  • MS Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation

Sample preparation is critical and depends on the matrix. For a liquid sample, the following liquid-liquid extraction (LLE) protocol can be used:

  • To 5 mL of the liquid sample, add a known amount of internal standard.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the organic layer to a clean tube.

  • Dry the extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

Validation Parameters

Table 2: Validation Parameters for GC-MS Quantification of this compound

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze blank matrix, matrix spiked with this compound and internal standard, and matrix spiked with potential interfering substances.
Linearity Correlation coefficient (R²) ≥ 0.99.Prepare a series of at least five concentrations of this compound with a fixed amount of internal standard. Plot the peak area ratio (analyte/internal standard) versus concentration.
Accuracy The mean recovery should be within 80-120% of the true value.Analyze samples of a known concentration (at least three replicates at three different concentrations) and calculate the percentage recovery.
Precision Repeatability (Intra-day): RSD ≤ 15%. Intermediate Precision (Inter-day): RSD ≤ 15%.Repeatability: Analyze at least six replicates of a sample at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on different days with different analysts and/or equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Determined by injecting progressively lower concentrations of the analyte until the S/N ratio of 3 is achieved.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.Determined by injecting progressively lower concentrations of the analyte until the S/N ratio of 10 is achieved, with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters.Vary parameters such as oven temperature, gas flow rate, and injection volume and assess the impact on the results.

Visualizing the Workflow

To better understand the experimental and logical flow of the GC-MS method validation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Concentration Concentrate Extract Extraction->Concentration Final_Sample Final Sample for Injection Concentration->Final_Sample Injection Inject 1 µL Final_Sample->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Validation_Pathway cluster_precision Precision Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method Repeatability->LOD Intermediate_Precision->LOD

Caption: Key parameters in the validation pathway of an analytical method.

References

A Comparative Guide to the Quantitative Analysis of 5-Decanol: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain alcohols such as 5-decanol is crucial in various stages of research and development, from raw material testing to formulation analysis. While several analytical techniques can be employed for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent. This guide provides an objective comparison of a developed HPLC method for this compound analysis with the more traditional GC approach, supported by experimental data synthesized from studies on similar long-chain alcohols.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a stationary phase. For a non-volatile compound like this compound, which lacks a strong UV chromophore, detection can be achieved using universal detectors like Evaporative Light Scattering (ELSD) or Refractive Index (RI) detectors. Alternatively, derivatization of the alcohol group can be performed to introduce a UV-active or fluorescent tag, enabling more sensitive detection.[1][2]

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] The sample is vaporized and separated in a capillary column based on its boiling point and polarity.[3] Flame Ionization Detection (FID) is a common and robust detection method for hydrocarbons and alcohols, offering high sensitivity.[3] For long-chain alcohols, derivatization is often employed to increase volatility and improve peak shape.[4]

Quantitative Performance Comparison

The selection of an analytical method often depends on its quantitative performance characteristics. The following table summarizes typical performance data for HPLC with ELSD and GC with FID for the analysis of long-chain alcohols, providing a comparative overview. It is important to note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-ELSD (Representative)GC-FID (Representative)
Limit of Detection (LOD) 0.040 - 0.421 mg/mL[5][6]1.4 - 2.7 ppm (mg/L)[7]
Limit of Quantification (LOQ) 0.122 - 1.277 mg/mL[5][6]4.3 - 8.3 ppm (mg/L)[7]
Linearity (R²) ≥ 0.997[5][6]≥ 0.999[7]
Precision (%RSD) < 5%[8]< 2%[8]
Accuracy (% Recovery) 95 - 105%[8]98 - 102%[8]

Experimental Protocols

Detailed methodologies for the analysis of this compound using a proposed HPLC-ELSD method and a standard GC-FID method are provided below.

HPLC-ELSD Method for this compound

This protocol is designed for the direct analysis of this compound without derivatization.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

    • Generate a series of calibration standards by diluting the stock solution.

    • Accurately weigh or measure the sample and dissolve it in the chosen solvent. If the sample matrix is complex, solid-phase extraction (SPE) may be necessary for cleanup.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

GC-FID Method for this compound

This protocol includes a derivatization step to improve the volatility and chromatography of this compound.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable solvent like dichloromethane.

    • Prepare calibration standards and sample solutions in the same solvent.

    • To 100 µL of each standard and sample solution in a vial, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC method and a comparison of the analytical approaches.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing start Start stock Prepare this compound Stock Solution start->stock cal_std Prepare Calibration Standards stock->cal_std sample_prep Dissolve/Extract Sample cal_std->sample_prep hplc Inject into HPLC System sample_prep->hplc separation C18 Column Separation hplc->separation detection ELSD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify This compound chromatogram->quantification end End quantification->end

Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.

Method_Comparison cluster_hplc HPLC-ELSD cluster_gc GC-FID hplc_adv Advantages: - No derivatization required - Suitable for non-volatile compounds hplc_disadv Disadvantages: - Lower sensitivity - Requires specific detectors (ELSD/RI) gc_adv Advantages: - High sensitivity and resolution - Robust and widely available gc_disadv Disadvantages: - Requires derivatization - Only for volatile/semi-volatile compounds analysis Analysis of This compound analysis->hplc_adv analysis->hplc_disadv analysis->gc_adv analysis->gc_disadv

Caption: Comparison of HPLC-ELSD and GC-FID for this compound analysis.

References

Comparative study of the surfactant properties of different decanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the surfactant properties of various decanol (B1663958) isomers, including 1-decanol (B1670082), 2-decanol, 3-decanol, 4-decanol, and 5-decanol. The position of the hydroxyl group along the carbon chain significantly influences the physicochemical behavior of these isomers, impacting their efficacy as surfactants and co-surfactants in various formulations. This document summarizes key performance data, outlines experimental methodologies for their characterization, and provides a visual representation of the experimental workflow.

Comparative Performance Data

The surfactant properties of a substance are primarily defined by its ability to lower surface tension, its tendency to form micelles (indicated by the Critical Micelle Concentration or CMC), and the stability of the foam it generates. While decanol isomers are recognized for their surfactant-like properties, they are often employed as co-surfactants to enhance the performance of primary surfactants. Their low solubility in water makes the determination of a classical CMC challenging, as they may not form micelles independently in aqueous solutions.

The following table summarizes available quantitative data for the surfactant properties of different decanol isomers. It is important to note that comprehensive comparative experimental data for all isomers under identical conditions is scarce in publicly available literature.

Property1-Decanol2-Decanol3-Decanol4-DecanolThis compound
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molecular Weight ( g/mol ) 158.28158.28158.28158.28158.28
Surface Tension (mN/m at 20°C) 28.88Data not availableData not availableData not availableData not available
Critical Micelle Concentration (CMC) Not applicableNot applicableNot applicableNot applicableNot applicable
Foam Stability (qualitative) ModerateData not availableData not availableData not availableData not available

Experimental Protocols

The characterization of surfactant properties involves a suite of standardized experimental techniques. Below are detailed methodologies for the key experiments relevant to this comparative study.

Surface Tension Measurement

The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. It is a key indicator of surfactant efficacy.

Methodology: Du Noüy Ring Method

  • Apparatus: A tensiometer equipped with a platinum-iridium ring.

  • Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water (72.8 mN/m at 20°C).

  • Sample Preparation: Prepare aqueous solutions of the decanol isomer at various concentrations. Due to the low solubility of decanols, a suitable co-solvent may be necessary, or the measurements can be performed on the pure alcohol or its saturated solution.

  • Measurement:

    • Place the sample solution in a clean, temperature-controlled vessel.

    • Immerse the platinum ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • The force required to pull the ring from the surface is measured just before the liquid film breaks.

    • This force is then used to calculate the surface tension, applying appropriate correction factors.

  • Data Analysis: Plot surface tension as a function of the logarithm of the solute concentration to observe the effect of the isomer on surface tension reduction.

Critical Micelle Concentration (CMC) Determination

The CMC is the concentration of a surfactant above which micelles form. For sparingly soluble compounds like decanol isomers, this property is often considered in the context of their role as co-surfactants.

Methodology: Conductivity Measurement (for co-surfactant systems)

  • Apparatus: A high-precision conductivity meter and a temperature-controlled measurement cell.

  • Sample Preparation:

    • Prepare a stock solution of a primary surfactant (e.g., sodium dodecyl sulfate, SDS) in deionized water.

    • Prepare a series of solutions with a fixed concentration of the decanol isomer and varying concentrations of the primary surfactant.

  • Measurement:

    • Measure the electrical conductivity of each solution at a constant temperature.

  • Data Analysis:

    • Plot the conductivity as a function of the primary surfactant concentration.

    • The plot will typically show two linear regions with different slopes.

    • The point of intersection of these two lines corresponds to the CMC of the mixed surfactant system.

    • By comparing the CMC of the primary surfactant with and without the decanol isomer, the effect of the isomer as a co-surfactant can be quantified.

Foam Stability Assessment

Foam stability refers to the ability of a foam to resist collapse over time. The Ross-Miles method is a widely accepted standard for this measurement.[1]

Methodology: Ross-Miles Test (ASTM D1173) [1]

  • Apparatus: A standardized glass column with a specified height and diameter, a reservoir for the test solution, and a foam receiver with volume markings.[2]

  • Sample Preparation: Prepare a solution of the decanol isomer (or a mixed solution with a primary surfactant) at a specific concentration and temperature.

  • Measurement:

    • Pour a specific volume of the test solution into the foam receiver.

    • Allow another specific volume of the same solution to fall from the reservoir through an orifice into the receiver, creating foam.

    • Measure the initial height of the foam generated immediately after all the solution has been added.

    • Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes).[1]

  • Data Analysis: The initial foam height indicates the foamability of the solution, while the rate of decrease in foam height over time provides a measure of foam stability. A common metric is the foam half-life, which is the time it takes for the foam volume to reduce to half of its initial volume.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a comparative study of the surfactant properties of decanol isomers.

G cluster_prep Sample Preparation cluster_exp Experimental Characterization cluster_analysis Data Analysis and Comparison Prep Prepare Solutions of Decanol Isomers Prep1 1-Decanol Prep2 2-Decanol Prep3 3-Decanol Prep4 4-Decanol Prep5 This compound ST Surface Tension Measurement Prep->ST CMC CMC Determination (as co-surfactant) Prep->CMC Foam Foam Stability (Ross-Miles Test) Prep->Foam Analysis Analyze and Compare - Surface Tension Values - CMC Values - Foam Stability Metrics ST->Analysis CMC->Analysis Foam->Analysis

Caption: Workflow for comparing decanol isomer surfactant properties.

References

Efficacy of 5-decanol as a chiral resolving agent compared to other alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. While a variety of chiral resolving agents are available, the selection of an appropriate agent is paramount for achieving high enantiomeric excess (e.e.) and yield. This guide provides a comparative analysis of the potential efficacy of 5-decanol as a chiral resolving agent, contextualized within the broader landscape of alcohol resolution methodologies. Due to a lack of specific experimental data for this compound, this comparison draws upon data from structurally similar long-chain secondary alcohols and contrasts common resolution techniques.

Methods of Chiral Resolution for Alcohols

The two primary strategies for resolving racemic alcohols are:

  • Formation of Diastereomeric Esters: This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form diastereomeric esters. These diastereomers, possessing different physical properties, can then be separated by techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure alcohols. However, a significant drawback of this method for many secondary alcohols is that the resulting diastereomeric esters are often oils or liquids, making separation by crystallization challenging.[1]

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.[2][3] This results in a mixture of an enantioenriched unreacted alcohol and an enantioenriched ester, which can then be separated. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely recognized for their high enantioselectivity and broad substrate scope, including long-chain secondary alcohols.[2][4][5]

Comparative Efficacy: Enzymatic Resolution of Secondary Alcohols

Given the challenges associated with the crystallization of diastereomeric esters of simple secondary alcohols, enzymatic kinetic resolution often emerges as a more efficient and predictable method. The following table summarizes the efficacy of lipase-catalyzed kinetic resolution for various secondary alcohols, providing a reasonable proxy for the expected performance with this compound.

Racemic AlcoholEnzymeAcyl DonorSolventEnantiomeric Excess (e.e.) of AlcoholEnantiomeric Excess (e.e.) of EsterReference
(±)-Octan-2-olCandida antarctica lipase B (CALB)Vinyl acetate (B1210297)Hexane (B92381)>99%>99%[2]
(±)-Heptan-3-olCandida antarctica lipase B (CALB)Vinyl acetateHexane>99%>99%[2]
(±)-5-Methylhexan-2-olCandida antarctica lipase B (CALB)Vinyl acetateHexane>99%>99%[2]
(±)-4-Methylpentan-2-olCandida antarctica lipase B (CALB)Vinyl acetateHexane>99%>99%[2]
(±)-1-PhenylethanolCandida antarctica lipase B (CALB)Isopropenyl acetate->99%-[5]

The data consistently demonstrates that CALB-catalyzed acylation is a highly effective method for resolving a variety of secondary alcohols, achieving excellent enantiomeric excess for both the unreacted alcohol and the resulting ester.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

This protocol is a generalized procedure for the kinetic resolution of a racemic secondary alcohol using Candida antarctica lipase B.

Materials:

  • Racemic secondary alcohol (e.g., this compound)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate (if necessary)

  • Analytical equipment for determining enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • To a clean, dry flask, add the racemic secondary alcohol (1 equivalent).

  • Dissolve the alcohol in the anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (0.5-1.0 equivalents). Using 0.5 equivalents will theoretically yield a maximum of 50% of the resolved alcohol and 50% of the acylated product, both with high e.e.

  • Stir the mixture at a controlled temperature (typically room temperature to 40°C).

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester using chiral GC or HPLC.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted alcohol and the ester product can be separated by column chromatography.

  • The ester can be hydrolyzed (e.g., using NaOH in methanol (B129727)/water) to obtain the other enantiomer of the alcohol.

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Ester Formation

This protocol outlines the classical approach to resolving a racemic alcohol by forming diastereomeric esters.

Materials:

  • Racemic secondary alcohol (e.g., this compound)

  • Enantiomerically pure chiral acid (e.g., (S)-(-)-Mandelic acid, (+)-Tartaric acid)

  • Coupling agent (e.g., dicyclohexylcarbodiimide, DCC) or conversion to acid chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Base (e.g., pyridine (B92270), triethylamine)

  • Solvent for crystallization

  • Standard laboratory glassware

  • Analytical equipment for determining diastereomeric and enantiomeric excess (e.g., NMR, chiral HPLC)

Procedure:

  • Esterification:

    • In a flask, dissolve the racemic alcohol (1 equivalent) and the enantiomerically pure chiral acid (1 equivalent) in an anhydrous aprotic solvent.

    • If using a coupling agent like DCC, add it to the solution. If using the acid chloride of the chiral acid, add it dropwise, often in the presence of a base like pyridine to neutralize the HCl byproduct.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Separation of Diastereomers:

    • After the reaction, work up the mixture to remove reagents and byproducts.

    • Attempt to separate the resulting diastereomeric esters by fractional crystallization from a suitable solvent or by column chromatography.

  • Hydrolysis:

    • Once a pure diastereomer is isolated, hydrolyze the ester group to recover the enantiomerically pure alcohol. This is typically done by refluxing with an aqueous base (e.g., NaOH or KOH) in a solvent like methanol or ethanol.

    • After hydrolysis, neutralize the mixture and extract the alcohol.

    • Determine the enantiomeric excess of the resolved alcohol using chiral GC or HPLC.

Visualizing the Pathways

To better illustrate the experimental workflows, the following diagrams are provided.

G cluster_0 Enzymatic Kinetic Resolution rac_alc Racemic Alcohol (R/S)-5-Decanol mixture Mixture of: (R)-Ester + (S)-Alcohol rac_alc->mixture Enzymatic Acylation reagents_ekr Lipase (e.g., CALB) + Acyl Donor separation_ekr Chromatographic Separation mixture->separation_ekr r_ester (R)-Ester separation_ekr->r_ester s_alc (S)-5-Decanol separation_ekr->s_alc hydrolysis Hydrolysis r_ester->hydrolysis r_alc (R)-5-Decanol hydrolysis->r_alc

Figure 1. Experimental workflow for the enzymatic kinetic resolution of a racemic alcohol.

G cluster_1 Diastereomeric Ester Formation rac_alc2 Racemic Alcohol (R/S)-5-Decanol esterification Esterification rac_alc2->esterification chiral_acid Chiral Acid (e.g., (S)-Mandelic Acid) chiral_acid->esterification diastereomers Mixture of Diastereomers (R,S)-Ester + (S,S)-Ester esterification->diastereomers separation_de Crystallization or Chromatography diastereomers->separation_de rs_ester (R,S)-Ester separation_de->rs_ester ss_ester (S,S)-Ester separation_de->ss_ester hydrolysis_r Hydrolysis rs_ester->hydrolysis_r hydrolysis_s Hydrolysis ss_ester->hydrolysis_s r_alc2 (R)-5-Decanol hydrolysis_r->r_alc2 s_alc2 (S)-5-Decanol hydrolysis_s->s_alc2

References

Benchmarking the performance of 5-decanol in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical entities is paramount to achieving desired experimental outcomes and product performance. This guide provides a comprehensive performance benchmark of 5-decanol in several key applications, offering a comparative analysis against common alternatives. While direct, comprehensive experimental datasets for this compound are not always readily available in published literature, this guide synthesizes established principles and provides detailed protocols for objective evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The performance of this compound in various applications is intrinsically linked to its physicochemical properties. Understanding these properties in comparison to its linear isomer, 1-decanol, and other common solvents provides a foundation for predicting its behavior.

PropertyThis compound1-Decanoln-Octanol2-Ethylhexanol
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₈H₁₈OC₈H₁₈O
Molecular Weight 158.28 g/mol 158.28 g/mol 130.23 g/mol 130.23 g/mol
Appearance Colorless to light yellow liquidColorless viscous liquidColorless liquidColorless liquid
Boiling Point ~228-230 °C232.9 °C195 °C184 °C
Melting Point ~ -1 °C6.4 °C-16 °C-76 °C
Water Solubility LowInsoluble (37 mg/L at 25°C)[1]Low (0.54 g/L at 25°C)Low (1.0 g/L at 20°C)
Structure Secondary alcoholPrimary, linear alcoholPrimary, linear alcoholPrimary, branched alcohol

Performance as a Solvent

The branched structure of this compound is expected to influence its solvency power compared to the linear 1-decanol. Generally, branched isomers can offer better solubility for less linear or more sterically hindered solutes.

Expected Performance:

  • This compound: May exhibit enhanced solubility for a wider range of organic compounds due to its secondary hydroxyl group and branched nature, which can disrupt efficient packing and lower intermolecular forces.

  • 1-Decanol: Its linear structure makes it an effective solvent for non-polar and moderately polar linear molecules.

Experimental Protocol: Solvency Power Evaluation (Modified Kauri-Butanol Value)

This protocol, adapted from ASTM D1133 for hydrocarbon solvents, can be used to compare the solvency power of different alcohols.

Objective: To determine the relative solvency power of this compound and its alternatives.

Materials:

  • Kauri resin

  • n-Butanol

  • This compound and alternative alcohols to be tested

  • Burette, flask, and light source for observing turbidity

Procedure:

  • Preparation of Kauri-Butanol Standard Solution: Prepare a standard solution of kauri resin in n-butanol.

  • Titration: Titrate a known volume of the alcohol sample into the kauri-butanol solution.

  • Endpoint Determination: Continue the titration until a defined turbidity is reached and persists. The endpoint is when the filament of a lamp is obscured by the turbidity of the solution.

  • Calculation: The Kauri-Butanol value is calculated based on the volume of the alcohol sample required to reach the endpoint. A higher value indicates greater solvency power.

Workflow for Solvency Power Evaluation:

prep Prepare Kauri-Butanol Standard Solution titrate Titrate with Alcohol Sample prep->titrate observe Observe for Persistent Turbidity titrate->observe endpoint Record Volume at Endpoint observe->endpoint Endpoint Reached calculate Calculate Kauri-Butanol Value endpoint->calculate compare Compare Values of Different Alcohols calculate->compare synthesis Synthesize Surfactant from Alcohol prep_solutions Prepare Aqueous Solutions of Varying Concentrations synthesis->prep_solutions measure_st Measure Surface Tension prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Identify CMC and γcmc from the Plot plot_data->determine_cmc compare Compare Performance Metrics determine_cmc->compare cluster_membrane Cell Membrane lipid_bilayer Lipid Bilayer membrane_protein Membrane Protein lipid_bilayer->membrane_protein Altered Fluidity Affects Function cellular_stress Cellular Stress (e.g., ER Stress, Oxidative Stress) membrane_protein->cellular_stress long_chain_alcohol Long-Chain Alcohol (e.g., this compound) long_chain_alcohol->lipid_bilayer Intercalation hsp_response Heat Shock Protein Response cellular_stress->hsp_response

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-decanol is essential for various applications, including its use as a solvent, surfactant, or intermediate in the synthesis of fragrances and lubricants.[1][2] The selection of a robust analytical method is a critical step that influences data integrity and reliability. This guide provides an objective comparison of two primary analytical techniques suitable for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

The comparison is supported by established analytical principles and representative experimental data adapted from methods validated for similar long-chain alcohols.[3] This document outlines detailed methodologies and performance characteristics to aid in method selection and facilitate cross-validation between these techniques.

Data Presentation: A Comparative Analysis

The choice between GC-MS and HPLC-ELSD for the analysis of this compound depends on factors such as the sample matrix, required sensitivity, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of these two methods.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Principle Separation of volatile or semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.[4][5]Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection of light scattered by analyte particles after mobile phase evaporation.[3][6]
Derivatization May be required to increase volatility and improve peak shape (e.g., silylation).Not typically required for this compound.
Selectivity High, due to the combination of chromatographic separation and mass analysis. Selected Ion Monitoring (SIM) can further enhance selectivity.[3]Moderate to high, dependent on chromatographic resolution. Less selective than MS.
Sensitivity High, typically in the low ng/mL to pg/mL range.Moderate, typically in the high ng/mL to low µg/mL range.[3]
Linearity Good, with a wide dynamic range.Response can be non-linear and may require a logarithmic or quadratic fit for the calibration curve.[6]
Precision (%RSD) Typically <15%Typically <15%
Accuracy (%Recovery) Typically 85-115%Typically 85-115%
Typical Run Time 10-30 minutes10-20 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. Below are representative experimental protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the sensitive and selective quantification of this compound in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of a liquid sample (e.g., plasma, formulation buffer), add an internal standard (e.g., this compound-d2 or an appropriate structural analog).

  • Add 5 mL of a suitable organic solvent, such as a 1:1 mixture of hexane (B92381) and diethyl ether.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Derivatization with an agent like BSTFA with 1% TMCS can be performed at this stage if necessary to improve volatility.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C (operated in splitless mode).

  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 73, 115).

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol

This method is a viable alternative to GC-MS, particularly when derivatization is not desirable.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

  • For sample analysis, accurately weigh or measure the sample and dissolve it in the mobile phase.

  • If the sample matrix is complex, a solid-phase extraction (SPE) may be necessary for cleanup.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • ELSD Detector:

    • Nebulizer Temperature: 35°C

    • Evaporator Temperature: 55°C

    • Gas Flow (Nitrogen): 1.8 L/min

Mandatory Visualization

To ensure the reliability and comparability of results obtained from different analytical methods, a cross-validation workflow should be implemented. This is particularly important when switching from one method to another or when comparing data from different laboratories.[4]

CrossValidationWorkflow start Define Validation Parameters (Accuracy, Precision, Selectivity, etc.) method1 Validate Method A (e.g., GC-MS) start->method1 method2 Validate Method B (e.g., HPLC-ELSD) start->method2 select_samples Select a Set of Study Samples (n > 20, covering the analytical range) method1->select_samples method2->select_samples analyze1 Analyze Samples with Method A select_samples->analyze1 analyze2 Analyze Samples with Method B select_samples->analyze2 compare Compare Results from Both Methods analyze1->compare analyze2->compare acceptance Acceptance Criteria Met? (e.g., Concordance Correlation) compare->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies (e.g., Matrix Effects, Sample Handling) acceptance->fail No fail->start ValidationParameters core Analytical Method Validation accuracy Accuracy core->accuracy precision Precision (Repeatability & Intermediate) core->precision specificity Specificity/ Selectivity core->specificity lod_loq LOD & LOQ core->lod_loq linearity Linearity & Range core->linearity robustness Robustness core->robustness

References

Literature review comparing the applications of primary vs. secondary decanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate isomers can be critical for optimizing reaction outcomes, formulation efficacy, and overall product performance. This guide provides an objective comparison of primary decanol (B1663958) (1-decanol) and its secondary isomers (e.g., 2-decanol), focusing on their distinct applications supported by experimental data.

The position of the hydroxyl (-OH) group along the ten-carbon chain fundamentally influences the molecule's physicochemical properties, which in turn dictates its behavior and utility in various scientific and industrial contexts.

Physicochemical Properties: A Foundation for Application

The structural difference between the linear 1-decanol (B1670082) and the branched secondary decanols leads to significant variations in their physical properties. In 1-decanol, the terminal hydroxyl group allows for efficient molecular packing and strong intermolecular hydrogen bonding, resulting in a higher boiling point, melting point, and viscosity.[1] In secondary decanols, the internal position of the -OH group introduces steric hindrance, weakening these intermolecular forces.[1][2]

Table 1: Comparison of Key Physicochemical Properties of Decanol Isomers

Property1-Decanol (Primary)2-Decanol (Secondary)3-Decanol (Secondary)4-Decanol (Secondary)5-Decanol (Secondary)
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molar Mass ( g/mol ) 158.28158.28158.28158.28158.28
Boiling Point (°C) 232.9211212~212~212
Melting Point (°C) 6.4-6 to -4-50-39-63
Density (g/cm³ at 20-25°C) 0.82970.8270.8220.8230.824
Water Solubility Insoluble (37 mg/L)[3]Not miscibleLowLowLow

Data compiled from multiple sources.[1][2][3][4]

Application in Organic Synthesis: Solvents and Reactants

Both primary and secondary decanols serve as solvents for organic reactions, particularly for non-polar and moderately polar compounds.[2] The choice between them depends on the specific requirements of the chemical transformation.

  • 1-Decanol : Its linear structure may offer better solvation for linear substrates.[2] Its higher boiling point is suitable for reactions requiring elevated temperatures.

  • Secondary Decanols : Their lower boiling points can be advantageous for easier solvent removal post-reaction.[2] The branched nature might provide better solubility for more sterically hindered reactants, and their wider liquid temperature range offers greater flexibility for reactions at or below room temperature.[2]

The structural differences also affect their reactivity. In reactions like oxidation, 1-pentanol (B3423595) (a primary alcohol analogous to 1-decanol) can be oxidized to an aldehyde or a carboxylic acid, whereas 2-pentanol (B3026449) (a secondary alcohol) is oxidized to a ketone.[5] In acid-catalyzed dehydration, secondary alcohols often show greater reactivity due to the formation of a more stable secondary carbocation intermediate.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvent Selection (e.g., 1-Decanol vs. 2-Decanol) glassware Glassware Setup (e.g., Reflux Condenser) reagents->glassware heating Heating & Stirring (Monitor Temperature) glassware->heating monitoring Reaction Monitoring (e.g., TLC, GC-MS) heating->monitoring extraction Extraction & Washing monitoring->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation, Chromatography) drying->purification analysis Product Characterization (e.g., NMR, IR, MS) purification->analysis

A typical workflow for an organic synthesis experiment.

Application in Drug Development: Transdermal Permeation Enhancers

A significant application, particularly for 1-decanol, is as a chemical permeation enhancer in transdermal drug delivery systems.[3][4] These enhancers interact with the lipids in the stratum corneum, the skin's primary barrier, to increase drug absorption.

Experimental data shows that primary alkanols are generally more potent enhancers than their secondary isomers. To achieve the same level of permeation enhancement, higher concentrations of secondary alkanols are required compared to their primary counterparts.[6] For instance, the concentration of 2-alkanols needed to produce a certain enhancement effect was found to be approximately 1.9 times higher than that of 1-alkanols with the same carbon chain length.[6] This suggests that the linear structure of primary alcohols is more effective at disrupting the ordered lipid bilayers of the skin.

A study investigating the effect of saturated fatty alcohols on the permeation of melatonin (B1676174) demonstrated that 1-decanol produced the highest flux among the alcohols tested (C8 to C13), indicating a peak in efficacy at a ten-carbon chain length.[7]

Table 2: Comparative Efficacy of Saturated Fatty Alcohols on Melatonin Permeation

Permeation Enhancer (5% w/v)Carbon Chain LengthMelatonin Flux (μg/cm²/h)Enhancement Ratio (vs. Control)
Control (Vehicle) -0.8 ± 0.21.0
1-Octanol 810.5 ± 1.513.1
1-Nonanol 912.3 ± 2.115.4
1-Decanol 1015.6 ± 2.819.5
1-Undecanol 1113.1 ± 2.516.4
Lauryl Alcohol (C12) 1211.8 ± 1.914.8
Tridecanol 139.7 ± 1.712.1

Data sourced from Kanikkannan & Singh (2002).[7]

The mechanism involves 1-decanol inserting itself (intercalating) into the lipid bilayers of the stratum corneum. This increases the fluidity of the lipid matrix, reduces its resistance to diffusion, and thereby facilitates the transport of drug molecules across the skin barrier.[7]

G cluster_SC Stratum Corneum (SC) - Main Barrier cluster_enhancer Enhancer Action cluster_drug Drug Permeation lipids Highly Ordered Lipid Bilayers intercalation Intercalation into Lipid Bilayers lipids->intercalation 1-Decanol inserts into bilayers decanol 1-Decanol (Primary Alcohol) decanol->intercalation disruption Increased Fluidity & Disruption of Lipid Packing intercalation->disruption permeation Enhanced Permeation Across SC disruption->permeation Reduced Barrier Function drug Drug Molecule drug->lipids Low Permeation drug->permeation systemic Systemic Circulation permeation->systemic

Mechanism of 1-decanol as a skin permeation enhancer.

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol is based on methodologies commonly used to evaluate the efficacy of permeation enhancers like decanols.[7]

1. Skin Membrane Preparation:

  • Excise full-thickness skin from a suitable animal model (e.g., hairless mouse or rat).

  • Remove subcutaneous fat and connective tissues carefully.

  • Cut the skin into appropriate sizes to mount on Franz diffusion cells.

2. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, PBS) and ensure it is constantly stirred and maintained at 37°C.

3. Formulation Application:

  • Prepare the drug formulation containing the decanol enhancer (e.g., 5% w/v 1-decanol in a vehicle like 40:60 water/ethanol).

  • Apply a precise amount of the formulation to the skin surface in the donor compartment.

4. Sample Collection and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment.

  • Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h).

  • Calculate the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Determine the enhancement ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation (without the enhancer).

G A 1. Skin Preparation (Excise & Mount Skin) B 2. Franz Cell Setup (Fill Receptor, Equilibrate at 37°C) A->B C 3. Formulation Application (Apply Drug + Enhancer to Donor) B->C D 4. Sampling (Withdraw from Receptor at Timed Intervals) C->D E 5. Sample Analysis (e.g., HPLC) D->E F 6. Data Calculation (Calculate Flux & Enhancement Ratio) E->F

Experimental workflow for an in vitro permeation study.

Conclusion

The choice between primary and secondary decanols is highly dependent on the specific application.

  • For transdermal drug delivery , primary decanol (1-decanol) is demonstrably a more potent permeation enhancer than its secondary isomers due to its linear structure, which more effectively disrupts the stratum corneum lipids.

  • In organic synthesis , the selection is more nuanced. Primary decanol is suited for reactions requiring higher temperatures or those involving linear substrates. Secondary decanols offer advantages such as lower boiling points for easier removal and a wider liquid range, making them versatile for various reaction conditions.

For researchers and drug development professionals, understanding these structure-activity relationships is essential for rationally designing experiments, optimizing formulations, and achieving desired performance outcomes. While this guide provides a comparative framework, empirical testing remains crucial to determine the optimal isomer for any specific application.

References

Isomeric Effects on the Biological Activity of Decanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups in a molecule can have profound effects on its biological activity. In the case of decanols, the position of the hydroxyl group along the ten-carbon chain significantly influences their physicochemical properties and, consequently, their interactions with biological systems. This guide provides a comparative analysis of the biological activities of various decanol (B1663958) isomers, supported by experimental data, to aid researchers in pharmacology, microbiology, and drug development.

The primary mechanism of action for many of the observed biological effects of decanols is the perturbation of lipid bilayers, leading to increased membrane fluidity and permeability. However, the specific potency and nature of this interaction vary between isomers.

Comparative Biological Activity of Decanol Isomers

While comprehensive, direct comparative studies across all decanol isomers are limited, a review of the existing literature allows for a compilation of their known biological activities. 1-decanol (B1670082) is the most studied isomer, with established antimicrobial and membrane-disrupting properties. Information on other isomers is more sparse but points to a range of potential applications.

IsomerBiological ActivityQuantitative Data
1-Decanol Antibacterial MIC vs. Staphylococcus aureus : 32-40 µg/mL[1][2] MBC vs. S. aureus : 64-80 µg/mL[1][2] MIC vs. Mycobacterium tuberculosis H₃₇Rv : 0.4 mM[1]
Antifungal Potent activity against Saccharomyces cerevisiae[3]
Membrane Perturbation Causes leakage of K+ ions from S. aureus[4]
Skin Penetration Enhancer Used in transdermal drug delivery formulations[5]
2-Decanol (B1670014) Nematicidal Investigated as a potential agent against nematodes[5]
Anesthetic Anesthetic potency is expected to be similar to other secondary long-chain alcohols, with minimal stereoselective differences between enantiomers[6]
3-Decanol Semiochemical Identified as a potential pheromone component in some insect species[5]
4-Decanol (B1670015) Antimutagenic Has demonstrated the ability to inhibit the effects of chemical mutagens in the Ames test[7]
5-Decanol Limited Data Primarily studied for its physicochemical properties[5]

Note: The provided quantitative data is sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Proposed Mechanism of Action: Membrane Disruption

The primary mode of action for the antimicrobial and anesthetic effects of decanols is believed to be their interaction with and disruption of cell membranes. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, which leads to a cascade of events culminating in loss of cellular function or cell death.

G cluster_membrane Bacterial Cell Membrane p1 t1 ~~~~~ p1->t1 p2 t2 ~~~~~ p2->t2 p3 t3 ~~~~~ p3->t3 p4 t4 ~~~~~ p4->t4 p5 t5 ~~~~~ p5->t5 p6 t6 ~~~~~ p6->t6 decanol Decanol Isomer intercalation Intercalation into Lipid Bilayer decanol->intercalation 1. Insertion fluidity Increased Membrane Fluidity intercalation->fluidity 2. Disruption of Lipid Packing permeability Increased Membrane Permeability fluidity->permeability leakage Leakage of Ions (e.g., K+) permeability->leakage death Loss of Cellular Function / Cell Death leakage->death

Caption: Proposed mechanism of decanol-induced cell membrane disruption.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Bacterial strain of interest (e.g., Staphylococcus aureus).

  • Appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Stock solution of the decanol isomer dissolved in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth.

  • Positive control (bacterial suspension without test compound) and negative control (medium only).

b. Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the decanol stock solution to the first well of a row and mix.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well (except the negative control).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C for S. aureus) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the decanol isomer at which no visible growth (turbidity) is observed.

Membrane Permeability Assay (Potassium Ion Leakage)

This assay measures the integrity of the bacterial cell membrane by quantifying the leakage of intracellular potassium ions.

a. Preparation of Materials:

  • Mid-log phase bacterial culture.

  • Washing buffer (e.g., phosphate-buffered saline, PBS).

  • Potassium-ion selective electrode.

  • Decanol isomer solution.

b. Procedure:

  • Harvest mid-log phase bacteria by centrifugation and wash them twice with the washing buffer.

  • Resuspend the bacterial pellet in the washing buffer to a specific optical density.

  • Place the bacterial suspension in a beaker with a magnetic stirrer and insert the potassium-ion selective electrode.

  • Allow the baseline reading of extracellular potassium concentration to stabilize.

  • Add the decanol isomer solution to the bacterial suspension at the desired concentration.

  • Record the change in the extracellular potassium ion concentration over time. An increase in the concentration indicates membrane damage.

In Vitro Anesthetic Potency Assessment (Tadpole Model)

This model is a classic method for assessing the anesthetic potency of compounds by observing the loss of righting reflex in tadpoles.

a. Preparation of Materials:

  • Tadpoles (e.g., Rana pipiens).

  • A series of aqueous solutions with varying concentrations of the decanol isomer.

  • Beakers or petri dishes.

b. Procedure:

  • Acclimatize tadpoles to the experimental conditions.

  • Place a set number of tadpoles (e.g., 10) into each beaker containing a specific concentration of the decanol isomer solution.

  • At regular intervals, gently turn the tadpoles onto their backs.

  • The loss of the righting reflex (the inability of the tadpole to right itself within a set time, e.g., 15 seconds) is considered the endpoint for anesthesia.

  • Determine the concentration of the decanol isomer that causes anesthesia in 50% of the tadpoles (EC50). This can be calculated using statistical methods such as probit analysis.

  • To ensure the effect is reversible (a key characteristic of anesthesia), transfer the anesthetized tadpoles to fresh water and observe the recovery of the righting reflex.

Conclusion

The isomeric form of decanol plays a critical role in its biological activity. While 1-decanol is a well-documented antimicrobial agent, other isomers such as 2-decanol and 4-decanol show promise in different areas like nematicidal and antimutagenic applications, respectively. The primary mechanism for many of these effects appears to be the disruption of cell membrane integrity, a process that is sensitive to the molecule's shape and polarity. Further side-by-side comparative studies are needed to fully elucidate the structure-activity relationships and to unlock the full potential of these versatile molecules in drug development and other scientific fields.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Decanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 5-decanol, a combustible and irritating secondary alcohol. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

The fundamental principle of chemical waste management is to treat all laboratory chemicals as hazardous unless confirmed otherwise.[1] Therefore, this compound waste must be managed as hazardous waste. It is strictly prohibited to dispose of this compound down the drain or in regular trash.[2] Improper disposal can lead to environmental contamination and potential fire hazards due to its combustible nature.[2][3]

Safety and Hazard Data

The following table summarizes key safety and hazard data for decanol (B1663958) isomers, which should be used as a reference for the safe handling and disposal of this compound.

PropertyValueSource
GHS Hazard Statements H227: Combustible liquidH319 / H320: Causes serious eye irritation[4]
CAS Number 5205-34-5[5]
Molecular Formula C10H22O[3]
Boiling Point ~213 - 230 °C[3][6]
Flash Point ~87.1 °C (189 °F)[6]
Primary Hazards Irritant, Combustible[2][3][4]

Operational Disposal Plan: Step-by-Step Guidance

This section outlines the procedural steps for the safe collection, storage, and disposal of this compound waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2][3] Always wear appropriate PPE:

  • Safety Goggles: To protect against eye irritation.[2]

  • Chemical-Resistant Gloves: (e.g., Nitrile or Neoprene) to prevent skin contact.[2]

  • Laboratory Coat: To protect clothing and skin.[2]

Waste Collection
  • Container Selection: Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene (B3416737) or glass).[2][7] The container must be in good condition, free from damage, and equipped with a secure, tightly sealing cap.[7][8]

  • Avoid Mixing: Do not mix this compound with incompatible waste streams.[9] While it may be permissible to combine it with other non-halogenated flammable alcohols, consult your institution's Environmental Health & Safety (EHS) office before mixing any chemical wastes.[10] Mixing hazardous waste with non-hazardous waste will increase your disposal costs.[1]

  • Headroom: Do not fill the container completely; leave at least 10% or one inch of headroom to allow for vapor expansion.[2][8]

Labeling the Waste Container

Proper labeling is crucial for safety and regulatory compliance. As soon as you begin accumulating waste, affix a "Hazardous Waste" tag to the container.[1][11] The label must include:

  • The words "Hazardous Waste." [2]

  • Chemical Name: "this compound" and list any other chemical components if it is a mixture.[2][11]

  • Hazard Characteristics: Clearly indicate the associated hazards, such as "Combustible" and "Irritant." [1][2]

Storage of Chemical Waste
  • Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[1][12] This should be a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1][7]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as oxidizing agents.[8]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[1][12]

  • Accumulation Limits: Be aware of regulatory limits. A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area.[1][12] Once this limit is reached, it must be removed within three calendar days.[12]

Arranging for Disposal
  • Contact EHS: Once the container is full or you are finished with the process that generates the waste, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[11]

  • Provide Information: You will likely need to provide the waste tag number and information about the container's contents and location.[11]

Experimental Protocol: Spill Cleanup Procedure

In the event of a this compound spill, follow this procedure to ensure safety and proper cleanup.

  • Alert Personnel and Control the Area: Notify colleagues in the immediate vicinity. Restrict access to the spill area.

  • Ensure Ventilation and Eliminate Ignition Sources: Work in a well-ventilated area or fume hood.[2] Since this compound is a combustible liquid, remove all potential ignition sources (e.g., hot plates, open flames, electrical equipment).[2]

  • Don Appropriate PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Contain the Spill: Use absorbent dikes or pads to prevent the spill from spreading.[2]

  • Absorb the Liquid: Cover the spill with an inert absorbent material, such as sand, diatomite, or a universal chemical binder.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material and place it into a designated, sealable, and compatible container for hazardous waste.[2]

  • Clean the Area: Decontaminate the spill surface with soap and water or an appropriate laboratory cleaner.

  • Dispose of all Materials: All materials used for cleanup, including gloves and absorbent pads, must be collected and disposed of as hazardous waste in the same container.[2]

  • Label and Store: Label the container as "Hazardous Waste: this compound Spill Debris" with the appropriate hazard warnings and store it in the satellite accumulation area for pickup.[2]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container ppe->container collect Collect Waste in Container (Leave Headroom) container->collect label_waste Label Container: 'Hazardous Waste' 'this compound' 'Combustible', 'Irritant' collect->label_waste store Store in Designated Satellite Area (with Secondary Containment) label_waste->store full Container Full or Process Complete? store->full full->collect No pickup Contact EHS for Waste Pickup full->pickup Yes end_node Proper Disposal by EHS pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 5-Decanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 5-Decanol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause eye irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles that provide a tight seal are required. When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated.

    • Clothing: A laboratory coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If ventilation is poor or if aerosols or mists are generated, a NIOSH/MSHA-approved respirator should be used.

Quantitative Data for Safe Handling

A summary of key quantitative data for this compound is provided below to inform safe handling and storage practices.

PropertyValueSource(s)
Molecular FormulaC10H22O[1][2]
Molecular Weight158.28 g/mol [2][3]
AppearanceColorless to light yellow clear liquid[1]
Boiling Point~228-230°C[1]
Melting Point~ -1°C to 9°C[1]
Flash Point87.10°C (189.00°F) (est.)[4]
Vapor Pressure0.037 mmHg @ 25°C (est.)[4]
Solubility in Water151.8 mg/L @ 25°C (est.)[4]

Experimental Protocols: Handling and Storage

Strict adherence to the following procedures is essential for the safe handling and storage of this compound.

Handling:

  • Preparation: Ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower before beginning work. Don all required PPE correctly.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Dispensing: Transfer and dispense the liquid carefully to prevent splashing. Use appropriate tools such as pipettes or graduated cylinders.

  • Heating: If heating is necessary, use a water bath or heating mantle. Avoid open flames as this compound is a combustible liquid.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

  • Keep containers tightly closed when not in use.

Disposal Plan

Chemical Waste:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be placed in a suitable, closed, and properly labeled container.

  • Do not dispose of this compound down the drain or into the environment.

Contaminated PPE:

  • Used gloves, disposable lab coats, and other contaminated materials should be collected in a sealed bag and disposed of as hazardous waste.

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

  • Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Safety Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency 5. Emergency Response prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_env Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_env handle_transfer Careful Transfer & Dispensing prep_env->handle_transfer handle_heat Avoid Open Flames (Combustible Liquid) handle_transfer->handle_heat emergency_spill Spill handle_transfer->emergency_spill emergency_exposure Personal Exposure handle_transfer->emergency_exposure handle_hygiene Wash Hands After Use handle_heat->handle_hygiene emergency_fire Fire handle_heat->emergency_fire storage_conditions Cool, Dry, Well-Ventilated Area handle_hygiene->storage_conditions storage_container Tightly Closed Container storage_conditions->storage_container disp_chem Dispose as Hazardous Waste storage_container->disp_chem disp_ppe Contaminated PPE as Hazardous Waste disp_chem->disp_ppe

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.